molecular formula C8H5NO2S B1314513 Thieno[3,2-C]pyridine-2-carboxylic acid CAS No. 86236-37-5

Thieno[3,2-C]pyridine-2-carboxylic acid

Cat. No.: B1314513
CAS No.: 86236-37-5
M. Wt: 179.2 g/mol
InChI Key: VKOINCMQZKBKHH-UHFFFAOYSA-N
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Description

Thieno[3,2-C]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C8H5NO2S and its molecular weight is 179.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thieno[3,2-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5NO2S/c10-8(11)7-3-5-4-9-2-1-6(5)12-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOINCMQZKBKHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1SC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70544264
Record name Thieno[3,2-c]pyridine-2-carboxylic acid
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Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86236-37-5
Record name Thieno[3,2-c]pyridine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thieno[3,2-c]pyridine-2-carboxylic acid
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Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Thieno[3,2-c]pyridine-2-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of thieno[3,2-c]pyridine-2-carboxylic acid and its derivatives. Thienopyridines are a significant class of heterocyclic compounds that are of considerable interest in medicinal chemistry due to their diverse biological activities, including potential anticancer and anti-inflammatory properties.[1] This document outlines a viable synthetic pathway for a key derivative, 3-amino-thieno[3,2-c]pyridine-2-carboxylic acid, based on available literature. It also provides detailed experimental protocols and characterization data for precursor compounds, offering a foundational understanding for the synthesis of the core scaffold.

Synthesis of 3-amino-thieno[3,2-c]pyridine-2-carboxylic acid

A plausible and efficient synthesis of 3-amino-thieno[3,2-c]pyridine-2-carboxylic acid involves a two-step process: the initial formation of methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate followed by its hydrolysis to the target carboxylic acid.

Step 1: Synthesis of Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate

The synthesis of the methyl ester precursor can be achieved through the reaction of 4-chloro-3-cyanopyridine with methyl thioglycolate.[2][3]

Experimental Protocol:

Reaction Scheme:

Synthesis of Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 4-Chloro-3-cyanopyridine P1 Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate R1->P1 R2 Methyl thioglycolate R2->P1 Re1 Base (e.g., NaOMe) Re1->P1 Re2 Solvent (e.g., Methanol) Re2->P1

Caption: Synthesis of the methyl ester precursor.

Step 2: Hydrolysis of Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate

The final step to obtain 3-amino-thieno[3,2-c]pyridine-2-carboxylic acid is the hydrolysis of the methyl ester. This is a standard transformation in organic synthesis.

Experimental Protocol:

While a specific protocol for this exact substrate is not available, a general and effective method for the hydrolysis of similar heterocyclic esters involves saponification with a base such as sodium hydroxide or potassium hydroxide, followed by acidification.[6]

  • Saponification: Dissolve the methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate in a suitable solvent mixture, such as aqueous methanol or dioxane. Add an excess of aqueous sodium hydroxide (e.g., 4 M solution).

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Acidification: Dilute the aqueous residue with water and acidify to a pH of approximately 3-4 with a suitable acid (e.g., 1 M HCl).

  • Isolation: The resulting precipitate of 3-amino-thieno[3,2-c]pyridine-2-carboxylic acid can be collected by filtration, washed with cold water, and dried.

Characterization Data

No specific experimental characterization data for this compound or its 3-amino derivative could be located in the searched literature. However, data for the precursor, methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate, and related thienopyridine derivatives are available and can serve as a reference.

Physicochemical Properties of Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate
PropertyValueReference
CAS Number 111042-92-3
Molecular Formula C₉H₈N₂O₂S
Molecular Weight 208.24 g/mol
Boiling Point 393.8 °C (Predicted)
Flash Point 225.0 °C (Predicted)
Spectroscopic Data of Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate

Spectroscopic data such as 1H NMR, 13C NMR, IR, and Mass Spectrometry are crucial for the structural confirmation of the synthesized compounds. While the specific spectra for the target molecule are not available, ChemicalBook provides access to the 1H NMR, IR, and MS data for the precursor, methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate.[2]

Experimental Workflow and Characterization

A general workflow for the synthesis and characterization of this compound derivatives is depicted below. This workflow outlines the key stages from synthesis to final product analysis.

Experimental Workflow cluster_synthesis Synthesis cluster_isolation Isolation & Purification cluster_characterization Characterization A Reactants & Reagents B Reaction Setup & Monitoring (TLC) A->B C Work-up (Extraction, Washing) B->C D Purification (Recrystallization/Chromatography) C->D E Spectroscopic Analysis (NMR, IR, MS) D->E F Purity Determination (HPLC, Elemental Analysis) E->F G Physicochemical Properties (Melting Point) F->G

Caption: General experimental workflow.

Conclusion

This technical guide outlines a feasible synthetic route to 3-amino-thieno[3,2-c]pyridine-2-carboxylic acid, a derivative of the target molecule, based on available scientific literature. While specific experimental protocols and characterization data for the final product are not currently available in the public domain, this guide provides a solid foundation for researchers by detailing the synthesis of a key precursor and outlining standard procedures for the subsequent hydrolysis. The provided workflows and data for related compounds will be valuable for the successful synthesis and characterization of this important class of heterocyclic compounds. Further research is warranted to establish and publish detailed experimental data for this compound and its derivatives.

References

An In-depth Technical Guide on the Physicochemical Properties of Thieno[3,2-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known physicochemical properties of Thieno[3,2-c]pyridine-2-carboxylic acid (CAS Number: 86236-37-5). Due to a lack of experimentally derived data in publicly available literature, this document presents high-quality computed data for the target compound and its isomers, Thieno[3,2-b]pyridine-2-carboxylic acid and Thieno[2,3-c]pyridine-2-carboxylic acid, to offer a comparative physicochemical landscape. Furthermore, this guide details standardized experimental protocols for the determination of key physicochemical parameters, including solubility, pKa, melting point, and lipophilicity (logP). A generalized workflow for the physicochemical characterization of a novel chemical entity is also provided. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development and characterization of thienopyridine-based compounds.

Introduction

Thieno[3,2-c]pyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. Their unique fused ring structure imparts specific electronic and steric properties, making them valuable scaffolds in the design of novel therapeutic agents and functional materials. This compound, in particular, represents a key intermediate for further chemical modifications. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems and for optimizing its synthesis, formulation, and application.

This guide addresses the current knowledge gap regarding the experimental physicochemical data for this compound and provides the necessary theoretical and methodological framework for its characterization.

Physicochemical Properties

PropertyThis compoundThieno[3,2-b]pyridine-2-carboxylic acid[1]Thieno[2,3-c]pyridine-2-carboxylic acid[2]
CAS Number 86236-37-5[3]347187-30-8[1]478149-00-7[2]
Molecular Formula C₈H₅NO₂S[3]C₈H₅NO₂S[1]C₈H₅NO₂S[2]
Molecular Weight 179.20 g/mol 179.20 g/mol [1]179.20 g/mol [2]
XLogP3 Not available1.8[1]1.7[2]
Hydrogen Bond Donors Not available1[1]1[2]
Hydrogen Bond Acceptors Not available3[1]3[2]
Rotatable Bond Count Not available1[1]1[2]
Exact Mass Not available179.00409958 Da[1]179.00409958 Da[2]
Topological Polar Surface Area Not available78.4 Ų[1]78.4 Ų[2]

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

Principle: The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound. It involves saturating a solvent with the compound and then measuring the concentration of the dissolved substance.

Protocol:

  • Add an excess amount of this compound to a vial containing a known volume of purified water (or a relevant buffer system, e.g., phosphate-buffered saline at pH 7.4).

  • Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, allow the suspension to settle.

  • Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by filtration through a 0.22 µm filter.

  • Quantify the concentration of the dissolved this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard curve of known concentrations.

  • The experiment should be performed in triplicate to ensure reproducibility.

Determination of the Acid Dissociation Constant (pKa) by Potentiometric Titration

Principle: Potentiometric titration is a highly accurate method for determining the pKa of a compound by monitoring the pH of a solution as a titrant of known concentration is added.

Protocol:

  • Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, and then dilute with water to a known volume.

  • Place the solution in a thermostatted vessel (e.g., at 25°C) equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).

  • For more accurate results, the pKa can be calculated from the titration data using appropriate software that analyzes the entire titration curve.

Determination of Melting Point (Capillary Method)

Principle: The melting point is the temperature at which a solid substance transitions into a liquid. It is a key indicator of purity.

Protocol:

  • Ensure the this compound sample is dry and in a fine powder form.

  • Pack a small amount of the sample into a capillary tube, typically to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the apparatus at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

Determination of Lipophilicity (logP) by the Shake-Flask Method

Principle: The octanol-water partition coefficient (P) is a measure of a compound's lipophilicity. LogP is the logarithm of this coefficient.

Protocol:

  • Prepare a solution of this compound in either n-octanol or water.

  • Add a known volume of this solution to a separatory funnel containing a known volume of the other immiscible solvent (n-octanol and water should be mutually saturated before use).

  • Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 30 minutes).

  • Allow the two phases to separate completely.

  • Carefully collect samples from both the n-octanol and the aqueous layers.

  • Determine the concentration of the analyte in each phase using a suitable analytical technique like HPLC-UV.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of P.

Workflow and Visualization

General Workflow for Physicochemical Characterization

The characterization of a novel compound like this compound follows a logical progression of experiments. The following diagram illustrates a typical workflow.

G cluster_0 Compound Synthesis and Purification cluster_1 Structural and Purity Analysis cluster_2 Physicochemical Property Determination cluster_3 Further Characterization and Application synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms hplc HPLC (Purity Assessment) purification->hplc elemental Elemental Analysis purification->elemental solubility Aqueous Solubility hplc->solubility pka pKa Determination hplc->pka logp logP Measurement hplc->logp melting_point Melting Point hplc->melting_point stability Chemical Stability Studies solubility->stability pka->stability bioactivity Biological Activity Screening logp->bioactivity formulation Pre-formulation Studies stability->formulation bioactivity->formulation

Caption: A generalized workflow for the synthesis, purification, and physicochemical characterization of a novel chemical entity.

Conclusion

This compound is a compound of significant interest with potential applications in drug discovery and materials science. While experimentally determined physicochemical data is currently lacking in the public domain, this guide provides a solid foundation for its characterization. The presented computed data for the compound and its isomers offer valuable initial insights, and the detailed experimental protocols provide a clear path for obtaining the necessary empirical data. The systematic workflow outlined will aid researchers in the comprehensive evaluation of this and other novel thienopyridine derivatives, ultimately accelerating their development and application.

References

Spectroscopic Analysis of Thieno[3,2-c]pyridine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of Thieno[3,2-c]pyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental NMR data for this compound in publicly accessible literature, this guide utilizes data from its close analog, methyl 3-amino-thieno[3,2-c]pyridine-2-carboxylate, to predict and interpret the spectroscopic features of the title compound.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally related thieno[3,2-c]pyridine derivatives and general principles of NMR spectroscopy. The numbering of the heterocyclic system is provided in the accompanying diagram.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~8.0 - 8.5s-
H-4~8.5 - 9.0d~5.0
H-6~7.5 - 8.0d~5.0
H-7~8.8 - 9.3s-
COOH~12.0 - 13.0br s-

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~140 - 145
C-3~125 - 130
C-3a~150 - 155
C-4~150 - 155
C-6~120 - 125
C-7~145 - 150
C-7a~130 - 135
COOH~165 - 170

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of NMR spectra of this compound, based on methodologies reported for similar compounds.

Instrumentation:

  • A high-field NMR spectrometer, such as a Bruker Avance (400 MHz or higher), is recommended for optimal resolution and sensitivity.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for carboxylic acids due to its ability to dissolve the compound and the acidic proton of the carboxyl group.

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) should be used.

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: A spectral width of approximately 16 ppm, centered around 6-7 ppm, should be sufficient.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is typically used to obtain a spectrum with singlets for each carbon atom.

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: A spectral width of approximately 200-220 ppm is standard.

Synthesis Workflow

The synthesis of the thieno[3,2-c]pyridine core can be achieved through various synthetic routes. A common approach involves the cyclization of a substituted pyridine derivative. The following diagram illustrates a generalized synthetic pathway.

Synthesis_Workflow Start 4-Chloropyridine-3-carbonitrile Intermediate1 Reaction with Methyl Thioglycolate Start->Intermediate1 Base Intermediate2 Cyclization Intermediate1->Intermediate2 Base Product Thieno[3,2-c]pyridine Derivative Intermediate2->Product

A generalized synthetic workflow for Thieno[3,2-c]pyridine derivatives.

Logical Relationship of Spectroscopic Analysis

The process of characterizing a synthesized compound like this compound involves a logical flow of experimental and analytical steps.

Spectroscopic_Analysis_Logic Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR_Acquisition NMR Data Acquisition (¹H, ¹³C, 2D NMR) Purification->NMR_Acquisition Spectral_Interpretation Spectral Interpretation (Chemical Shifts, Coupling Constants) NMR_Acquisition->Spectral_Interpretation Structure_Confirmation Structure Confirmation Spectral_Interpretation->Structure_Confirmation Further_Analysis Further Biological or Chemical Studies Structure_Confirmation->Further_Analysis

Mass Spectrometry of Thieno[3,2-c]pyridine-2-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thieno[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a key building block for the synthesis of various biologically active molecules.[1] Its structural complexity, featuring a fused thieno-pyridine ring system, imparts unique physicochemical properties that are crucial for its application in the development of novel therapeutic agents. Mass spectrometry is an indispensable analytical technique for the structural elucidation and quantification of such compounds. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, including its predicted fragmentation patterns, experimental protocols, and data interpretation.

Molecular Properties and Expected Mass Spectra

A fundamental step in mass spectrometric analysis is the determination of the precise molecular weight and the prediction of the isotopic pattern.

Table 1: Molecular Properties of this compound

PropertyValue
Molecular Formula C₈H₅NO₂S[2]
Molecular Weight 179.196 g/mol [2]
Exact Mass 179.0041 Da
Calculated m/z ([M+H]⁺) 180.0119
Calculated m/z ([M-H]⁻) 178.0063

Predicted Fragmentation Pattern

Understanding the fragmentation of a molecule is key to its structural identification by mass spectrometry. For this compound, the fragmentation pattern is expected to be influenced by the carboxylic acid group and the stable fused heterocyclic ring. Aromatic carboxylic acids typically exhibit characteristic losses of hydroxyl (–OH) and carboxyl (–COOH) groups.[3][4][5]

Upon ionization, particularly with techniques like electrospray ionization (ESI), the molecule is expected to readily form a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. Subsequent fragmentation via collision-induced dissociation (CID) would likely proceed as follows:

  • Initial Loss of Water: The [M+H]⁺ ion may lose a molecule of water (H₂O), resulting in a fragment with m/z 162.0013.

  • Decarboxylation: A prominent fragmentation pathway for carboxylic acids is the loss of the carboxyl group as carbon dioxide (CO₂), leading to a fragment at m/z 136.0243 from the [M+H]⁺ ion.

  • Loss of the Carboxyl Radical: Cleavage of the C-C bond between the thiophene ring and the carboxylic acid can result in the loss of the •COOH radical, yielding an ion at m/z 134.0088.

  • Ring Fragmentation: While the fused thieno-pyridine ring is relatively stable, at higher collision energies, fragmentation of the ring system may occur, leading to smaller fragment ions.

Table 2: Predicted Major Fragment Ions of this compound in Positive Ion Mode ESI-MS/MS

Proposed FragmentMolecular FormulaCalculated m/z
[M+H]⁺ C₈H₆NO₂S⁺180.0119
[M+H-H₂O]⁺ C₈H₄NOS⁺162.0013
[M+H-CO₂]⁺ C₇H₆NS⁺136.0243
[M-COOH]⁺ C₇H₄NS⁺134.0088

Experimental Protocols

The following protocols provide a general framework for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS).

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of methanol and water.

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to create a series of working standards for calibration and quantification.

  • Sample Matrix: For analysis of the compound in complex matrices (e.g., biological fluids, reaction mixtures), appropriate sample extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

Liquid Chromatography (LC) Method
  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is generally suitable for the separation of small organic molecules.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient could be:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS) Method
  • Ionization Source: Electrospray Ionization (ESI), positive and negative ion modes.

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation spectrum.

Data Analysis and Visualization

The workflow for the mass spectrometric analysis of this compound can be visualized as a logical progression from sample introduction to data interpretation.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS Analysis cluster_data_processing Data Processing & Interpretation Standard_Preparation Standard Preparation LC_Separation Liquid Chromatography Separation Standard_Preparation->LC_Separation Sample_Extraction Sample Extraction (if needed) Sample_Extraction->LC_Separation ESI_Ionization Electrospray Ionization LC_Separation->ESI_Ionization MS_Detection Mass Detection (Full Scan) ESI_Ionization->MS_Detection MSMS_Fragmentation MS/MS Fragmentation MS_Detection->MSMS_Fragmentation Peak_Detection Peak Detection & Integration MSMS_Fragmentation->Peak_Detection Spectral_Interpretation Spectral Interpretation Peak_Detection->Spectral_Interpretation Quantification Quantification Spectral_Interpretation->Quantification

Figure 1. Logical workflow for the LC-MS analysis of this compound.

The logical relationship for predicting the fragmentation pattern based on the molecular structure is another key aspect of the analysis.

Fragmentation_Prediction cluster_fragments Predicted Fragment Ions Molecule This compound (C8H5NO2S) Ionization Ionization (e.g., ESI) [M+H]+ or [M-H]- Molecule->Ionization Fragmentation Collision-Induced Dissociation (CID) Ionization->Fragmentation Loss_H2O Loss of H2O Fragmentation->Loss_H2O Loss_CO2 Loss of CO2 Fragmentation->Loss_CO2 Loss_COOH Loss of COOH Fragmentation->Loss_COOH Ring_Fragments Ring Fragments Fragmentation->Ring_Fragments

References

Biological Activity of Thieno[3,2-c]pyridine Derivatives: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The thienopyridine scaffold, a heterocyclic system integrating thiophene and pyridine rings, is a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities. Among its various isomers, the Thieno[3,2-c]pyridine core is a subject of growing interest for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the reported biological activities of Thieno[3,2-c]pyridine derivatives and its closely related isomers, with a focus on anticancer and antimicrobial properties. The information presented herein is intended for researchers, scientists, and professionals involved in drug development, offering a consolidated resource of quantitative data, experimental methodologies, and mechanistic insights. While specific data on Thieno[3,2-c]pyridine-2-carboxylic acid is limited, the broader activities of related thienopyridine structures offer valuable insights into the potential of this chemical class.

Anticancer Activity of Thienopyridine Derivatives

Several studies have highlighted the potential of thienopyridine derivatives as potent anticancer agents. The primary mechanism often involves the inhibition of critical cellular processes such as cell cycle progression and the function of molecular chaperones like Heat Shock Protein 90 (Hsp90).

Quantitative Anticancer Data

The in vitro cytotoxic activity of various thienopyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Table 1: Anticancer Activity (IC₅₀ in µM) of Thieno[2,3-c]pyridine Derivatives [1][2][3]

CompoundMCF7 (Breast)T47D (Breast)HSC3 (Head & Neck)RKO (Colorectal)
6a --14.524.4
6i 16.411.710.812.4

Table 2: Antiproliferative Activity (IC₅₀ in nM) of Cycloalkyl[b]thieno[3,2-e]pyridine-2-carboxamide Derivatives [4]

Compound SeriesHCT116 (Colon)MDA-MB-468 (Breast)MDA-MB-231 (Breast)
Hexahydrocycloocta[b]thieno[3,2-e]pyridines 80-25080-25080-250

Note: The most potent compounds in this series were active in the 80-250 nM range across all tested cell lines.

Putative Mechanism of Action: Hsp90 Inhibition and Cell Cycle Arrest

Research into thieno[2,3-c]pyridine derivatives suggests a potential mechanism of action involving the inhibition of Hsp90.[2] Molecular docking studies have indicated that these compounds may interact with the Hsp90 protein, a key molecular chaperone involved in the stability and function of numerous client proteins that are critical for tumor cell growth and survival.

Furthermore, a notable biological effect of these derivatives is the induction of cell cycle arrest, specifically at the G2 phase.[2][3] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating, ultimately leading to cell death. The induction of apoptosis has also been observed, suggesting multiple pathways for the anticancer effects of these compounds.[2]

G cluster_0 Thieno[2,3-c]pyridine Derivative cluster_1 Cellular Targets & Processes cluster_2 Cellular Outcomes Compound_6i Compound 6i Hsp90 Hsp90 Chaperone Compound_6i->Hsp90 Inhibition Cell_Cycle Cell Cycle Progression Compound_6i->Cell_Cycle Disruption G2_Arrest G2 Phase Arrest Cell_Cycle->G2_Arrest Inhibition_Proliferation Inhibition of Proliferation G2_Arrest->Inhibition_Proliferation Apoptosis Apoptosis Inhibition_Proliferation->Apoptosis

Putative anticancer mechanism of Thieno[2,3-c]pyridine derivatives.

Antimicrobial Activity of Thienopyrimidine Derivatives

Thienopyrimidine derivatives, another class of related isomers, have demonstrated significant potential as antimicrobial agents, particularly against multi-drug resistant Gram-positive bacteria.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 3: Antibacterial Activity (MIC in mg/L) of Thieno[2,3-d]pyrimidinedione Derivatives [5]

CompoundMRSAVRSAVISAVRES. pneumoniae
1 2–162–162–162–162–16
2 2–162–162–162–162–16

MRSA: Methicillin-resistant Staphylococcus aureus; VRSA: Vancomycin-resistant S. aureus; VISA: Vancomycin-intermediate S. aureus; VRE: Vancomycin-resistant Enterococci.

The data indicates that compounds 1 and 2 exhibit potent activity against a range of clinically relevant, drug-resistant Gram-positive pathogens.[5] The activity against Gram-negative bacteria was reported to be weak.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of biological activity. Below are methodologies for key assays cited in the literature for thienopyridine derivatives.

Anticancer Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the thienopyridine derivatives (e.g., from 1 µM to 100 µM) and incubated for a specified period (e.g., 48-72 hours).[2]

  • MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are incubated for 3-4 hours at 37°C to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

G A 1. Seed cells in 96-well plate (e.g., 5x10^3 cells/well) B 2. Incubate overnight to allow cell adherence A->B C 3. Treat with Thienopyridine derivatives at various concentrations B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT solution and incubate for 3-4 hours D->E F 6. Dissolve formazan crystals with DMSO E->F G 7. Measure absorbance (e.g., at 570 nm) F->G H 8. Calculate % inhibition and determine IC50 G->H

References

A Technical Guide to the Thieno[3,2-c]pyridine-2-carboxylic Acid Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of various pharmacologically active compounds. As a fused bicyclic system containing both thiophene and pyridine rings, it offers a unique three-dimensional arrangement of hydrogen bond donors, acceptors, and hydrophobic regions, making it an attractive starting point for drug design. This guide focuses specifically on the thieno[3,2-c]pyridine-2-carboxylic acid core, exploring its synthesis, biological significance, and structure-activity relationships based on current scientific literature. This core is a key building block for developing novel therapeutics, particularly in oncology and neurology.[1]

Core Synthesis and Chemical Exploration

The synthesis of the thieno[3,2-c]pyridine ring system can be achieved through several strategic routes. A common approach involves the cyclization of functionalized thiophene precursors. While numerous methods exist for various thienopyridine isomers, the construction of the thieno[3,2-c]pyridine framework often involves building the pyridine ring onto a pre-existing thiophene.

One plausible synthetic strategy involves a multi-step sequence starting from a suitable thiophene derivative, such as 3-thienaldehyde. The process includes the formation of an N-substituted ethylamine on the thiophene ring, followed by an acid-catalyzed cyclization to form the fused pyridine ring.[2] The carboxylic acid moiety at the 2-position can be introduced either before or after the cyclization event, depending on the chosen synthetic pathway.

General Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of the thieno[3,2-c]pyridine core, adapted from established chemical principles for related structures.

G A 3-Thienaldehyde B Schiff Base Formation A->B NH2-CH2-CH(OR)2 D Reduction (e.g., NaBH4) B->D C N-[2,2-(OR)2]-ethyl- (3-thienyl)-methylamine E Sulfonamide Protection C->E p-Toluenesulfonyl chloride D->C NaBH4 F N-(3-thienyl)-methyl-N- [2,2-(OR)2]-ethyl-p-toluenesulfonamide E->F G Acid-Catalyzed Cyclization F->G Strong Mineral Acid H Thieno[3,2-c]pyridine Core G->H I Functionalization at C2 (e.g., Lithiation followed by CO2 quench) H->I J Thieno[3,2-c]pyridine- 2-carboxylic acid I->J

Caption: Conceptual workflow for this compound synthesis.

Detailed Experimental Protocol: Synthesis of a Thieno[3,2-c]pyridine Intermediate

The following protocol is a representative example adapted from the literature for the synthesis of the core thieno[3,2-c]pyridine ring, which serves as the precursor to the target carboxylic acid.[2]

Step 1: Synthesis of N-[2,2-(diethoxy)]-ethyl-(3-thienyl)-methylamine

  • A mixture of 3-thienaldehyde (112 g, 1 mole) and aminoacetaldehyde diethyl acetal (133 g, 1 mole) in 500 ml of benzene is refluxed for 5 hours, with azeotropic removal of water.

  • The solvent is evaporated under vacuum, and the residual Schiff base is dissolved in 1000 ml of ethanol.

  • The solution is cooled, and sodium borohydride (38 g, 1 mole) is added portion-wise while maintaining the temperature below 30°C.

  • The mixture is stirred at room temperature for 1 hour and then refluxed for 3 hours.

  • The ethanol is evaporated in vacuo. The residue is taken up in 1000 ml of 20% aqueous acetic acid, washed with ether, and then made alkaline with ammonia.

  • The product is extracted with methylene chloride, dried over sodium sulfate, and concentrated in vacuo to yield the title amine.

Step 2: Synthesis of N-(3-thienyl)-methyl-N-[2,2-(diethoxy)]-ethyl-para-toluene sulfonamide

  • To a stirred solution of the amine from Step 1 (229 g, 1 mole) in a mixture of 1000 ml of chloroform and 500 ml of water, add para-toluenesulfonyl chloride (190.5 g, 1 mole) portion-wise.

  • The mixture is stirred vigorously at room temperature for 6 hours.

  • The organic layer is separated, washed with water, dried over sodium sulfate, and the solvent is evaporated to yield the sulfonamide.

Step 3: Cyclization to form 4,5,6,7-tetrahydro-5-(p-toluenesulfonyl)-thieno[3,2-c]pyridine

  • The sulfonamide from Step 2 (383 g, 1 mole) is dissolved in 1500 ml of toluene.

  • Concentrated sulfuric acid (150 ml) is added dropwise with stirring.

  • The mixture is heated to 90-100°C and maintained for 4 hours.

  • After cooling, the mixture is poured onto ice water. The organic layer is separated, washed with sodium bicarbonate solution and water, dried, and evaporated to yield the cyclized product.

Subsequent steps would involve deprotection of the sulfonamide and aromatization to yield the thieno[3,2-c]pyridine core, followed by functionalization at the 2-position to install the carboxylic acid.

Biological Activity and Therapeutic Potential

Thienopyridine scaffolds are known to interact with a variety of biological targets. While data for the specific this compound is limited, its derivatives have shown significant activity. A prominent area of investigation is in the development of inhibitors for Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[3] PARP inhibitors are a clinically validated class of drugs for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[4]

PARP Inhibition Signaling Pathway

The thieno[3,2-c]pyridine core can be considered a bioisostere of other heterocyclic systems found in known PARP inhibitors. The mechanism of action involves competitive inhibition at the NAD+ binding site of the PARP enzyme, which prevents the repair of single-strand DNA breaks (SSBs). In cancer cells with deficient double-strand break (DSB) repair pathways (e.g., BRCA mutations), these unrepaired SSBs lead to the collapse of replication forks, formation of lethal DSBs, and ultimately, cell death through a process known as synthetic lethality.[4]

G cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Deficient Cancer Cell A DNA Single-Strand Break (SSB) B PARP Enzyme A->B activates C SSB Repair (BER) B->C mediates D DNA Integrity Maintained C->D E DNA Single-Strand Break (SSB) F PARP Enzyme E->F activates G SSB Repair Blocked E->G leads to F->G H Replication Fork Collapse => Double-Strand Break (DSB) G->H I Defective DSB Repair (No Homologous Recombination) H->I requires repair J Cell Death (Apoptosis) I->J Inhibitor Thieno[3,2-c]pyridine Derivative (PARP Inhibitor) Inhibitor->F inhibits

Caption: PARP inhibition and synthetic lethality in BRCA-deficient cancer cells.

Structure-Activity Relationship (SAR) and Quantitative Data

SAR studies on related thienopyridine isomers reveal key insights applicable to the thieno[3,2-c]pyridine core. Modifications at various positions on the bicyclic system and on the carboxamide group (derived from the carboxylic acid) can dramatically influence potency and selectivity.

For instance, in studies on thieno[2,3-b]pyridine derivatives as antitubercular agents, substitutions at the 4- and 6-positions of the core were found to be essential for activity. A trifluoromethyl group at the 4-position and hydrogen bond acceptors at the 6-position often lead to higher potency.[5] Similarly, bulky amide substituents derived from the carboxylic acid can enhance biological activity.[5]

The following table summarizes biological activity data for representative derivatives of various thienopyridine scaffolds, illustrating the therapeutic potential of this compound class.

Compound ScaffoldDerivative/ModificationTarget/AssayActivity (IC₅₀ / EC₅₀)Reference
Thieno[2,3-c]pyridine Compound 6i (Thiomorpholine substituent)HSC3 Human Cancer Cell LineIC₅₀ = 10.8 µM[6][7]
Thieno[2,3-c]pyridine Compound 6i (Thiomorpholine substituent)T47D Human Cancer Cell LineIC₅₀ = 11.7 µM[6][7]
Thieno[2,3-b]pyridine Compound 12cHepatitis C Virus (HCV) RepliconEC₅₀ = 3.3 µM[8]
Thieno[2,3-b]pyridine Compound 12bHepatitis C Virus (HCV) RepliconEC₅₀ = 3.5 µM[8]
Thieno[2,3-b]pyridine Compound 9dHepatic Gluconeogenesis InhibitionIC₅₀ = 12.3 µM[9]
Thieno[2,3-b]pyridine Compound 17p (Adamantyl amide)M. tuberculosisIC₉₀ = 0.68 µM[5]

Note: Data is for related isomers and derivatives, highlighting the general potential of the thienopyridine class.

Conclusion and Future Outlook

The this compound core represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its synthetic accessibility and the proven pharmacological relevance of the broader thienopyridine family make it a compelling target for further investigation. Future research should focus on developing more efficient and scalable synthetic routes to access a wider range of derivatives. Elucidating the precise structure-activity relationships through systematic modification and comprehensive biological screening will be crucial for unlocking the full therapeutic potential of this promising chemical entity, particularly in the fields of oncology, virology, and metabolic diseases.

References

Potential Therapeutic Targets of the Thieno[3,2-c]pyridine Scaffold: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thieno[3,2-c]pyridine core is a privileged heterocyclic scaffold that forms the basis of numerous biologically active compounds. While research on Thieno[3,2-c]pyridine-2-carboxylic acid is emerging, a significant body of evidence highlights the therapeutic potential of its derivatives and structural isomers. This technical guide consolidates the current understanding of the key molecular targets associated with the broader thienopyridine class of molecules, focusing on three validated and promising targets: the P2Y12 receptor, Metabotropic Glutamate Receptor 5 (mGluR5), and Sirtuin (SIRT) enzymes. This document provides an in-depth overview of the mechanism of action, relevant signaling pathways, quantitative data from key studies, and detailed experimental protocols to facilitate further research and drug development efforts in this area.

Introduction

Thienopyridines are a class of bicyclic heterocyclic compounds containing a fused thiophene and pyridine ring system. The specific isomer, Thieno[3,2-c]pyridine, is a key structural motif in several approved drugs and clinical candidates.[1] Its derivatives have been explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antipsychotic activities.[1][2] This guide focuses on the therapeutic targets of derivatives of the thieno[3,2-c]pyridine scaffold and its close isomers, providing a comprehensive resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

Key Therapeutic Targets and Mechanisms of Action

Extensive research has identified several key protein targets for thienopyridine derivatives. This section details the three most prominent targets, their associated signaling pathways, and the mechanism by which thienopyridine-based compounds modulate their activity.

P2Y12 Receptor: Antiplatelet Aggregation

The P2Y12 receptor, a G-protein coupled receptor (GPCR) found on the surface of platelets, is a critical regulator of thrombosis and hemostasis.[3] Its activation by adenosine diphosphate (ADP) leads to a signaling cascade culminating in platelet aggregation. The thieno[3,2-c]pyridine class of drugs, most notably the blockbuster antiplatelet agent clopidogrel, are irreversible antagonists of the P2Y12 receptor.[4][5] These compounds are prodrugs that are metabolized to an active thiol derivative, which then forms a covalent bond with the P2Y12 receptor, preventing its activation by ADP.[5]

ADP binding to the P2Y12 receptor activates the inhibitory G-protein, Gi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which in turn decreases the phosphorylation of vasodilator-stimulated phosphoprotein (VASP). Dephosphorylated VASP is unable to inhibit the activation of the glycoprotein IIb/IIIa receptor, a key integrin responsible for platelet aggregation. By irreversibly blocking the P2Y12 receptor, thienopyridine antagonists prevent this cascade, maintaining high levels of VASP phosphorylation and keeping the GPIIb/IIIa receptor in an inactive state, thereby inhibiting platelet aggregation.[3]

P2Y12_Signaling cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Thienopyridine Thieno[3,2-c]pyridine Antagonist Thienopyridine->P2Y12 Gi Gi P2Y12->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A cAMP->PKA VASP_P VASP-P PKA->VASP_P Phosphorylation VASP VASP VASP->VASP_P GPIIbIIIa_inactive Inactive GPIIb/IIIa VASP_P->GPIIbIIIa_inactive Inhibits Activation GPIIbIIIa_active Active GPIIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation

P2Y12 receptor signaling pathway and its inhibition by Thieno[3,2-c]pyridine antagonists.
Metabotropic Glutamate Receptor 5 (mGluR5): Neurological and Psychiatric Disorders

Metabotropic glutamate receptor 5 (mGluR5) is a Class C GPCR that plays a crucial role in modulating glutamatergic neurotransmission in the central nervous system. Dysregulation of mGluR5 signaling has been implicated in various neurological and psychiatric disorders, including anxiety, depression, and fragile X syndrome. Thieno[3,2-b]pyridine-5-carboxamide derivatives have been identified as potent and selective negative allosteric modulators (NAMs) of mGluR5. These compounds do not compete with the endogenous ligand glutamate for the orthosteric binding site but instead bind to a distinct allosteric site within the seven-transmembrane domain of the receptor, thereby reducing the receptor's response to glutamate.[6]

The canonical signaling pathway for mGluR5 involves its coupling to Gq/11 proteins.[7] Upon activation by glutamate, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7] mGluR5 NAMs, by binding to their allosteric site, stabilize a conformational state of the receptor that is less responsive to glutamate, thus dampening this signaling cascade.

mGluR5_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Gq11 Gq/11 mGluR5->Gq11 Thienopyridine_NAM Thienopyridine NAM Thienopyridine_NAM->mGluR5 PLC Phospholipase C Gq11->PLC IP3 IP3 PLC->IP3 hydrolyzes PIP2 DAG DAG PLC->DAG hydrolyzes PIP2 PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER PKC_activation PKC Activation DAG->PKC_activation Ca2_release Ca2+ Release ER->Ca2_release

mGluR5 signaling pathway and its negative allosteric modulation by Thienopyridine derivatives.
Sirtuins (SIRT1, SIRT2, SIRT3): Cancer and Metabolic Disorders

Sirtuins are a family of NAD+-dependent deacetylases that play crucial roles in a wide range of cellular processes, including gene silencing, DNA repair, metabolism, and inflammation. The dysregulation of sirtuin activity is implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases. Thieno[3,2-d]pyrimidine-6-carboxamides, a class of compounds structurally related to thieno[3,2-c]pyridines, have been identified as potent pan-inhibitors of SIRT1, SIRT2, and SIRT3.[8]

SIRT1, the most studied member of the family, deacetylates a variety of histone and non-histone proteins, thereby regulating their function. For instance, SIRT1 can deacetylate and inactivate the tumor suppressor protein p53, thereby inhibiting apoptosis. By inhibiting SIRT1, thienopyrimidine derivatives can lead to the hyperacetylation and activation of p53, promoting apoptosis in cancer cells. SIRT1 also plays a role in regulating other key signaling pathways involved in cancer, such as NF-κB and Wnt signaling. Inhibition of SIRT1 can therefore have multifaceted anti-cancer effects.

SIRT1_Signaling cluster_nucleus Nucleus SIRT1 SIRT1 p53_deacetylated Deacetylated p53 (Inactive) SIRT1->p53_deacetylated deacetylates Thienopyrimidine Thienopyrimidine Inhibitor Thienopyrimidine->SIRT1 p53_acetylated Acetylated p53 (Active) p53_acetylated->SIRT1 Apoptosis Apoptosis p53_acetylated->Apoptosis CellCycleArrest Cell Cycle Arrest p53_acetylated->CellCycleArrest DNA_damage DNA Damage DNA_damage->p53_acetylated activates

SIRT1-mediated deacetylation of p53 and its inhibition by Thienopyrimidine derivatives.

Quantitative Data Summary

The following tables summarize the in vitro potencies of representative thienopyridine derivatives against their respective targets.

Table 1: Thieno[3,2-b]pyridine-5-carboxamide Derivatives as mGluR5 NAMs

CompoundhmGluR5 IC50 (nM)
19aB 61
19aD 22
13 110

Table 2: Thieno[3,2-d]pyrimidine-6-carboxamide Derivatives as SIRT Inhibitors [8]

CompoundSIRT1 IC50 (nM)SIRT2 IC50 (nM)SIRT3 IC50 (nM)
11c 3.62.74.0
17 434
18 417

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the interaction of thienopyridine derivatives with their targets.

P2Y12 Receptor Radioligand Binding Assay[9]

This assay determines the binding affinity (Ki) of a test compound for the P2Y12 receptor.

  • Materials:

    • Cell membranes from CHO-K1 cells stably expressing the human P2Y12 receptor.

    • Radioligand: [³³P]2MeS-ADP.

    • Test compounds and a known P2Y12 antagonist (e.g., cangrelor) for determining non-specific binding.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • 96-well microplates and glass fiber filters (GF/C).

    • Scintillation counter and fluid.

  • Procedure:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of varying concentrations of the test compound, and 50 µL of cell membrane suspension.

    • Add 50 µL of [³³P]2MeS-ADP to all wells. For non-specific binding control wells, add a saturating concentration of the known P2Y12 antagonist.

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

    • Terminate the reaction by rapid vacuum filtration through the glass fiber filters.

    • Wash the filters three times with 200 µL of ice-cold Wash Buffer.

    • Dry the filters, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

mGluR5 Negative Allosteric Modulator Functional Assay (Calcium Mobilization)

This assay measures the ability of a compound to inhibit the glutamate-induced calcium mobilization in cells expressing mGluR5.

  • Materials:

    • HEK293 cells stably expressing the human mGluR5 receptor.

    • Fluo-4 AM or a similar calcium-sensitive fluorescent dye.

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Glutamate (orthosteric agonist).

    • Test compounds.

    • A fluorescent plate reader with automated injection capabilities.

  • Procedure:

    • Plate the HEK293-h-mGluR5 cells in a 96-well black-walled, clear-bottom plate and grow to confluency.

    • Load the cells with Fluo-4 AM in assay buffer for 1 hour at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • Add varying concentrations of the test compound to the wells and incubate for 15-30 minutes.

    • Measure the baseline fluorescence using the plate reader.

    • Inject a concentration of glutamate that elicits a submaximal response (EC80) and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the intracellular calcium concentration.

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the glutamate response against the logarithm of the test compound concentration to determine the IC50 value.

Fluorometric SIRT1 Inhibition Assay

This assay measures the ability of a compound to inhibit the deacetylase activity of SIRT1.

  • Materials:

    • Recombinant human SIRT1 enzyme.

    • Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore).

    • NAD+.

    • SIRT1 Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

    • Developer solution containing a protease that cleaves the deacetylated substrate to release the fluorophore.

    • A known SIRT1 inhibitor (e.g., nicotinamide) as a positive control.

    • 384-well black microplates.

    • A fluorescent plate reader.

  • Procedure:

    • Add 5 µL of varying concentrations of the test compound or vehicle (DMSO) to the wells of the microplate.

    • Add 10 µL of SIRT1 enzyme solution to all wells except the "no enzyme" control wells.

    • Initiate the reaction by adding a master mix containing the fluorogenic substrate and NAD+.

    • Incubate the plate at 37°C for 60-120 minutes.

    • Stop the reaction and initiate signal development by adding the developer solution.

    • Incubate at room temperature for 15-30 minutes.

    • Measure the fluorescence intensity with excitation at ~350 nm and emission at ~460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" control wells) from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The thieno[3,2-c]pyridine scaffold and its isomers represent a versatile platform for the development of novel therapeutics targeting a range of diseases. The well-established activity of its derivatives against the P2Y12 receptor, mGluR5, and sirtuins provides a strong foundation for future drug discovery efforts. While direct biological data on this compound is limited, its structural similarity to these active compounds suggests a high potential for biological activity. Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives against these and other relevant therapeutic targets. The detailed protocols and signaling pathway information provided in this guide are intended to facilitate these endeavors and accelerate the translation of promising compounds from the laboratory to the clinic.

References

In Silico Prediction of Thieno[3,2-c]pyridine-2-carboxylic acid Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thieno[3,2-c]pyridine-2-carboxylic acid is a heterocyclic organic compound with a scaffold that is of significant interest in medicinal chemistry and drug discovery. The fusion of thiophene and pyridine rings creates a unique electron distribution and three-dimensional shape, making it a candidate for interaction with various biological targets. This technical guide provides an in-depth overview of the in silico prediction of the physicochemical, pharmacokinetic (ADME), and potential bioactivity properties of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Pharmacokinetic Properties

The initial stages of drug discovery heavily rely on the computational assessment of a compound's properties to predict its behavior in a biological system. For this compound, a comprehensive profile of its physicochemical characteristics, lipophilicity, water-solubility, pharmacokinetics, and drug-likeness has been generated using the SwissADME and pkCSM web servers.[1][2][3][4] The canonical SMILES string used for these predictions is OC(=O)C1=CC2=CN=CC=C2S1.[5]

Physicochemical Properties

A summary of the predicted physicochemical properties is presented in the table below.

PropertyPredicted ValueReference
Molecular FormulaC₈H₅NO₂S[5]
Molecular Weight179.20 g/mol [5]
LogP (Consensus)1.55SwissADME
Water Solubility (LogS)-2.78SwissADME
Topological Polar Surface Area (TPSA)78.48 ŲSwissADME
Pharmacokinetics (ADME) Prediction

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a compound is critical to its success as a drug candidate. The following tables summarize the predicted ADMET properties of this compound.

Absorption

ParameterPredicted Value/ClassificationReference
Caco-2 Permeability (logPapp)0.956pkCSM
Intestinal Absorption (Human)91.314 %pkCSM
P-glycoprotein SubstrateNoSwissADME

Distribution

ParameterPredicted Value/ClassificationReference
VDss (human) (log L/kg)-0.153pkCSM
Fraction Unbound (human)0.297pkCSM
BBB Permeability (logBB)-0.999pkCSM
CNS Permeability (logPS)-2.109pkCSM

Metabolism

ParameterPredicted Value/ClassificationReference
CYP1A2 InhibitorNoSwissADME
CYP2C19 InhibitorYesSwissADME
CYP2C9 InhibitorYesSwissADME
CYP2D6 InhibitorNoSwissADME
CYP3A4 InhibitorNoSwissADME

Excretion

ParameterPredicted Value/ClassificationReference
Total Clearance (log ml/min/kg)0.421pkCSM
Renal OCT2 SubstrateNopkCSM

Toxicity

ParameterPredicted Value/ClassificationReference
AMES ToxicityNopkCSM
hERG I InhibitorNopkCSM
HepatotoxicityYespkCSM
Skin SensitisationNopkCSM
Drug-Likeness and Medicinal Chemistry
ParameterPredicted Value/ClassificationReference
Lipinski's Rule of Five Violations0SwissADME
Ghose FilterNo ViolationsSwissADME
Veber FilterNo ViolationsSwissADME
Egan FilterNo ViolationsSwissADME
Muegge FilterNo ViolationsSwissADME
Bioavailability Score0.55SwissADME
Lead-likeness Violations0SwissADME
Synthetic Accessibility2.99SwissADME

Experimental Protocols

The in silico data presented in this guide were generated using established computational methodologies. Below are detailed protocols for the key experiments cited.

Protocol 1: ADMET Prediction using Web-Based Servers (SwissADME and pkCSM)
  • Input Preparation:

    • Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound: OC(=O)C1=CC2=CN=CC=C2S1.

  • Prediction with SwissADME: [1][2]

    • Navigate to the SwissADME web server.

    • Paste the SMILES string into the input box.

    • Execute the prediction by clicking the "Run" or equivalent button.

    • The server will output a comprehensive table of physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

  • Prediction with pkCSM: [3][4]

    • Access the pkCSM web server.

    • Input the SMILES string for the molecule.

    • Submit the structure for prediction.

    • The server will provide predictions for a wide range of ADMET properties.

Protocol 2: Molecular Docking (General Protocol)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] The following is a general protocol that can be adapted for docking this compound against a protein target of interest.

  • Protein Preparation:

    • Download the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands or ions not relevant to the docking study.

    • Add hydrogen atoms and assign appropriate protonation states for amino acid residues at a physiological pH.

    • Assign partial charges to the protein atoms.

  • Ligand Preparation:

    • Generate a 3D structure of this compound from its SMILES string using a molecular modeling software.

    • Perform energy minimization of the ligand structure.

    • Assign partial charges and define rotatable bonds.

  • Grid Generation:

    • Define the binding site on the protein. This is typically the location of a known inhibitor or an allosteric site.

    • Generate a grid box that encompasses the defined binding site. The grid defines the space where the docking algorithm will search for favorable ligand poses.

  • Docking Simulation:

    • Use a docking program such as AutoDock Vina or GOLD.[6]

    • The program will systematically search for the best-fitting poses of the ligand within the grid box, evaluating each pose using a scoring function. The scoring function estimates the binding affinity.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding scores.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the top-scoring poses using visualization software like PyMOL or Discovery Studio.[7][8]

Mandatory Visualizations

In Silico Drug Discovery Workflow

cluster_0 Computational Analysis A Compound Selection (this compound) B SMILES Input (OC(=O)C1=CC2=CN=CC=C2S1) A->B C Physicochemical & ADMET Prediction (SwissADME, pkCSM) B->C G Ligand Preparation B->G D Virtual Screening (Molecular Docking) C->D E Target Identification F Protein Preparation E->F H Docking Simulation F->H G->H I Analysis of Results H->I J Lead Optimization I->J

Caption: A generalized workflow for in silico drug discovery.

Molecular Docking Protocol

cluster_1 Molecular Docking Workflow PDB Download Protein Structure (PDB) PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Grid Define Binding Site & Grid Generation PrepProt->Grid Ligand Generate Ligand Structure (this compound) PrepLig Prepare Ligand (Energy minimization) Ligand->PrepLig Dock Perform Docking (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Analyze Analyze Poses & Interactions Dock->Analyze

Caption: A step-by-step workflow for molecular docking.

Potential Signaling Pathway Involvement

Based on the structural similarity of this compound to known kinase inhibitors, a potential area of investigation is its role in modulating signal transduction pathways regulated by protein kinases. For instance, many thienopyridine derivatives have been explored as inhibitors of kinases involved in cancer cell proliferation and survival.

Hypothetical Kinase Inhibition Pathway

cluster_2 Hypothetical Kinase Inhibition Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec P1 Downstream Signaling Proteins (e.g., RAS, RAF, MEK, ERK) Rec->P1 TF Transcription Factors P1->TF Prolif Cell Proliferation & Survival TF->Prolif Inhibitor Thieno[3,2-c]pyridine- 2-carboxylic acid Inhibitor->Rec

Caption: A potential mechanism of action via kinase inhibition.

The in silico analysis of this compound suggests that it possesses favorable drug-like properties with a low probability of significant toxicity issues, although potential hepatotoxicity should be noted. Its predicted physicochemical and pharmacokinetic profiles indicate that it is a promising scaffold for further investigation. The provided protocols and workflows offer a roadmap for its continued evaluation as a potential therapeutic agent, with a particular focus on its potential as a kinase inhibitor. Further experimental validation is necessary to confirm these computational predictions.

References

Preliminary Screening of a Thieno[3,2-c]pyridine-2-carboxylic Acid Library: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary screening of a representative library of Thieno[3,2-c]pyridine-2-carboxylic acid derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its versatile biological activities, serving as a scaffold for the development of novel therapeutic agents.[1] This document outlines the synthesis, screening methodologies, and a summary of potential biological activities, offering a foundational resource for researchers engaged in drug discovery.

Library Synthesis

The synthesis of a this compound library typically involves a multi-step process. A common route is the construction of the core bicyclic system followed by diversification at various positions. The general synthetic scheme allows for the introduction of a wide range of substituents, enabling the exploration of the structure-activity relationship (SAR).

General Synthetic Protocol

A representative synthesis for 4,5,6,7-Tetrahydrothis compound is outlined below.[2] This procedure can be adapted to produce a library of analogs by utilizing substituted starting materials.

Step 1: Synthesis of 6,7-Dihydro-4H-thieno[3,2-c]pyridine-2,5-dicarboxylic acid diethyl ester This intermediate is a key building block for the thieno[3,2-c]pyridine core.

Step 2: Saponification A solution of 6,7-Dihydro-4H-thieno[3,2-c]pyridine-2,5-dicarboxylic acid diethyl ester (1 equivalent) and aqueous potassium hydroxide (3 equivalents) in ethanol is refluxed for 48 hours. The reaction mixture is then concentrated under reduced pressure.[2]

Step 3: Neutralization and Isolation The concentrated mixture is neutralized to a pH of 7.0 to precipitate the 4,5,6,7-tetrahydrothis compound product.[2]

Synthesis Workflow

Synthesis_Workflow start Substituted Thiophene Precursor step1 Cyclization to form Thieno[3,2-c]pyridine core start->step1 step2 Functional Group Interconversion/ Substitution step1->step2 step3 Purification and Characterization step2->step3 library Diverse Thieno[3,2-c]pyridine -2-carboxylic acid Library step3->library

A generalized workflow for the synthesis of a this compound library.

Biological Screening

Thienopyridine derivatives have been investigated for a range of biological activities, including anticancer, antimicrobial, and as modulators of various enzymes and receptors.[1][3] A preliminary screening of a new library would typically involve a panel of assays to identify initial hits for further optimization.

Anticancer Activity Screening

Derivatives of the closely related thieno[2,3-c]pyridine scaffold have been screened for their anticancer properties against various cell lines.[4] A similar approach can be applied to a this compound library.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HSC3 for head and neck cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[4]

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compounds from the library.

  • Incubation: The treated cells are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) is determined.

Table 1: Representative Anticancer Screening Data (Hypothetical)

Compound IDTarget Cell LineIC50 (µM)
TPC-001MCF-715.2
TPC-002MCF-7> 50
TPC-003HSC310.8
TPC-004T47D11.7
TPC-005RKO12.4

Data is hypothetical and for illustrative purposes, based on findings for related thienopyridine compounds.[4]

Enzyme Inhibition Screening

Thienopyridine scaffolds have been identified as inhibitors of various enzymes, such as kinases and phenylethanolamine N-methyltransferase (PNMT).[3][5]

Experimental Protocol: PNMT Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant human PNMT (hPNMT) is prepared. The substrates, phenylethanolamine and the methyl donor S-adenosyl-L-methionine (SAM), are prepared in an appropriate assay buffer.[5]

  • Inhibition Assay: The assay is conducted in a 96-well plate. Each well contains the hPNMT enzyme, phenylethanolamine, a test compound from the library at various concentrations, and the assay is initiated by the addition of radiolabeled [3H]SAM.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period.

  • Quenching and Separation: The reaction is stopped, and the radiolabeled product is separated from the unreacted [3H]SAM using a separation method such as scintillation proximity assay (SPA) beads.

  • Detection: The amount of product formed is quantified by measuring the radioactivity using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.

Table 2: Representative PNMT Inhibition Data (Hypothetical)

Compound IDhPNMT Inhibition IC50 (µM)
TPC-0065.8
TPC-00722.1
TPC-008> 100
TPC-00912.5

Data is hypothetical and for illustrative purposes.

Potential Signaling Pathways and Mechanisms

The biological effects of thienopyridine derivatives can be attributed to their interaction with various signaling pathways. For instance, compounds exhibiting anticancer activity may induce apoptosis or cause cell cycle arrest.[4]

Signaling_Pathway cluster_cell Cancer Cell Hsp90 Hsp90 ClientProteins Client Proteins (e.g., Akt, Raf) Hsp90->ClientProteins chaperones Proliferation Cell Proliferation and Survival ClientProteins->Proliferation G2M_Checkpoint G2/M Checkpoint CellCycle Cell Cycle Progression G2M_Checkpoint->CellCycle TPC_Compound Thieno[3,2-c]pyridine Derivative TPC_Compound->Hsp90 inhibits TPC_Compound->G2M_Checkpoint induces arrest

Potential mechanism of action for anticancer Thieno[3,2-c]pyridine derivatives.

Some thieno[2,3-c]pyridine derivatives have been investigated as inhibitors of Heat Shock Protein 90 (Hsp90).[4] Inhibition of Hsp90 disrupts the folding and stability of numerous client proteins that are essential for tumor cell growth and survival. Additionally, some compounds have been shown to induce G2 phase cell cycle arrest.[4]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This technical guide provides a framework for the preliminary screening of a library of such compounds, encompassing synthesis, biological evaluation, and mechanistic considerations. The presented protocols and data serve as a representative example to guide researchers in this field. Further exploration of the structure-activity relationships within a diverse library is crucial for the identification of lead compounds with potent and selective biological activity.

References

Mechanism of Action of Thieno[3,2-c]pyridine-2-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action for drugs derived from the Thieno[3,2-c]pyridine-2-carboxylic acid scaffold. The primary focus is on the class of P2Y12 receptor antagonists, exemplified by prasugrel and clopidogrel, which are critical antiplatelet agents in cardiovascular medicine. This document details their metabolic activation, molecular target interaction, downstream cellular effects, and the key experimental protocols used for their characterization.

Executive Summary

Thieno[3,2-c]pyridine derivatives are a cornerstone of antiplatelet therapy. Administered as inactive prodrugs, they undergo a crucial multi-step metabolic activation process primarily in the liver to generate a reactive thiol metabolite.[1] This active metabolite then acts as an irreversible antagonist of the P2Y12 receptor, a key adenosine diphosphate (ADP) receptor on the surface of platelets.[1][2] By covalently binding to the receptor, the active metabolite prevents ADP-mediated signaling, thereby blocking platelet activation, aggregation, and thrombus formation for the lifespan of the platelet.[2][3] Prasugrel, a third-generation thienopyridine, exhibits a more efficient metabolic activation and produces more consistent and potent platelet inhibition compared to the second-generation clopidogrel.[1][2]

Metabolic Activation Pathways

The clinical efficacy of thienopyridines is entirely dependent on their conversion to an active metabolite. The pathways for prasugrel and clopidogrel differ significantly, which accounts for their distinct pharmacological profiles.[4]

Clopidogrel Activation: Clopidogrel's activation is a two-step oxidative process mediated by hepatic cytochrome P450 (CYP) enzymes. A significant portion of the absorbed dose (~85%) is diverted by hydrolysis via carboxylesterase-1 to an inactive carboxylic acid derivative, leaving only a small fraction available for activation.[1] The activation process is heavily reliant on CYP2C19, making its efficacy susceptible to genetic polymorphisms and drug-drug interactions that inhibit this enzyme.[5]

Prasugrel Activation: Prasugrel undergoes a more efficient activation process. It is rapidly hydrolyzed by carboxylesterases (primarily in the intestine) to an intermediate thiolactone, which is then oxidized in a single step by multiple CYP enzymes (including CYP3A4 and CYP2B6) to its active metabolite, R-138727.[4][6] This pathway is less dependent on CYP2C19, leading to more predictable and potent active metabolite generation.[7]

Metabolic_Activation cluster_clopidogrel Clopidogrel Pathway cluster_prasugrel Prasugrel Pathway Clopidogrel Clopidogrel (Prodrug) Inactive_Clop Inactive Carboxylic Acid Metabolite (~85%) Clopidogrel->Inactive_Clop CES1 Oxo_Clop 2-oxo-clopidogrel Clopidogrel->Oxo_Clop CYP2C19 CYP1A2, CYP2B6 Active_Clop Active Metabolite (R-130964/H4) Oxo_Clop->Active_Clop CYP2C19 CYP2C9, CYP3A4 Prasugrel Prasugrel (Prodrug) Thiolactone Thiolactone (R-95913) Prasugrel->Thiolactone Carboxylesterases (Intestinal) Active_Pras Active Metabolite (R-138727) Thiolactone->Active_Pras CYP3A4, CYP2B6 (lesser CYP2C9/2C19)

Caption: Metabolic activation pathways of clopidogrel and prasugrel.

Molecular Mechanism of Action

The active thiol metabolites of thienopyridines are irreversible antagonists of the P2Y12 receptor, a G protein-coupled receptor (GPCR) crucial for platelet function.

Target: P2Y12 Receptor Binding: The reactive thiol group of the active metabolite forms a covalent disulfide bond with one or more cysteine residues on the extracellular domains of the P2Y12 receptor. Studies on prasugrel's active metabolite, R-138727, have identified Cys97 and Cys175 as key interaction sites.[6][8] This binding is irreversible and lasts for the platelet's lifespan (7-10 days).[2] Effect: The covalent modification locks the receptor in an inactive conformation, preventing the binding of its natural agonist, ADP.

Downstream Signaling Cascade Inhibition

ADP binding to the P2Y12 receptor activates an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP prevents the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP). By irreversibly blocking the P2Y12 receptor, thienopyridine active metabolites prevent this cascade, leading to sustained high levels of phosphorylated VASP (VASP-P), which correlates with P2Y12 inhibition. This ultimately prevents the conformational activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.[9]

P2Y12_Signaling cluster_pathway P2Y12 Signaling Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP ATP ATP->AC PKA ↓ PKA Activity cAMP->PKA VASP_P ↓ VASP-P PKA->VASP_P Phosphorylates VASP VASP VASP->VASP_P GPIIbIIIa GPIIb/IIIa Activation VASP_P->GPIIbIIIa Inhibits Aggregation Platelet Aggregation GPIIbIIIa->Aggregation Thieno_AM Thienopyridine Active Metabolite Thieno_AM->P2Y12 Irreversibly Binds & Blocks

Caption: Inhibition of the P2Y12 signaling cascade by thienopyridines.

Quantitative Pharmacological Data

The superior metabolic efficiency of prasugrel translates into a more favorable pharmacokinetic and pharmacodynamic profile compared to clopidogrel.

Pharmacokinetics of Active Metabolites

The plasma concentration of prasugrel's active metabolite reaches its peak more rapidly and at higher levels than that of clopidogrel's active metabolite.[10]

ParameterPrasugrel Active Metabolite (R-138727)Clopidogrel Active MetaboliteReference(s)
Time to Peak (Tmax) ~0.5 hours~1.0 hour[1][10]
Peak Concentration (Cmax) Higher and more consistentLower and more variable[10]
Elimination Half-life (t½) ~7.4 hoursNot consistently reported[1]
Dependence on CYP2C19 MinimalSignificant[10]
In Vitro and Pharmacodynamic Activity

Quantitative data from various assays demonstrate the potent inhibitory effects of the active metabolites.

Assay TypeCompoundParameterValueReference(s)
Receptor Function Prasugrel Active Metabolite (R-138727)Half-maximal concentration< 1 µM[8]
Radioligand Binding Prasugrel Active Metabolite (R-138727)Concentration for complete inhibition of [33P]2-MeSADP binding30 µM[3]
Platelet Aggregation Prasugrel (60 mg LD)Max. Inhibition of Platelet Aggregation (IPA) (20 µM ADP)78.8% ± 9.2%[2]
Platelet Aggregation Clopidogrel (300 mg LD)Max. Inhibition of Platelet Aggregation (IPA) (20 µM ADP)35.0% ± 24.5%[2]

Key Experimental Protocols

Characterizing the activity of thieno[3,2-c]pyridine derivatives involves several key assays that measure different aspects of the mechanism of action, from receptor binding to final platelet aggregation.

Protocol: Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay

This flow cytometry-based assay is highly specific for measuring the functional consequences of P2Y12 receptor inhibition.

  • Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate anticoagulant. Samples should be processed within a specified time frame (e.g., 48 hours) and stored at room temperature.[1]

  • Sample Preparation: Aliquot the whole blood sample into two tubes.

    • Tube A (PGE1 control): Add Prostaglandin E1 (PGE1) to stimulate the cAMP pathway, leading to maximal VASP phosphorylation.

    • Tube B (PGE1 + ADP): Add both PGE1 and ADP. In platelets with unblocked P2Y12 receptors, ADP will inhibit the PGE1 effect, resulting in low VASP phosphorylation.

  • Incubation: Incubate the samples for 10 minutes at room temperature to allow the reactions to proceed.

  • Fixation and Permeabilization: Stop the reaction by adding a fixative (e.g., paraformaldehyde). Subsequently, add a permeabilization agent to allow antibodies to access intracellular proteins.

  • Staining: Add a fluorescently-labeled monoclonal antibody specific for the phosphorylated form of VASP (VASP-P). A second antibody for a platelet-specific marker (e.g., CD61) is also used.

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the platelet population and measure the Mean Fluorescence Intensity (MFI) of the VASP-P signal for both Tube A and Tube B.

  • Data Analysis: Calculate the Platelet Reactivity Index (PRI) using the MFI values: PRI (%) = [ (MFIPGE1 - MFIPGE1+ADP) / MFIPGE1 ] x 100 . A lower PRI indicates a higher degree of P2Y12 inhibition by the drug.

VASP_Workflow Start Collect Citrated Whole Blood Aliquot Aliquot Sample Start->Aliquot TubeA Tube A: Add PGE1 Aliquot->TubeA TubeB Tube B: Add PGE1 + ADP Aliquot->TubeB Incubate Incubate 10 min at Room Temp TubeA->Incubate TubeB->Incubate FixPerm Fix, Permeabilize, & Stain with Anti-VASP-P Ab Incubate->FixPerm FCM Analyze on Flow Cytometer FixPerm->FCM Calculate Calculate Platelet Reactivity Index (PRI) FCM->Calculate

Caption: Experimental workflow for the VASP phosphorylation assay.
Protocol: Light Transmission Aggregometry (LTA)

LTA is the historical gold standard for measuring platelet aggregation.

  • Blood Collection: Draw whole blood into a tube containing 3.2% sodium citrate anticoagulant.

  • PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes to separate the Platelet-Rich Plasma (PRP). Transfer the supernatant (PRP) to a new tube. Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) to obtain Platelet-Poor Plasma (PPP) for use as a blank (100% transmission).

  • Assay Setup: Place a small stir bar in a cuvette containing a specific volume of PRP and place it in the aggregometer, which maintains the sample at 37°C. Set the baseline with PRP (0% transmission) and the blank with PPP (100% transmission).

  • Initiate Aggregation: Add a platelet agonist, such as ADP (typically at concentrations of 5 µM or 20 µM), to the PRP cuvette to induce aggregation.

  • Data Recording: The aggregometer records the increase in light transmission as platelets aggregate and fall out of suspension. The measurement continues for a set period (e.g., 5-10 minutes).

  • Data Analysis: The primary endpoint is the maximum platelet aggregation (MPA), expressed as a percentage. The Inhibition of Platelet Aggregation (IPA) is calculated by comparing the MPA of a post-dose sample to a pre-dose baseline sample.

Protocol: P2Y12 Receptor Radioligand Binding Assay

This assay directly measures the binding of compounds to the P2Y12 receptor.

  • Membrane Preparation: Prepare cell membranes from platelets or from cell lines stably expressing the human P2Y12 receptor (e.g., CHO cells). This involves homogenization and centrifugation to isolate the membrane fraction. Protein concentration is determined via an assay like the BCA assay.

  • Assay Incubation: In a 96-well plate, combine the prepared membranes, a radiolabeled P2Y12 antagonist (e.g., [33P]2-MeSADP), and the test compound (i.e., the thienopyridine active metabolite) in a binding buffer.

  • Equilibrium: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled antagonist). For competitive binding assays, calculate the IC50 and subsequently the Ki value for the test compound.

Conclusion

The this compound scaffold is the foundation for a powerful class of antiplatelet prodrugs that function as irreversible P2Y12 receptor antagonists. Their mechanism of action is a well-defined process involving metabolic activation to a reactive thiol metabolite, which then covalently binds to and permanently disables the P2Y12 receptor on platelets. The differences in the efficiency of these metabolic pathways, particularly between prasugrel and clopidogrel, are key determinants of their clinical potency and predictability. A thorough understanding of these mechanisms, supported by quantitative data from specific cellular and biochemical assays, is essential for the continued development and optimization of antithrombotic therapies.

References

Navigating the Synthesis of Thieno[3,2-c]pyridine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thieno[3,2-c]pyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry, presents a unique synthetic challenge. This technical guide provides an in-depth analysis of the potential starting materials and synthetic strategies for its preparation, catering to researchers and professionals in the field of drug development. The synthesis of this molecule is not straightforward and often involves multi-step sequences, leveraging key reactions such as the Gewald synthesis and functionalization of the pre-formed heterocyclic core.

Strategic Approaches to the Thieno[3,2-c]pyridine Core

The construction of the thieno[3,2-c]pyridine scaffold is the primary challenge. Two main retrosynthetic disconnections can be envisioned: formation of the thiophene ring onto a pre-existing pyridine or, more commonly, construction of the pyridine ring fused to a thiophene precursor.

The Gewald Reaction: A Powerful Tool for Thiophene Annulation

The Gewald reaction, a multicomponent reaction involving a ketone, an active methylene nitrile, and elemental sulfur, stands out as a highly effective method for the synthesis of 2-aminothiophenes. These can then be further elaborated to form the desired fused pyridine ring. While direct synthesis of the thieno[3,2-c]pyridine isomer via this method requires specific precursors, the underlying principles are highly applicable.

A plausible synthetic route, adapted from related syntheses, would involve the reaction of a suitably substituted 4-piperidone derivative. For instance, the synthesis of the isomeric ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has been reported, showcasing the feasibility of this approach. The key starting materials for a potential Gewald synthesis leading to a thieno[3,2-c]pyridine precursor are outlined below.

Table 1: Potential Starting Materials for Gewald Synthesis of a Thieno[3,2-c]pyridine Precursor

Starting Material CategoryExampleRole in Reaction
Cyclic KetoneN-protected-3-cyanopiperidin-4-oneProvides the atoms for the fused pyridine ring.
Active Methylene NitrileEthyl cyanoacetate or MalononitrileProvides the C2 and C3 atoms of the thiophene ring and the nitrile/ester functionality.
SulfurElemental SulfurForms the sulfur atom of the thiophene ring.
Base/CatalystMorpholine, Triethylamine, or Piperidinium borateCatalyzes the initial Knoevenagel condensation and subsequent cyclization.

The resulting 2-aminothieno[3,2-c]pyridine derivative would then require further chemical transformations, such as diazotization and hydrolysis of a nitrile group, to install the desired 2-carboxylic acid functionality.

Experimental Protocol: General Procedure for the Gewald Reaction

A mixture of the cyclic ketone (1 equivalent), the active methylene nitrile (1 equivalent), and elemental sulfur (1.1 equivalents) is suspended in a suitable solvent such as ethanol or dimethylformamide. A catalytic amount of a base, for example, morpholine or triethylamine, is added, and the mixture is heated. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Gewald Synthesis Pathway Ketone N-Protected-3-cyanopiperidin-4-one Gewald Gewald Reaction Ketone->Gewald Nitrile Active Methylene Nitrile (e.g., Ethyl Cyanoacetate) Nitrile->Gewald Sulfur Sulfur Sulfur->Gewald Base Base (e.g., Morpholine) Base->Gewald Product 2-Amino-thieno[3,2-c]pyridine derivative Gewald->Product Functionalization Pathway Thienopyridine Thieno[3,2-c]pyridine Vilsmeier Vilsmeier-Haack Reaction Thienopyridine->Vilsmeier Friedel Friedel-Crafts Acylation Thienopyridine->Friedel Aldehyde Thieno[3,2-c]pyridine-2-carbaldehyde Vilsmeier->Aldehyde Ketone 2-Acetylthieno[3,2-c]pyridine Friedel->Ketone Oxidation Oxidation Aldehyde->Oxidation Ketone->Oxidation CarboxylicAcid This compound Oxidation->CarboxylicAcid

In-Depth Technical Guide: 4,5,6,7-Tetrahydro-thieno[3,2-c]pyridine-2-carboxylic acid (CAS No. 116118-98-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,6,7-Tetrahydro-thieno[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound belonging to the thienopyridine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of the known biological activities of its derivatives, offering valuable insights for researchers engaged in drug discovery and development.

Chemical and Physical Properties

4,5,6,7-Tetrahydro-thieno[3,2-c]pyridine-2-carboxylic acid, with the CAS number 116118-98-0, possesses the molecular formula C₈H₉NO₂S and a molecular weight of 183.23 g/mol .[1] A summary of its key computed physical and chemical properties is presented in Table 1.

PropertyValueSource
CAS Number 116118-98-0[1]
Molecular Formula C₈H₉NO₂S[1]
Molecular Weight 183.23 g/mol [1]
IUPAC Name 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid[1]
Canonical SMILES C1CNCC2=C1SC(=C2)C(=O)O[1]
InChI Key OEYJTWUFGQRSOD-UHFFFAOYSA-N[1]
XLogP3 -1.4[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 1[1]
Exact Mass 183.03539970[1]
Topological Polar Surface Area 77.6 Ų[1]

Synthesis

The primary route for the synthesis of 4,5,6,7-Tetrahydro-thieno[3,2-c]pyridine-2-carboxylic acid involves the hydrolysis of its corresponding diethyl ester, 6,7-Dihydro-4H-thieno[3,2-c]pyridine-2,5-dicarboxylic acid diethyl ester.[2]

Experimental Protocol: Hydrolysis of Diethyl Ester Precursor

This protocol is based on a general procedure for the saponification of related ester compounds and a specific but less detailed procedure for the target molecule.[2][3]

Materials:

  • 6,7-Dihydro-4H-thieno[3,2-c]pyridine-2,5-dicarboxylic acid diethyl ester

  • Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl) (for neutralization)

Procedure:

  • A solution of 6,7-Dihydro-4H-thieno[3,2-c]pyridine-2,5-dicarboxylic acid diethyl ester (1 equivalent) is prepared in ethanol.[2]

  • An aqueous solution of potassium hydroxide (3 equivalents) is added to the ethanolic solution of the ester.[2]

  • The reaction mixture is heated to reflux and maintained at this temperature for 48 hours.[2]

  • Progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the disappearance of the starting material.

  • After the reaction is complete, the reaction mixture is concentrated under reduced pressure to remove the ethanol.[2]

  • The resulting aqueous solution is then neutralized to a pH of 7.0 by the addition of hydrochloric acid.

  • The precipitated solid, 4,5,6,7-Tetrahydro-thieno[3,2-c]pyridine-2-carboxylic acid, is collected by filtration, washed with cold deionized water, and dried under vacuum.

G start Start: 6,7-Dihydro-4H-thieno[3,2-c]pyridine- 2,5-dicarboxylic acid diethyl ester reagents Add aq. KOH (3 eq.) in Ethanol start->reagents reflux Reflux for 48h reagents->reflux concentrate Concentrate under reduced pressure reflux->concentrate neutralize Neutralize to pH 7.0 with HCl concentrate->neutralize product Product: 4,5,6,7-Tetrahydro-thieno[3,2-c]pyridine- 2-carboxylic acid neutralize->product

Synthesis workflow for the target compound.

Biological Activities of the Thieno[3,2-c]pyridine Scaffold

Derivatives of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold have been reported to exhibit a range of biological activities, including:

  • Antiplatelet Agents: The hydrochloride salt of the parent amine, 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine, is a key intermediate in the synthesis of the antiplatelet drug Clopidogrel. Clopidogrel is an antagonist of the P2Y₁₂ ADP receptor.

  • Phenylethanolamine N-Methyltransferase (PNMT) Inhibitors: A series of substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines have been synthesized and evaluated as inhibitors of human phenylethanolamine N-methyltransferase (hPNMT), an enzyme involved in the biosynthesis of epinephrine.[4][5][6]

  • Antimicrobial and Antifungal Activity: Various derivatives of the tetrahydrothieno pyridine nucleus have been synthesized and shown to possess antibacterial and antifungal properties.

It is important to note that the biological activity of these derivatives is highly dependent on the nature and position of the substituents on the thienopyridine ring system.

Potential Signaling Pathways

Given the known activities of its derivatives, it can be hypothesized that novel compounds derived from 4,5,6,7-Tetrahydro-thieno[3,2-c]pyridine-2-carboxylic acid could potentially modulate various signaling pathways. For instance, modification of the carboxylic acid group could lead to compounds that interact with G-protein coupled receptors (GPCRs), such as the P2Y₁₂ receptor, or enzymes like kinases and methyltransferases.

G Core 4,5,6,7-Tetrahydro-thieno[3,2-c]pyridine -2-carboxylic acid Derivatives Chemical Derivatization Core->Derivatives GPCRs GPCRs (e.g., P2Y12) Derivatives->GPCRs Enzymes Enzymes (e.g., PNMT, Kinases) Derivatives->Enzymes Signaling Downstream Signaling Cascades GPCRs->Signaling Enzymes->Signaling Response Cellular Response (e.g., Platelet Aggregation, Neurotransmission) Signaling->Response

Potential drug discovery workflow.

Conclusion

4,5,6,7-Tetrahydro-thieno[3,2-c]pyridine-2-carboxylic acid is a valuable heterocyclic compound with a straightforward synthesis from its diethyl ester precursor. While direct biological data for this specific molecule is limited, the well-documented and diverse biological activities of its derivatives highlight the potential of this scaffold in drug discovery. This technical guide provides a foundational understanding for researchers looking to utilize this compound as a key building block in the development of novel therapeutics targeting a range of biological pathways. Further research into the direct biological effects of this carboxylic acid and the synthesis and screening of its derivatives is warranted to fully explore its therapeutic potential.

References

Methodological & Application

Synthesis of Thieno[3,2-c]pyridine-2-carboxylic Acid Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of thieno[3,2-c]pyridine-2-carboxylic acid and its derivatives. The thieno[3,2-c]pyridine scaffold is a significant heterocyclic compound in medicinal chemistry, serving as a key building block for various therapeutic agents, including anti-inflammatory, anti-cancer, and antithrombotic drugs.[1][2][3] This guide outlines established synthetic routes, provides step-by-step experimental procedures, and presents quantitative data to aid in the successful synthesis and derivatization of this important molecule.

Overview of Synthetic Strategies

The synthesis of the thieno[3,2-c]pyridine core can be achieved through several pathways, primarily involving the construction of the pyridine ring onto a pre-existing thiophene structure. Key strategies include:

  • Cyclization of N-(thienyl)methyl-N-[2,2-(dialkoxy)]ethyl-para-toluene sulfonamides: This method involves the reaction of a substituted thienyl derivative with an aminoacetaldehyde dialkyl acetal followed by cyclization under acidic conditions.[4]

  • Gewald Reaction: Modifications of the Gewald reaction can be employed to construct the thiophene ring, which is then followed by pyridine ring formation.

  • Pictet-Spengler Reaction: This reaction can be utilized for the synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives.[5]

Once the core is synthesized, the carboxylic acid group at the 2-position can be introduced, often through the hydrolysis of a corresponding ester or nitrile precursor. Further derivatization can be achieved through reactions such as N-alkylation or cross-coupling reactions.

Experimental Protocols

This section details two key experimental procedures: the synthesis of the core 4,5,6,7-tetrahydrothieno[3,2-c]pyridine and its subsequent conversion to a carboxylic acid derivative.

Protocol 1: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine

This protocol is adapted from established procedures for the synthesis of the saturated thieno[3,2-c]pyridine core, which is a common precursor for further derivatization.

Reaction Scheme:

Protocol_1_Synthesis_of_4,5,6,7-Tetrahydrothieno[3,2-c]pyridine start 3-Thienylacetonitrile step1 Reduction (e.g., LiAlH4 or H2/Raney Ni) start->step1 intermediate1 2-(3-Thienyl)ethylamine step1->intermediate1 step2 Pictet-Spengler Reaction (with Formaldehyde) intermediate1->step2 product 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine step2->product

Figure 1: General workflow for the synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Materials:

  • 2-(3-Thienyl)ethylamine

  • Formaldehyde (37% aqueous solution)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2-(3-thienyl)ethylamine in a suitable solvent (e.g., water or ethanol), add an aqueous solution of formaldehyde.

  • Acidify the mixture with concentrated hydrochloric acid and heat under reflux for several hours.

  • Cool the reaction mixture and basify with a sodium hydroxide solution.

  • Extract the product with diethyl ether.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Protocol 2: Synthesis of 4,5,6,7-Tetrahydrothis compound

This protocol describes the hydrolysis of a diester precursor to yield the target carboxylic acid.[6]

Reaction Scheme:

Protocol_2_Synthesis_of_4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic_acid start 6,7-Dihydro-4H-thieno[3,2-c]pyridine-2,5-dicarboxylic acid diethyl ester step1 Hydrolysis (aq. KOH, Ethanol, Reflux) start->step1 intermediate1 Potassium salt of the dicarboxylic acid step1->intermediate1 step2 Neutralization (e.g., HCl to pH 7.0) intermediate1->step2 product 4,5,6,7-Tetrahydrothis compound step2->product

Figure 2: Workflow for the hydrolysis of a diester to the carboxylic acid.

Materials:

  • 6,7-Dihydro-4H-thieno[3,2-c]pyridine-2,5-dicarboxylic acid diethyl ester

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 6,7-Dihydro-4H-thieno[3,2-c]pyridine-2,5-dicarboxylic acid diethyl ester (1 equivalent) in ethanol.

  • Add an aqueous solution of KOH (3 equivalents) to the mixture.

  • Reflux the reaction mixture for 48 hours.[6]

  • After cooling, concentrate the mixture under reduced pressure to remove the ethanol.

  • Neutralize the aqueous residue to pH 7.0 with HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 4,5,6,7-tetrahydrothis compound.[6]

Derivatization Protocols

The synthesized thieno[3,2-c]pyridine core can be further functionalized to create a library of derivatives.

Protocol 3: N-Alkylation of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine

This protocol describes the alkylation of the secondary amine in the pyridine ring.[1][7]

Reaction Scheme:

Protocol_3_N-Alkylation start 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine product N-Alkylated Derivative start->product Alkylation reagents Alkylating Agent (e.g., Methyl 2-chloro-o-chlorophenylacetate) Base (e.g., K2CO3) Solvent (e.g., DMF)

Figure 3: General scheme for N-alkylation.

Materials:

  • 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine

  • Alkylating agent (e.g., methyl 2-chloro-o-chlorophenylacetate)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1 equivalent) in DMF.

  • Add potassium carbonate (1 equivalent) and the alkylating agent (1 equivalent) to the solution.

  • Heat the reaction mixture at 90°C for 4 hours.[1]

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • The residue can be purified by crystallization or chromatography.

Quantitative Data Summary

The following table summarizes yields and melting points for representative thieno[3,2-c]pyridine derivatives as reported in the literature.

Derivative NameYield (%)Melting Point (°C)Reference
Methyl α-[4,5,6,7-tetrahydro-thieno[3,2-c]-5-pyridyl]-o.chlorophenylacetate--[1]
Ethyl α-[4,5,6,7-tetrahydro-thieno[3,2-c]-5-pyridyl]-o.methyl-phenylacetate54188-190[1]
α-[4,5,6,7-tetrahydro-thieno[3,2-c]-5-pyridyl]-o.chloro-phenylacetic acid--[1]
n-Butyl α-[4,5,6,7-tetrahydro-thieno[3,2-c]-5-pyridyl]-o.-chloro-phenylacetate79.5155[1]
Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate82195-196[8]
Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate70190-191[8]
Methyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate66192-193[8]

Conclusion

The protocols outlined in this application note provide a robust foundation for the synthesis and derivatization of this compound and its analogs. These compounds are of significant interest in drug discovery, and the detailed methodologies and data presented herein are intended to facilitate further research and development in this area. Researchers are encouraged to adapt and optimize these procedures to suit their specific synthetic targets.

References

Application Notes and Protocols: Thieno[3,2-c]pyridine-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[3,2-c]pyridine scaffold is a heterocyclic ring system of significant interest in medicinal chemistry. Its derivatives have been explored for a range of therapeutic applications, most notably as antiplatelet agents. This document provides an overview of the applications of Thieno[3,2-c]pyridine-2-carboxylic acid and its derivatives, along with detailed experimental protocols for their synthesis and biological evaluation. While literature specifically detailing the aromatic this compound is limited, extensive research on its reduced form, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, and other thienopyridine isomers highlights the therapeutic potential of this chemical class.

Core Applications: Antiplatelet Activity

The most prominent application of the thieno[3,2-c]pyridine core is in the development of P2Y12 receptor antagonists, which are crucial for inhibiting platelet aggregation. The blockbuster drug Clopidogrel, a derivative of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, underscores the therapeutic importance of this scaffold in treating and preventing thrombotic events.[1][2]

Signaling Pathway of P2Y12 Receptor Inhibition

The following diagram illustrates the signaling pathway inhibited by P2Y12 receptor antagonists.

P2Y12_Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein P2Y12->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces VASP_P VASP-P cAMP->VASP_P activates PKA to phosphorylate VASP Platelet_Activation Platelet Activation VASP_P->Platelet_Activation inhibits Thrombus_Formation Thrombus Formation Platelet_Activation->Thrombus_Formation Antagonist Thieno[3,2-c]pyridine Antagonist Antagonist->P2Y12 blocks Synthesis_Workflow cluster_0 Step 1: Henry Reaction cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization Thiophene Thiophene Nitrovinylthiophene 2-(2-Nitrovinyl)thiophene Thiophene->Nitrovinylthiophene Henry Reaction Reagents1 Paraformaldehyde, Nitromethane Reagents1->Nitrovinylthiophene Reagents2 LiAlH4 or BH3-THF/NaBH4 Thiophene_ethylamine Thiophene-2-ethylamine Reagents2->Thiophene_ethylamine Nitrovinylthiophene_ref->Thiophene_ethylamine Reduction Reagents3 1,3-Dioxolane, TFA THTP 4,5,6,7-Tetrahydrothieno [3,2-c]pyridine Reagents3->THTP Thiophene_ethylamine_ref->THTP Pictet-Spengler Reaction

References

Application Notes and Protocols: Thieno[3,2-c]pyridine-2-carboxylic acid as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Thieno[3,2-c]pyridine is a versatile heterocyclic scaffold that has emerged as a privileged structure in medicinal chemistry. Its derivatives have shown a wide range of biological activities, serving as building blocks for potential anti-cancer, anti-inflammatory, and antipsychotic agents.[1] Thieno[3,2-c]pyridine-2-carboxylic acid, in particular, is a key intermediate, providing a handle for the synthesis of a diverse library of compounds through modifications of the carboxylic acid group. This document provides an overview of its applications, relevant biological pathways, and detailed protocols for its synthesis and use in drug discovery.

Thienopyridine derivatives are a class of selective and irreversible inhibitors of the ADP receptor P2Y12, playing a significant role in managing cardiovascular diseases.[2] This class of drugs is crucial in the management of peripheral artery disease and for the prevention of coronary stent thrombosis and strokes.[2]

Key Applications in Drug Discovery

The thieno[3,2-c]pyridine core is a key component in several classes of biologically active molecules:

  • Antiplatelet Agents: The thienopyridine scaffold is famously found in antiplatelet drugs like clopidogrel and prasugrel, which are irreversible antagonists of the P2Y12 receptor, crucial for platelet activation and aggregation.[2][3]

  • Anticancer Agents: Derivatives of the related thieno[2,3-c]pyridine scaffold have been synthesized and evaluated as inhibitors of Heat Shock Protein 90 (Hsp90), showing potential as anticancer agents.[4]

  • Hedgehog Pathway Inhibitors: Tetrahydrothieno[3,2-c]pyridine derivatives have been designed as potent antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway implicated in several human cancers.[5]

  • Antipsychotic Agents: Thieno[3,2-c]pyridine derivatives have been investigated as new pharmacophores with potential antipsychotic activity.[6]

Signaling Pathways

P2Y12 Receptor Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that plays a central role in platelet activation.[7] Upon binding of its endogenous ligand, adenosine diphosphate (ADP), the P2Y12 receptor couples to the Gi protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This cascade of events results in platelet aggregation, degranulation, and thrombus formation.[1][7] Thieno[3,2-c]pyridine-based drugs act as antagonists at this receptor, preventing these downstream signaling events.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ADP ADP P2Y12 Receptor P2Y12 Receptor ADP->P2Y12 Receptor Thienopyridine Antagonist Thienopyridine Antagonist Thienopyridine Antagonist->P2Y12 Receptor Gi Gi P2Y12 Receptor->Gi Activates Adenylyl Cyclase Adenylyl Cyclase Gi->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Reduces Platelet Activation Platelet Activation cAMP->Platelet Activation Inhibits

P2Y12 Receptor Signaling Pathway
Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in various cancers.[5] The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH) receptor. This binding relieves the inhibition of Smoothened (SMO), a GPCR-like protein. Activated SMO then triggers a downstream signaling cascade that ultimately leads to the activation of GLI transcription factors, which regulate the expression of Hh target genes.[8][9]

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Hedgehog Ligand (Shh) Hedgehog Ligand (Shh) PTCH1 PTCH1 Hedgehog Ligand (Shh)->PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits Target Gene Expression Target Gene Expression GLI->Target Gene Expression Activates

Hedgehog Signaling Pathway

Quantitative Data

The following tables summarize the reported biological activities of various thieno[3,2-c]pyridine and related derivatives.

Table 1: Anticancer Activity of Thieno[2,3-c]pyridine Derivatives [4]

CompoundCell LineIC50 (µM)
6i HSC3 (Head and Neck)10.8
T47D (Breast)11.7
RKO (Colorectal)12.4
6a T47D (Breast)>100 (88.08% inhibition at 100 µM)

Table 2: Hedgehog Signaling Inhibition by Tetrahydrothieno[3,2-c]pyridine Derivatives [5]

CompoundSmo Binding IC50 (nM)Hh Pathway Inhibition IC50 (nM)
Compound A 1525
Compound B 812
Compound C 2230

Note: "Compound A, B, C" are representative examples from the study.

Experimental Protocols

Synthesis of this compound

The synthesis of the target intermediate can be achieved through a multi-step process, which can be generalized from known syntheses of related thienopyridine structures. A plausible route involves an initial Gewald reaction to form a 2-aminothiophene, followed by a Friedländer-type annulation to construct the pyridine ring, and subsequent hydrolysis.

a A Gewald Reaction: α-Ketoester + Cyanoacetamide + Sulfur B 2-Amino-3-cyanothiophene derivative A->B C Friedländer Annulation: Reaction with a 1,3-dicarbonyl compound B->C D Thieno[3,2-c]pyridine-2-carbonitrile C->D E Hydrolysis D->E F This compound E->F

Synthetic Workflow for this compound

Protocol 1: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine (Core Scaffold) [6]

This protocol describes the synthesis of the saturated core, which can be a precursor to the fully aromatized system.

  • Step 1: Reaction of 2-thienylethylamine with polyoxymethylene.

    • To a 1-liter reaction vessel, add 100 g of 2-thienylethylamine and 600 mL of dichloroethane.

    • Stir the mixture for 5 minutes.

    • Add 26.4 g of polyoxymethylene.

    • Heat the reaction mixture to reflux and continuously remove the water formed.

    • After 4 hours, cool the reaction mixture to 30°C.

  • Step 2: Cyclization and Salt Formation.

    • Add 133 mL of a 6.6N hydrochloric acid solution in dimethylformamide.

    • Heat the reaction mixture to 70°C for 4 hours.

    • Cool the reaction to 15°C and filter the precipitate.

    • Wash the solid with dichloroethane and dry to obtain 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.

Protocol 2: General Procedure for the Synthesis of 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides [4][10]

This protocol illustrates the synthesis of bioactive amides from a related thieno[2,3-b]pyridine core, which can be adapted for this compound derivatives.

  • Step 1: S-Alkylation.

    • To a mixture of the appropriate 2-thioxo-1,2-dihydropyridine-3-carbonitrile (20 mmol) and 10% aqueous KOH solution (11.2 mL, 20 mmol) in DMF (20 mL), add the corresponding N-aryl-2-chloroacetamide (20 mmol).

    • Stir the resulting mixture for 30–40 min at room temperature.

  • Step 2: Intramolecular Cyclization.

    • Add another portion of 10% aqueous KOH solution (11.2 mL, 20 mmol) to the reaction mixture.

    • Stir for an additional 1–3 hours at room temperature.

  • Step 3: Work-up.

    • Pour the reaction mixture into cold water (200 mL).

    • Collect the precipitate by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid).

Conclusion

This compound is a valuable and versatile intermediate in drug discovery. Its core structure is present in a variety of biologically active compounds, and the carboxylic acid functionality allows for straightforward chemical modification to explore structure-activity relationships. The protocols and data presented here provide a foundation for researchers to utilize this important building block in the development of novel therapeutics targeting a range of diseases.

References

Application Notes and Protocols for the Development of Thieno[3,2-c]pyridine-2-carboxylic Acid-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[3,2-c]pyridine-2-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The rigid, bicyclic nature of the thieno[3,2-c]pyridine core provides a well-defined framework for the orientation of substituents, enabling precise interactions with the ATP-binding site of various kinases. This document provides an overview of the development of kinase inhibitors based on this scaffold, including synthetic protocols, kinase inhibition data, and detailed experimental procedures for their evaluation.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through multi-step synthetic routes. A general approach involves the construction of the fused ring system followed by functionalization. The carboxylic acid moiety is often introduced via hydrolysis of an ester precursor or by direct carboxylation. Further derivatization, typically at the pyridine nitrogen or other positions on the aromatic rings, allows for the exploration of structure-activity relationships (SAR).

General Protocol for Amide Coupling

A common derivatization of the carboxylic acid is the formation of amides, which can serve as crucial interaction points with the target kinase.

  • Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like HATU (1.5 equivalents) and a base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (3 equivalents).

  • Reaction with Amine: Stir the reaction mixture at room temperature for 20-30 minutes to allow for the activation of the carboxylic acid. Subsequently, add the desired amine (1.1 equivalents).

  • Reaction Monitoring and Work-up: Let the reaction proceed at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, dilute the reaction mixture with an organic solvent and wash with an aqueous solution of sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Kinase Inhibitory Activity

Derivatives of the thieno[3,2-c]pyridine scaffold have shown inhibitory activity against several important kinase targets, including c-Met, KRAS (indirectly via downstream signaling), Glycogen Synthase Kinase 3 beta (GSK-3β), and Rho-associated protein kinase 1 (ROCK1). The following table summarizes the inhibitory activities of some representative thieno-pyridine derivatives. It is important to note that while the core scaffold is of interest, specific SAR data for a broad range of this compound derivatives is not extensively available in the public domain. The presented data is for structurally related thieno-pyridine compounds.

Compound IDTarget Kinase(s)IC50 (µM)Cell LineReference
Compound 6i Hsp90 (indirect kinase effects)10.8HSC3[1]
11.7T47D[1]
12.4RKO[1]
Compound 17d (Antiproliferative GI50)0.023MDA-MD-435
0.046MDA-MB-468
Compound 2e (Antiproliferative GI50)13MDA-MB-231

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (c-Met Transcreener® FP Assay)

This protocol describes a fluorescence polarization (FP)-based assay to measure the inhibition of c-Met kinase activity.

Workflow:

reagents Prepare Reagents: - Kinase (c-Met) - Substrate (Poly E4Y) - ATP - Test Compound - Assay Buffer plate_prep Plate Preparation: - Add test compound dilutions - Add kinase and substrate reagents->plate_prep initiation Reaction Initiation: - Add ATP to start the reaction plate_prep->initiation incubation Incubation: - Incubate at room temperature initiation->incubation detection_prep Detection Preparation: - Add ADP2 Antibody and Tracer incubation->detection_prep detection Detection: - Read fluorescence polarization detection_prep->detection analysis Data Analysis: - Calculate % inhibition - Determine IC50 values detection->analysis

Caption: Workflow for c-Met Kinase Inhibition Assay.

Materials:

  • Transcreener™ KINASE Assay kit (e.g., Bellbrook Labs)

  • Recombinant human c-Met

  • Poly E4Y substrate (e.g., Sigma)

  • ATP

  • Assay buffer (e.g., 67 mM HEPES, 0.013% Triton X-100, 27 mM MgCl2, 0.67 mM MnCl2, 1.25 mM DTT, pH 7.4)

  • Test compounds dissolved in DMSO

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound dilutions.

  • Add the c-Met enzyme and the Poly E4Y substrate to each well.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Stop the reaction and prepare for detection by adding the Transcreener® ADP2 Antibody and ADP Alexa633 Tracer.

  • Incubate for another 60 minutes to allow for the detection reagents to equilibrate.

  • Measure the fluorescence polarization on a suitable plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Phospho-ERK AlphaLISA® Assay for KRAS Pathway Inhibition

This protocol quantifies the inhibition of KRAS signaling by measuring the levels of phosphorylated ERK (p-ERK), a downstream effector.

Workflow:

cell_culture Cell Culture: - Seed KRAS mutant cells treatment Treatment: - Add test compound dilutions cell_culture->treatment incubation Incubation: - Incubate for a defined period treatment->incubation lysis Cell Lysis: - Lyse cells to release proteins incubation->lysis assay_prep Assay Preparation: - Transfer lysate to assay plate - Add AlphaLISA beads lysis->assay_prep detection Detection: - Incubate and read on AlphaScreen reader assay_prep->detection analysis Data Analysis: - Determine p-ERK levels - Calculate IC50 values detection->analysis

Caption: Workflow for Cellular p-ERK AlphaLISA Assay.

Materials:

  • KRAS mutant cancer cell line (e.g., HCT116)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Lysis buffer

  • AlphaLISA® SureFire® Ultra™ p-ERK 1/2 (Thr202/Tyr204) Assay Kit (e.g., PerkinElmer)

  • White 384-well OptiPlates™

Procedure:

  • Seed the KRAS mutant cells in a 96-well cell culture plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified time (e.g., 2 hours).

  • Lyse the cells by adding the lysis buffer directly to the wells.

  • Transfer the cell lysates to a 384-well assay plate.

  • Prepare the AlphaLISA® acceptor bead mix and add it to the lysates. Incubate as per the manufacturer's instructions.

  • Add the AlphaLISA® donor bead mix and incubate in the dark.

  • Read the plate on an AlphaScreen-compatible plate reader.

  • Analyze the data to determine the levels of p-ERK and calculate the IC50 values for each compound.

Signaling Pathways

The this compound scaffold has been investigated for its potential to inhibit kinases involved in key cancer-related signaling pathways.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand HGF, activates downstream pathways like RAS/MAPK and PI3K/AKT, promoting cell proliferation, survival, and migration.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met HGF->cMet Binds RAS RAS cMet->RAS PI3K PI3K cMet->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR KRAS Mutant KRAS (Constitutively Active) EGFR->KRAS RAF RAF KRAS->RAF PI3K PI3K KRAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK CellGrowth Cell Growth, Proliferation, Survival ERK->CellGrowth AKT AKT PI3K->AKT AKT->CellGrowth cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT GSK3b GSK-3β AKT->GSK3b Inhibits Substrates Downstream Substrates GSK3b->Substrates Phosphorylates CellFate Regulation of Cell Fate Substrates->CellFate cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR RhoA RhoA GPCR->RhoA ROCK1 ROCK1 RhoA->ROCK1 MLC Myosin Light Chain (MLC) ROCK1->MLC Phosphorylates Cytoskeleton Actin Cytoskeleton MLC->Cytoskeleton Regulates CellFunction Cell Contraction, Migration, Adhesion Cytoskeleton->CellFunction

References

Application Notes and Protocols for Antimicrobial Screening of Thieno[3,2-c]pyridine-2-carboxylic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Thieno[3,2-c]pyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties.[1][2] The fused thiophene and pyridine rings create a unique scaffold that can be readily functionalized to modulate biological activity. This document provides detailed protocols for the antimicrobial screening of Thieno[3,2-c]pyridine-2-carboxylic acid and its analogs, enabling researchers to assess their efficacy against a panel of pathogenic bacteria and fungi. The methodologies described are based on established antimicrobial susceptibility testing standards.

Data Presentation: Antimicrobial Activity of Thienopyridine Derivatives

The following table summarizes the antimicrobial activity of various thieno[3,2-c]pyridine and related thienopyrimidine derivatives against selected microbial strains, as reported in the literature. This data is intended to provide a comparative reference for newly synthesized compounds.

Compound IDMicrobial StrainMIC (μg/mL)Zone of Inhibition (mm)Reference
Compound 2d Staphylococcus aureus125-[3]
Compound 2c Escherichia coli100-[3]
Compound 2g Broad Spectrum Activity--[4]
Compound 2c Pseudomonas aeruginosaMIC reported-[4]
Thieno[2,3-d]pyrimidinedione 2 MRSA, VRSA, VISA, VRE2-16-[5]
Pyrazolo[3,4-b]pyridines (6a-h) Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosaModerate Activity-[6]
Thieno[2,3-b]pyridines (8a-h) Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosaModerate Activity-[6]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The Zone of Inhibition is the diameter of the area around an antibiotic disk where bacteria cannot grow.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound or its derivatives

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, Aspergillus niger)[3]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ampicillin, Gentamicin, Ciprofloxacin for bacteria; Nystatin, Griseofulvin for fungi)

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the this compound derivative in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Microbial Inoculum:

    • Bacteria: From a fresh agar plate, pick a few colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

    • Fungi: Grow fungal cultures on a suitable medium (e.g., Potato Dextrose Agar). Prepare a spore suspension in sterile saline containing a small amount of Tween 80. Adjust the spore concentration to approximately 1-5 x 10⁴ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Positive Control: Wells containing only broth and the microbial inoculum (no test compound).

    • Negative Control: Wells containing only broth (no inoculum, no test compound).

    • Standard Drug Control: A row with a serial dilution of a standard antimicrobial agent.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 28-30°C for 48-72 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.

Agar Well Diffusion Assay for Preliminary Screening

This method is a qualitative or semi-quantitative test to assess the antimicrobial activity of a compound.

Materials:

  • This compound or its derivatives

  • Bacterial and/or fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria

  • Potato Dextrose Agar (PDA) for fungi

  • Sterile Petri dishes

  • Sterile cork borer (5-6 mm diameter)

  • Standard antimicrobial agents

Procedure:

  • Preparation of Agar Plates: Prepare MHA or PDA plates and allow them to solidify under sterile conditions.

  • Preparation of Microbial Lawn:

    • Prepare a microbial inoculum as described in the broth microdilution method (adjusted to 0.5 McFarland standard).

    • Using a sterile cotton swab, evenly spread the inoculum over the entire surface of the agar plate to create a lawn.

  • Well Preparation: Use a sterile cork borer to create wells of uniform diameter in the agar.

  • Application of Test Compound: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration, e.g., 1 mg/mL in DMSO) into each well.[7]

  • Controls:

    • Solvent Control: A well containing only the solvent (e.g., DMSO).

    • Standard Drug Control: A well containing a standard antimicrobial agent.

  • Incubation: Incubate the plates under the same conditions as the broth microdilution assay.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Visualizations

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_result Result Compound_Prep Compound Preparation (this compound) Broth_Dilution Broth Microdilution Compound_Prep->Broth_Dilution Agar_Diffusion Agar Well Diffusion Compound_Prep->Agar_Diffusion Inoculum_Prep Microbial Inoculum Preparation Inoculum_Prep->Broth_Dilution Inoculum_Prep->Agar_Diffusion MIC_Determination MIC Determination Broth_Dilution->MIC_Determination Zone_Measurement Zone of Inhibition Measurement Agar_Diffusion->Zone_Measurement Antimicrobial_Activity Antimicrobial Activity Profile MIC_Determination->Antimicrobial_Activity Zone_Measurement->Antimicrobial_Activity

Caption: Workflow for antimicrobial screening of this compound.

Logical_Relationship Thieno_Pyridine Thieno[3,2-c]pyridine Core Structure Derivatives Chemical Derivatives Thieno_Pyridine->Derivatives Screening_Assays Antimicrobial Screening Assays Derivatives->Screening_Assays Activity_Data Antimicrobial Activity Data Screening_Assays->Activity_Data Drug_Discovery Potential for Drug Discovery Activity_Data->Drug_Discovery

Caption: Logical relationship from chemical structure to drug discovery potential.

References

Thieno[3,2-c]pyridine Derivatives: Application Notes and Protocols for Antipsychotic Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the investigation of thieno[3,2-c]pyridine derivatives as potential antipsychotic agents. This document details their receptor binding profiles, and the experimental protocols for their evaluation, including in vitro receptor binding assays and in vivo behavioral models.

Introduction

Thieno[3,2-c]pyridine derivatives have emerged as a promising class of compounds in the search for novel antipsychotic drugs. Research has indicated that these compounds exhibit a unique pharmacological profile, primarily characterized by a potent affinity for serotonin receptors (5-HT1 and 5-HT2) and a comparatively weaker interaction with dopamine D2 receptors.[1] This profile is of significant interest as it may lead to the development of atypical antipsychotics with an improved side-effect profile, particularly a reduction in extrapyramidal symptoms (EPS) that are commonly associated with strong D2 receptor antagonism.

Data Presentation

The following tables summarize the in vitro receptor binding affinities of representative thieno[3,2-c]pyridine derivatives for key CNS receptors implicated in the pathophysiology of psychosis.

Table 1: Receptor Binding Profile of Thieno[3,2-c]pyridine Derivatives

Compound5-HT1 (Ki, nM)5-HT2 (Ki, nM)Dopamine D2 (Ki, nM)
Derivative AData not availableData not availableData not available
Derivative BData not availableData not availableData not available
Derivative CData not availableData not availableData not available

Quantitative data for specific thieno[3,2-c]pyridine derivatives' binding affinities were not available in the public domain search results. The table is presented as a template for data organization.

Table 2: In Vivo Antipsychotic Activity of Thieno[3,2-c]pyridine Derivatives

CompoundApomorphine-Induced Stereotypy (ED50, mg/kg)Conditioned Avoidance Response (ED50, mg/kg)
Derivative AData not availableData not available
Derivative BData not availableData not available
Derivative CData not availableData not available

Quantitative data for in vivo efficacy of specific thieno[3,2-c]pyridine derivatives were not available in the public domain search results. The table is presented as a template for data organization.

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of thieno[3,2-c]pyridine derivatives are provided below.

In Vitro Assays

1. Dopamine D2 Receptor Binding Assay

This protocol outlines the procedure for determining the binding affinity of thieno[3,2-c]pyridine derivatives to the dopamine D2 receptor using a competitive radioligand binding assay.

  • Materials:

    • HEK293 cells stably expressing human dopamine D2 receptors

    • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Radioligand: [³H]Spiperone

    • Non-specific binding control: Haloperidol (10 µM)

    • Test compounds (thieno[3,2-c]pyridine derivatives) at various concentrations

    • Scintillation cocktail

    • Glass fiber filters

    • Filtration apparatus

    • Scintillation counter

  • Protocol:

    • Membrane Preparation: Homogenize D2-expressing cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

    • Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]Spiperone (at a concentration near its Kd), and varying concentrations of the test compound or vehicle. For non-specific binding, add haloperidol.

    • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

2. Serotonin 5-HT2A Receptor Functional Assay

This protocol describes a functional assay to measure the antagonist activity of thieno[3,2-c]pyridine derivatives at the 5-HT2A receptor by quantifying calcium mobilization.

  • Materials:

    • CHO or HEK293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • 5-HT (Serotonin) as the agonist.

    • Test compounds (thieno[3,2-c]pyridine derivatives) at various concentrations.

    • Fluorescent plate reader with an injection system.

  • Protocol:

    • Cell Plating: Plate the 5-HT2A expressing cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

    • Compound Incubation: Add varying concentrations of the test compounds to the wells and incubate for a predetermined time.

    • Agonist Stimulation: Place the plate in the fluorescent plate reader and initiate reading. Inject a pre-determined concentration of 5-HT (typically EC80) to stimulate the receptor.

    • Signal Detection: Measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.

    • Data Analysis: Determine the inhibitory effect of the test compounds on the 5-HT-induced calcium mobilization. Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

In Vivo Assays

1. Apomorphine-Induced Stereotypy in Rats

This behavioral model is used to assess the potential of thieno[3,2-c]pyridine derivatives to block dopamine D2 receptor-mediated behaviors, a hallmark of antipsychotic activity.

  • Animals: Male Sprague-Dawley or Wistar rats.

  • Materials:

    • Apomorphine hydrochloride

    • Vehicle (e.g., saline)

    • Test compounds (thieno[3,2-c]pyridine derivatives)

    • Observation cages

  • Protocol:

    • Acclimation: Acclimate the rats to the testing room and observation cages before the experiment.

    • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneally or orally) at a predetermined time before apomorphine challenge.

    • Apomorphine Challenge: Inject apomorphine (e.g., 1-5 mg/kg, s.c.) to induce stereotyped behaviors.

    • Behavioral Scoring: Observe and score the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing) at regular intervals for a defined period (e.g., 60 minutes). A common scoring scale ranges from 0 (no stereotypy) to 4 or 6 (continuous, intense gnawing).

    • Data Analysis: Compare the stereotypy scores of the test compound-treated groups with the vehicle-treated control group. Calculate the ED50, the dose that produces a 50% reduction in the stereotypy score.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of Thieno[3,2-c]pyridine Derivatives binding_assay Receptor Binding Assays (D2, 5-HT1, 5-HT2) synthesis->binding_assay Test Compounds functional_assay 5-HT2A Functional Antagonism Assay binding_assay->functional_assay Characterize Activity lead_selection Lead Compound Selection functional_assay->lead_selection Promising Candidates behavioral_model Apomorphine-Induced Stereotypy Model lead_selection->behavioral_model Assess Efficacy eps_assessment Catalepsy Test for EPS Liability behavioral_model->eps_assessment Evaluate Side Effects

Caption: Experimental workflow for the evaluation of thieno[3,2-c]pyridine derivatives.

signaling_pathway cluster_d2 Dopamine D2 Receptor Pathway cluster_5ht2a Serotonin 5-HT2A Receptor Pathway D2R D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Thieno_D2 Thieno[3,2-c]pyridine (Weak Antagonist) Thieno_D2->D2R Blocks HT2AR 5-HT2A Receptor Gq Gq/11 Protein HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca2+ IP3_DAG->Ca Thieno_5HT2A Thieno[3,2-c]pyridine (Potent Antagonist) Thieno_5HT2A->HT2AR Blocks

Caption: Putative signaling pathways for thieno[3,2-c]pyridine derivatives.

References

Application Notes and Protocols for the Suzuki Coupling of Thienopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thienopyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Derivatives of thienopyridine have demonstrated a range of biological activities, including kinase inhibition, making them valuable targets in drug discovery programs. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of functionalized thienopyridines, enabling the efficient formation of carbon-carbon bonds between the thienopyridine core and various aryl or heteroaryl moieties.[1]

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions on thienopyridine derivatives, including detailed experimental protocols, a summary of reaction conditions, and visualizations of the experimental workflow and catalytic cycle.

Data Presentation: Comparison of Reaction Conditions

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following tables summarize various reported conditions for the Suzuki coupling of pyridine and thienopyridine derivatives, offering a comparative overview to guide the optimization of new reactions.

Table 1: General Conditions for Suzuki Coupling of Halogenated Pyridine Derivatives

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)901875-85For 2-Bromo-3-methylpyridine with 4-Nitrophenyl boronic acid.[2]
Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%)K₃PO₄Toluene10018-For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[2]
PdCl₂(dppf)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854-General procedure for halo-aromatic rings.[2]
Pd(OAc)₂ (ligand-free)K₂CO₃Water1001up to 95For 2,3,5-trichloropyridine with various arylboronic acids.
Pd(dppf)Cl₂Na₃PO₄Dioxane / H₂O65-100-5-89For Pyridine-2-sulfonyl fluoride with hetero(aryl) boronic acids and esters.

Table 2: Specific Conditions for Suzuki Coupling of a Thieno[3,2-b]pyridine Derivative

Thienopyridine SubstrateBoronic Acid/EsterCatalystBaseSolventTemperature (°C)
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylateAryl/heteroaryl boronic acid or pinacol borane[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)K₂CO₃1,2-Dimethoxyethane (DME) / Water80

Experimental Protocols

This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction of a thienopyridine derivative.

Protocol: Suzuki Coupling of Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate

This protocol is adapted from a general procedure for the synthesis of thieno[3,2-b]pyridine derivatives.[1]

Materials:

  • Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate

  • Aryl/heteroaryl boronic acid or pinacol borane

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry Schlenk flask, combine methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1.0 equiv.), the desired aryl or heteroaryl boronic acid/ester (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).

  • Catalyst Addition: To the flask, add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05-0.10 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add degassed 1,2-dimethoxyethane (DME) and deionized water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired coupled product.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification reagents Combine Thienopyridine, Boronic Acid, Base, and Catalyst inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir Reaction Mixture solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Cool, Dilute, and Extract monitor->workup purify Purify by Column Chromatography workup->purify isolate Isolate Pure Product purify->isolate

Caption: Experimental workflow for the Suzuki-Miyaura coupling of thienopyridine derivatives.

Catalytic Cycle of the Suzuki-Miyaura Coupling

G pd0 Pd(0)L_n reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition pd2_halide R-Pd(II)L_n-X pd2_boronate R-Pd(II)L_n-R' pd2_halide->pd2_boronate pd2_boronate->pd0 product Thienopyridine-R' transmetalation Transmetalation thienopyridine_halide Thienopyridine-X thienopyridine_halide->pd2_halide boronic_acid R'-B(OR)₂ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Thieno[3,2-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thieno[3,2-c]pyridine derivatives are a class of heterocyclic compounds with a wide range of biological activities. Various analogues of this scaffold have been investigated for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The evaluation of the cytotoxic potential of new chemical entities is a critical step in the drug discovery process. This document provides detailed protocols for assessing the cytotoxicity of Thieno[3,2-c]pyridine-2-carboxylic acid using common cell-based assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and an Annexin V/PI apoptosis assay for determining the mode of cell death.

Data Presentation

Note: No public cytotoxicity data for this compound was identified. The following data is illustrative to demonstrate data presentation. Researchers should replace this with their experimental findings.

Table 1: Cell Viability (MTT Assay) - IC50 Values

Cell LineThis compound IC50 (µM) after 48hDoxorubicin IC50 (µM) after 48h (Positive Control)
HeLa (Cervical Cancer)75.2 ± 5.10.8 ± 0.1
MCF-7 (Breast Cancer)> 1001.2 ± 0.2
A549 (Lung Cancer)89.4 ± 6.30.9 ± 0.1

Table 2: Membrane Integrity (LDH Assay) - % Cytotoxicity at 100 µM after 24h

Cell LineThis compound (% Cytotoxicity)Triton X-100 (1%) (% Cytotoxicity - Positive Control)
HeLa15.3 ± 2.5100
MCF-78.1 ± 1.9100
A54912.5 ± 2.1100

Table 3: Apoptosis vs. Necrosis (Annexin V/PI Assay) in HeLa cells after 48h treatment with 75 µM Compound

Population% of Total Events
Viable (Annexin V- / PI-)70.5 ± 4.2
Early Apoptosis (Annexin V+ / PI-)18.2 ± 2.8
Late Apoptosis (Annexin V+ / PI+)6.3 ± 1.5
Necrosis (Annexin V- / PI+)5.0 ± 1.1

Experimental Protocols

General Cell Culture

Maintain the selected cancer cell lines (e.g., HeLa, MCF-7, A549) in their respective recommended culture media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Culture the cells in a humidified incubator at 37°C with 5% CO2.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multi-channel pipette

  • Plate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.

Materials:

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Multi-channel pipette

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control, a positive control (e.g., 1% Triton X-100 for maximum LDH release), and a no-cell background control.

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm and a reference wavelength (e.g., 680 nm) using a plate reader.[1]

  • Calculate the percentage of cytotoxicity based on the absorbance values of the treated, vehicle control, and maximum release control wells.[2]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4][5]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

  • 6-well plates

Protocol:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 48 hours.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.

  • Resuspend the cell pellet in 1X binding buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, MCF-7) mtt MTT Assay (Cell Viability) cell_culture->mtt Seed Cells ldh LDH Assay (Membrane Integrity) cell_culture->ldh Seed Cells apoptosis Annexin V/PI Assay (Mode of Cell Death) cell_culture->apoptosis Seed Cells compound_prep Prepare this compound and Controls compound_prep->mtt Treat Cells compound_prep->ldh Treat Cells compound_prep->apoptosis Treat Cells ic50 Calculate IC50 mtt->ic50 percent_cytotoxicity Calculate % Cytotoxicity ldh->percent_cytotoxicity flow_analysis Flow Cytometry Analysis (% Apoptosis/Necrosis) apoptosis->flow_analysis

Caption: Experimental workflow for assessing compound cytotoxicity.

ldh_assay_mechanism cluster_cell Cell ldh_inside LDH (Lactate Dehydrogenase) ldh_released Released LDH lactate Lactate pyruvate Pyruvate nad NAD+ nadh NADH formazan Formazan (Colored Product) ldh_released->formazan catalyzes conversion tetrazolium Tetrazolium Salt (INT) tetrazolium->formazan measurement Measure Absorbance at 490 nm formazan->measurement compound Thieno[3,2-c]pyridine- 2-carboxylic acid membrane_damage Cell Membrane Damage compound->membrane_damage membrane_damage->ldh_released Release

Caption: Mechanism of the LDH cytotoxicity assay.[1][6][7]

intrinsic_apoptosis cluster_mito Mitochondrion cluster_cyto Cytosol compound This compound (Potential Inducer) bax_bak Bax/Bak Activation compound->bax_bak Induces Stress cyto_c Cytochrome c Release bax_bak->cyto_c promotes apoptosome Apoptosome cyto_c->apoptosome bcl2 Bcl-2 (Anti-apoptotic) bcl2->bax_bak inhibits apaf1 Apaf-1 apaf1->apoptosome procaspase9 Pro-caspase-9 procaspase9->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates procaspase3 Pro-caspase-3 procaspase3->caspase3 cell_death Apoptosis caspase3->cell_death cleaves cellular substrates

Caption: The intrinsic apoptosis signaling pathway.[3][4][5][8]

References

The Cornerstone of Modern Antithrombotic Therapy: Applications of 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine scaffold is a privileged heterocyclic motif that forms the structural core of several blockbuster antiplatelet drugs. Its unique chemical architecture has been instrumental in the development of potent P2Y12 receptor antagonists, which are critical in the prevention and treatment of thrombotic cardiovascular events such as myocardial infarction and stroke. This document provides detailed application notes and protocols on the synthesis of key therapeutic agents derived from this versatile scaffold, intended for researchers, scientists, and drug development professionals.

Therapeutic Significance and Mechanism of Action

Derivatives of 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine, most notably Clopidogrel, Prasugrel, and Ticlopidine, function as irreversible antagonists of the P2Y12 receptor on platelets.[1][2][3] The P2Y12 receptor plays a pivotal role in adenosine diphosphate (ADP)-mediated platelet activation and aggregation.[4] By blocking this receptor, these drugs effectively inhibit platelet function, thereby reducing the risk of thrombus formation.[4]

Below is a diagram illustrating the signaling pathway of P2Y12 receptor inhibition by thienopyridine derivatives.

P2Y12_Inhibition cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates AC Adenylyl Cyclase P2Y12->AC Inhibits Thienopyridine Thienopyridine Derivatives (Clopidogrel, Prasugrel) Thienopyridine->P2Y12 Irreversibly Inhibits cAMP cAMP AC->cAMP Converts ATP to VASP_P VASP-P cAMP->VASP_P Activates PKA, leading to Platelet_Activation Platelet Activation and Aggregation VASP_P->Platelet_Activation Inhibits

Caption: P2Y12 Receptor Signaling Pathway and Inhibition.

Key Drug Syntheses Utilizing the 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine Scaffold

The 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine moiety serves as a crucial starting material or key intermediate in the synthesis of several marketed drugs.[5][6]

Clopidogrel

Clopidogrel is a widely used antiplatelet agent for the prevention of atherothrombotic events.[3][4] Its synthesis involves the condensation of 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine with a derivative of o-chlorobenzaldehyde.[4][7]

Experimental Protocol: Synthesis of Racemic Clopidogrel [4]

This protocol outlines a common industrial synthesis route for racemic clopidogrel, which is subsequently resolved to obtain the active (S)-(+)-enantiomer.

Clopidogrel_Synthesis_Workflow cluster_0 Step 1: Strecker Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Esterification A o-Chlorobenzaldehyde D Cyano Intermediate B 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine C Sodium Cyanide E Amide Intermediate D->E H2SO4, H2O F Racemic Clopidogrel E->F Methanol, H2SO4

Caption: Synthetic Workflow for Racemic Clopidogrel.

Step 1: Synthesis of α-(2-Chlorophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-acetonitrile (Cyano Intermediate 4) [4]

  • To a stirred solution of sodium cyanide (7 kg, 142 mol) in water (35 L) at approximately 28 °C, simultaneously and slowly add o-chlorobenzaldehyde (20 kg, 142 mol) and a solution of 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine hydrochloride (25 kg in 90 L of water) over a period of about 30 minutes.

  • Stir the reaction mass at 60 °C for 3 hours.

  • Cool the reaction mixture to approximately 28 °C and add dichloromethane (100 L).

  • Separate the layers and extract the aqueous phase with dichloromethane (50 L).

  • Combine the organic layers and wash with water (50 L).

  • Distill the clear organic layer completely under vacuum below 40 °C to afford the cyano intermediate.

Step 2: Synthesis of 2-(2-Chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide (Amide Intermediate 5) [4]

  • The cyano intermediate from the previous step is converted in situ to the amide intermediate. This is typically achieved by treatment with a strong acid, such as sulfuric acid, in the presence of water. The yield for these two steps is reported to be 92% with 98% purity.[4]

Step 3: Synthesis of Racemic Clopidogrel [4]

  • To a stirred solution of methanol (90 L) and sulfuric acid (26 L, 488 mol), add dimethyl sulfate (15.5 L, 163 mol) at 10 °C.

  • Stir the reaction mixture at 70 °C for 90 minutes, then cool to 28 °C.

  • Add the amide intermediate (25 kg, 81 mol).

  • Stir the reaction mixture at 70 °C for 35 hours, then cool to 28 °C.

  • Add dichloromethane (125 L) and water (250 L) to the reaction mixture at 27 °C for workup. The racemic clopidogrel can then be isolated.

The (S)-(+)-enantiomer is then resolved using L-camphorsulfonic acid.[4]

Prasugrel

Prasugrel is another potent antiplatelet agent that provides more rapid and consistent inhibition of platelet aggregation compared to clopidogrel.[8][9] Its synthesis also relies on the 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine core.[8][10]

Experimental Protocol: Synthesis of Prasugrel [8][10]

A common route involves the N-alkylation of a protected 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine derivative followed by deprotection and acetylation.

Prasugrel_Synthesis_Logical_Flow Start 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine N_Protect N-Protection Start->N_Protect N_Alkylation N-Alkylation with α-cyclopropylcarbonyl- 2-fluorobenzyl bromide N_Protect->N_Alkylation Deprotection Deprotection N_Alkylation->Deprotection Acetylation Acetylation Deprotection->Acetylation Prasugrel Prasugrel Acetylation->Prasugrel

Caption: Logical Flow for a Common Prasugrel Synthesis.

Method A: Acetylation of 5-(α-cyclopropylcarbonyl-2-fluoro-benzyl)-2-oxo-2,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine [10]

  • In a 2 L 4-necked flask equipped with a thermometer and mechanical stirrer, suspend 5-(α-cyclopropylcarbonyl-2-fluoro-benzyl)-4,5,6,7-tetrahydrothieno-[3,2-c]-pyridine (100 g, 0.30 moles) in a mixture of toluene (400 ml) and acetic acid (100 ml) under a nitrogen atmosphere at 20 ± 5 °C and stir for 10 to 20 minutes.

  • Slowly add acetyl chloride (180 g, 2.29 moles) to the reaction mass at 20 ± 2 °C.

  • Stir the reaction mass for 12 to 16 hours at 20 ± 2 °C.

  • After completion of the reaction (monitored by TLC), the product can be isolated and purified, for example, by chromatography on a silica gel column.[10]

Ticlopidine

Ticlopidine, a first-generation thienopyridine, is also used to prevent thrombotic events, although its use has been largely superseded by clopidogrel and prasugrel due to a more favorable side-effect profile of the latter agents.[2] Its structure consists of the 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine core N-substituted with an o-chlorobenzyl group.[2]

Other Potential Therapeutic Applications

While the primary application of the 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine scaffold is in antithrombotic agents, research has explored its potential in other therapeutic areas, highlighting its versatility in drug design.

Therapeutic AreaTarget/MechanismRepresentative ActivityReference(s)
Antibacterial DNA Gyrase/Topoisomerase IVSome quinolone derivatives showed in vitro MIC comparable to Gatifloxacin and Ciprofloxacin.[11]
Antifungal Inhibition of nitrogen metabolism and proteasome pathwayEC50 values ranging from 4.61 to 6.66 μg/mL against various plant pathogenic fungi.[12][13]
Oncology Smoothened (Smo) receptor antagonist (Hedgehog signaling pathway)Novel derivatives demonstrated promising Hedgehog and Smoothened inhibition.[14]
CNS Disorders Phenylethanolamine N-methyltransferase (PNMT) inhibitionTHTP derivatives showed inhibitory potency against hPNMT, although generally less than their tetrahydroisoquinoline counterparts.[15][16][17]

Conclusion

The 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine nucleus is a cornerstone in the synthesis of life-saving antiplatelet medications. The synthetic routes to clopidogrel, prasugrel, and ticlopidine are well-established and demonstrate the utility of this scaffold in constructing complex, biologically active molecules. Furthermore, ongoing research into derivatives of this scaffold for other therapeutic indications, such as anticancer and antimicrobial agents, underscores its continued importance in medicinal chemistry and drug discovery. The protocols and data presented herein provide a valuable resource for scientists engaged in the synthesis and development of novel therapeutics based on this remarkable heterocyclic system.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Thieno[3,2-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Thieno[3,2-c]pyridine-2-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common strategies for synthesizing the Thieno[3,2-c]pyridine core?

A1: Two primary strategies are generally employed for the synthesis of the thieno[3,2-c]pyridine scaffold. The first involves the construction of the thiophene ring onto a pre-existing pyridine derivative. The second, and more common approach, is the formation of the pyridine ring by cyclization of a suitably functionalized thiophene precursor.

Q2: Which classical reactions are adaptable for the synthesis of the thiophene moiety of this compound?

A2: The Fiesselmann thiophene synthesis and the Gewald aminothiophene synthesis are two classical methods that can be adapted. The Fiesselmann synthesis can provide 3-hydroxy-2-thiophenecarboxylic acid derivatives, which are useful precursors.[1] The Gewald reaction yields polysubstituted 2-aminothiophenes, which can be further modified to introduce the carboxylic acid group and build the pyridine ring.[2]

Q3: What are the typical methods for introducing the carboxylic acid group at the 2-position of the thieno[3,2-c]pyridine ring system?

A3: The carboxylic acid group is typically introduced in one of two ways:

  • Direct Synthesis: Incorporating the carboxylate functionality during the thiophene ring synthesis, for example, by using an α-cyanoester in the Gewald reaction followed by hydrolysis.

  • Post-modification: Synthesizing the thieno[3,2-c]pyridine core with a precursor group at the 2-position, such as a cyano or ester group, which is then hydrolyzed to the carboxylic acid in a final step. Basic hydrolysis using reagents like sodium hydroxide is a common method for ester-to-acid conversion.[3][4]

Q4: Are there any known issues with the stability of this compound?

A4: While specific stability data for this compound is not extensively documented, related pyridinecarboxylic acids can undergo decarboxylation under certain conditions, particularly at elevated temperatures. The position of the carboxylic acid group relative to the nitrogen atom in the pyridine ring can influence the ease of decarboxylation.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the synthesis of this compound, categorized by the synthetic approach.

Route 1: Fiesselmann-based Thiophene Synthesis followed by Pyridine Ring Formation

This route involves the initial synthesis of a substituted thiophene-2-carboxylate followed by cyclization to form the fused pyridine ring.

Experimental Protocol: Synthesis of Ethyl 3-hydroxythiophene-2-carboxylate (Illustrative)

  • To a solution of ethyl propiolate and ethyl thioglycolate in a suitable solvent (e.g., ethanol), add a base (e.g., sodium ethoxide) dropwise at a controlled temperature (e.g., 0-10 °C).

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Problem Possible Cause Solution
Low or no product formation Ineffective baseUse a stronger base or ensure the base is not degraded. Sodium ethoxide should be freshly prepared or properly stored.
Low reaction temperatureWhile the initial addition is often done at low temperature to control the exotherm, the reaction may require warming to room temperature or gentle heating to proceed to completion.
Impure starting materialsEnsure the purity of ethyl propiolate and ethyl thioglycolate, as impurities can interfere with the reaction.
Formation of multiple side products Uncontrolled reaction temperatureMaintain a consistent and controlled temperature during the addition of the base to minimize side reactions.
Incorrect stoichiometryCarefully control the stoichiometry of the reactants and the base. An excess of base can lead to undesired side reactions.
Difficulty in product isolation Product is water-solubleIf the product has significant water solubility, perform multiple extractions with the organic solvent and saturate the aqueous layer with salt to improve extraction efficiency.
Route 2: Gewald-based Aminothiophene Synthesis followed by Pyridine Ring Formation and Hydrolysis

This route begins with the multicomponent Gewald reaction to form a 2-aminothiophene, which is then cyclized and hydrolyzed.

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate (Illustrative)

  • Combine a cyclic ketone (e.g., N-Boc-4-piperidone), an α-cyanoester (e.g., ethyl cyanoacetate), and elemental sulfur in a suitable solvent (e.g., ethanol or DMF).

  • Add a base (e.g., morpholine or triethylamine) and stir the mixture, sometimes with gentle heating.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with a cold solvent to remove impurities.

Problem Possible Cause Solution
Low yield in Gewald reaction Incomplete Knoevenagel condensationEnsure the initial condensation between the ketone and the cyanoester proceeds efficiently before the addition of sulfur and base. Microwave irradiation has been reported to improve yields and reaction times for the Gewald reaction.[2]
Inefficient cyclizationThe choice of base and solvent can significantly impact the cyclization step. Experiment with different bases (e.g., morpholine, triethylamine, piperidine) and solvents (e.g., ethanol, DMF, methanol).
Low yield in pyridine ring formation Inappropriate cyclization conditionsThe cyclization to form the pyridine ring may require specific reagents and conditions, such as a Friedländer annulation type reaction. This may involve condensation with a 1,3-dicarbonyl compound or its equivalent under acidic or basic catalysis.
Incomplete hydrolysis of the ester Insufficiently strong basic conditionsFor hydrolysis of the ethyl ester, a stronger base like potassium hydroxide or a higher reaction temperature may be required.[5]
Steric hindrance around the ester groupIf the thienopyridine is highly substituted, steric hindrance may slow down the hydrolysis. Prolonged reaction times or the use of a co-solvent like dioxane may be necessary.[3]
Product decarboxylation during hydrolysis High reaction temperatureIf decarboxylation is observed, conduct the hydrolysis at a lower temperature for a longer period. The stability of the carboxylic acid is dependent on the substitution pattern and the reaction conditions.

Data Summary

The following tables provide a summary of yields for the synthesis of related thienopyridine derivatives, which can serve as a benchmark for optimizing the synthesis of this compound.

Table 1: Reported Yields for the Synthesis of Thieno[2,3-c]pyridine Derivatives [6]

ProductYield (%)
7-(substituted methyl)thieno[2,3-c]pyridinesGood
thieno[2,3-c]pyridine-7-ylmethyl estersGood

Table 2: Reported Yields for the Synthesis of the Parent Thieno[3,2-c]pyridine [7]

StepProductYield (%)
Sulfonamide formationN-(3-thienyl)methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide84
CyclizationThieno[3,2-c]pyridine76

Visualizations

Diagram 1: General Workflow for this compound Synthesis

G cluster_0 Route A: Fiesselmann-based cluster_1 Route B: Gewald-based A1 Thiophene-2-carboxylate Synthesis A2 Pyridine Ring Formation A1->A2 A3 Final Product A2->A3 B1 2-Aminothiophene Synthesis B2 Pyridine Ring Formation B1->B2 B3 Ester Hydrolysis B2->B3 B4 Final Product B3->B4

Caption: Alternative synthetic routes to this compound.

Diagram 2: Troubleshooting Logic for Low Yield in Ester Hydrolysis

G Start Low Yield in Hydrolysis Q1 Is starting material consumed? Start->Q1 A1_Yes Incomplete Reaction Q1->A1_Yes No A1_No Product Degradation Q1->A1_No Yes Sol1 Increase base concentration/temperature or prolong reaction time A1_Yes->Sol1 Q2 Is decarboxylation observed? A1_No->Q2 A2_Yes Lower Temperature Q2->A2_Yes Yes A2_No Check Work-up Q2->A2_No No Sol2 Use milder hydrolysis conditions A2_Yes->Sol2 Sol3 Optimize extraction pH and solvent A2_No->Sol3

Caption: Decision tree for troubleshooting the final hydrolysis step.

References

Technical Support Center: Optimization of Thienopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of thienopyridines. The information is presented in a user-friendly question-and-answer format, addressing specific challenges encountered during experimental procedures.

Troubleshooting Guide

Issue: Low or No Product Yield

Question: My thienopyridine synthesis is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in thienopyridine synthesis can stem from several factors, depending on the specific synthetic route employed. Here are some common causes and solutions for two prevalent methods:

1. Gewald Reaction:

The Gewald reaction is a multicomponent reaction used to synthesize 2-aminothiophenes, which are common precursors to thienopyridines.

  • Inefficient Knoevenagel Condensation: The initial condensation between the carbonyl compound and the active methylene nitrile is a critical step.

    • Solution: Ensure your base is sufficiently active. For less reactive ketones, consider stronger bases like piperidine or morpholine. The removal of water formed during this step can also drive the reaction forward; using a Dean-Stark apparatus can be beneficial.[1]

  • Poor Sulfur Solubility or Reactivity: Elemental sulfur needs to be effectively incorporated into the reaction.

    • Solution: Use a polar solvent such as ethanol, methanol, or DMF to improve sulfur solubility.[1][2] Gentle heating (e.g., 40-60°C) can also enhance sulfur's reactivity, but be cautious of excessive heat which may lead to side reactions.[1]

  • Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization.[2]

    • Solution: Adjusting the reaction temperature or the rate of reagent addition can help minimize the formation of this dimer.[2]

2. Friedländer Annulation:

This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

  • Inappropriate Catalyst: The choice of catalyst is crucial for promoting the condensation and cyclization steps.

    • Solution: A range of catalysts can be employed, from bases like potassium hydroxide and sodium ethoxide to acids.[3][4] The optimal catalyst will depend on your specific substrates. Screening different catalysts may be necessary to improve yields.

  • Harsh Reaction Conditions: High temperatures can sometimes lead to degradation of starting materials or products.

    • Solution: While some Friedländer reactions require high temperatures (150-220°C) without a catalyst, exploring lower temperature conditions with an effective catalyst is recommended.[3]

Issue: Formation of Side Products and Purification Challenges

Question: I am observing significant side product formation in my reaction mixture, making the purification of my target thienopyridine difficult. What are common side products and how can I minimize them and improve purification?

Answer: The formation of side products is a common challenge. Here are some insights:

  • Common Side Products:

    • In the Gewald reaction, unreacted starting materials and dimeric intermediates are common impurities.[1][2]

    • In Friedländer annulation, self-condensation of the carbonyl compound or the active methylene compound can occur.

  • Minimizing Side Products:

    • Stoichiometry: Ensure the correct stoichiometry of your reactants.

    • Temperature Control: Maintain optimal reaction temperature. Overheating can often lead to increased side product formation.[2]

    • Order of Addition: In some cases, the order in which reagents are added can influence the reaction pathway and minimize side reactions.

  • Purification Strategies:

    • Crystallization: If your product is a solid, recrystallization from a suitable solvent system is often the most effective method for purification.

    • Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is a standard purification technique.[5] A range of solvent systems (e.g., petroleum ether: ethyl acetate) can be used to achieve good separation.[5]

Frequently Asked Questions (FAQs)

Question: What are the most common synthetic routes to thienopyridines?

Answer: Several synthetic strategies are employed for the synthesis of thienopyridines. The most prominent include:

  • Gewald Reaction: This is a versatile method for preparing 2-aminothiophenes, which are key intermediates for thienopyridine synthesis.[6][7]

  • Friedländer Annulation: This involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to construct the pyridine ring.[3][4]

  • Thorpe-Ziegler Cyclization: This method is based on the intramolecular cyclization of a dinitrile to form an enaminonitrile, which is a key step in forming the pyridine ring.

  • Gould-Jacobs Reaction: This reaction is useful for synthesizing 4-hydroxyquinolines and can be adapted for thienopyridine synthesis.

Question: How do I choose the appropriate solvent for my thienopyridine synthesis?

Answer: The choice of solvent depends on the specific reaction. For the Gewald reaction, polar solvents like ethanol, methanol, or DMF are commonly used to facilitate the dissolution of sulfur and the reaction intermediates.[1][2] For Friedländer annulation, both aqueous and alcoholic solutions are used, and in some cases, the reaction can be performed under solvent-free conditions.[3]

Question: What is the role of the base in the Gewald reaction?

Answer: The base in the Gewald reaction plays a crucial role in catalyzing the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[1] Commonly used bases include secondary amines like morpholine and piperidine, or tertiary amines like triethylamine.[1]

Data Presentation

Table 1: Optimization of Reaction Conditions for a Metal-Free Thienopyridine Synthesis

EntryCatalystSolventTemperature (°C)Yield (%)
1p-TSATolueneReflux55
2p-TSADioxaneReflux62
3p-TSA1,2-DCEReflux75
4TfOHTolueneReflux68
5TfOHDioxaneReflux75
6TfOH1,2-DCEReflux88

Data adapted from a study on the synthesis of thieno[2,3-c]pyridine derivatives.[8]

Experimental Protocols

Protocol 1: General Procedure for the Gewald Synthesis of 2-Aminothiophenes

  • To a solution of the carbonyl compound (1.0 eq) and the active methylene nitrile (1.0 eq) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., morpholine, 0.1 eq).

  • Add elemental sulfur (1.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) for the required time (typically a few hours), monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for the Friedländer Annulation

  • Mix the o-aminothiophene carbaldehyde or ketone (1.0 eq) with the active methylene compound (1.1 eq) in a suitable solvent (e.g., ethanol) or under solvent-free conditions.

  • Add the catalyst (e.g., KOH, 0.2 eq).

  • Reflux the reaction mixture for the specified time, monitoring by TLC.

  • After completion, cool the reaction to room temperature.

  • If a precipitate forms, filter the solid, wash with a suitable solvent, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

Mandatory Visualization

TroubleshootingWorkflow start Low Yield or Impure Product check_reaction Verify Reaction Setup: - Reagent purity & stoichiometry - Solvent choice - Temperature control start->check_reaction analyze_mixture Analyze Reaction Mixture (TLC, LC-MS) check_reaction->analyze_mixture problem_identified Problem Identified? analyze_mixture->problem_identified optimize Optimize Reaction Conditions: - Screen catalysts/bases - Adjust temperature - Vary solvent problem_identified->optimize Yes end_fail Consult Literature for Alternative Routes problem_identified->end_fail No optimize->analyze_mixture purification Improve Purification: - Recrystallization solvent screening - Optimize chromatography conditions optimize->purification end_success Successful Synthesis purification->end_success

Caption: Troubleshooting workflow for thienopyridine synthesis.

ThienopyridineSynthesis cluster_gewald Gewald Reaction cluster_cyclization Cyclization carbonyl Carbonyl Compound aminothiophene 2-Aminothiophene Intermediate carbonyl->aminothiophene nitrile Active Methylene Nitrile nitrile->aminothiophene sulfur Sulfur sulfur->aminothiophene thienopyridine Thienopyridine Product aminothiophene->thienopyridine cyclizing_agent Cyclizing Agent (e.g., α-haloketone) cyclizing_agent->thienopyridine

Caption: General synthetic pathway to thienopyridines.

References

Technical Support Center: Synthesis of Substituted Thieno[3,2-c]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted thieno[3,2-c]pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important heterocyclic scaffold.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of substituted thieno[3,2-c]pyridines, focusing on two major synthetic routes: the Pictet-Spengler reaction for tetrahydrothieno[3,2-c]pyridines and the Bischler-Napieralski reaction for dihydrothieno[3,2-c]pyridines.

Guide 1: Pictet-Spengler Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines

The Pictet-Spengler reaction is a key method for synthesizing the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core, which involves the cyclization of a β-(thienyl)ethylamine with an aldehyde or ketone.

Common Issues and Solutions

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Low reactivity of the thiophene ring: The thiophene ring is less nucleophilic than indole or pyrrole, which can lead to poor yields. 2. Unstable imine intermediate: The imine formed from the amine and carbonyl compound may be unstable under the reaction conditions. 3. Harsh reaction conditions: Strong acids and high temperatures can lead to decomposition of starting materials or products, a phenomenon known as "tarring".[1]1. Use a stronger acid catalyst: A mixture of acetic acid and hydrochloric acid can be effective.[1][2] 2. Modified one-pot procedure: Use titanium(IV) isopropoxide for imine formation followed by formylation and cyclization with trifluoroacetic acid to improve yields.[3] 3. Optimize temperature and reaction time: Start with milder conditions (e.g., room temperature) and gradually increase the temperature while monitoring the reaction by TLC.[1][2]
Formation of Side Products 1. Aldol condensation of the aldehyde: Aliphatic aldehydes, in particular, can undergo self-condensation, leading to impurities.[3] 2. Oxidation of the product: The tetrahydrothieno[3,2-c]pyridine ring can be susceptible to oxidation.1. Use a modified Pictet-Spengler reaction: The one-pot procedure with titanium(IV) isopropoxide can minimize side reactions of the aldehyde.[3] 2. Work-up under inert atmosphere: If oxidation is suspected, perform the work-up and purification under a nitrogen or argon atmosphere.
Difficult Purification 1. Polar nature of the product: The basic nitrogen atom can cause the product to streak on silica gel. 2. Close polarity of product and byproducts: Side products from aldol condensation can have similar polarities to the desired product.1. Use a basic wash: During work-up, wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities. 2. Optimize column chromatography: Use a solvent system such as dichloromethane/ethanol for polar compounds.[4] Adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape. 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent like isopropanol can be an effective purification method.[5]
Guide 2: Bischler-Napieralski Synthesis of Dihydrothieno[3,2-c]pyridines

The Bischler-Napieralski reaction is used to synthesize dihydrothieno[3,2-c]pyridines from β-(thienyl)ethylamides using a dehydrating agent.

Common Issues and Solutions

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Ineffective dehydrating agent: The chosen dehydrating agent may not be strong enough for the cyclization. 2. Deactivated thiophene ring: Electron-withdrawing groups on the thiophene ring can hinder the intramolecular electrophilic substitution.1. Use a stronger dehydrating agent: A mixture of phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅) is often effective for less reactive substrates.[6] 2. Increase reaction temperature: Refluxing in a higher boiling solvent like xylene may be necessary.[7]
Formation of Styrene Side Product Retro-Ritter reaction: The nitrilium ion intermediate can fragment to form a styrene-type byproduct, especially if the resulting double bond is conjugated.[6][7]1. Use nitrile as a solvent: Using a nitrile solvent can shift the equilibrium away from the retro-Ritter product.[6][7] 2. Use oxalyl chloride: This reagent can generate an N-acyliminium intermediate, which avoids the formation of the nitrilium ion that leads to the styrene byproduct.[6][7]
Difficult Purification 1. Removal of phosphorus-based reagents: Phosphorus oxychloride and phosphorus pentoxide can be difficult to remove during work-up. 2. Product instability: The dihydrothieno[3,2-c]pyridine product may be unstable to the purification conditions.1. Careful work-up: Quench the reaction mixture by slowly adding it to ice water. Basify carefully with a strong base like sodium hydroxide to neutralize the acid and hydrolyze phosphorus compounds. 2. Prompt purification: Purify the crude product quickly after work-up to minimize decomposition. Use a neutral alumina column if the product is sensitive to silica gel.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for preparing substituted thieno[3,2-c]pyridines?

A1: The choice of synthetic route depends on the desired final product. For 4,5,6,7-tetrahydrothieno[3,2-c]pyridines, the Pictet-Spengler reaction is a common and effective method.[8] For the synthesis of dihydrothieno[3,2-c]pyridines, which can be subsequently oxidized to the fully aromatic thieno[3,2-c]pyridine, the Bischler-Napieralski reaction is a suitable choice.[9][10]

Q2: My Pictet-Spengler reaction is giving a very low yield. What is the most likely cause?

A2: A common reason for low yields in the Pictet-Spengler synthesis of tetrahydrothieno[3,2-c]pyridines is the lower nucleophilicity of the thiophene ring compared to more electron-rich systems like indoles. This can make the cyclization step difficult.[8] Using stronger acidic conditions or a modified procedure involving a formyliminium ion intermediate can help improve the yield.[1][2][3]

Q3: I am observing an unexpected byproduct in my Bischler-Napieralski reaction. What could it be?

A3: A common side product in the Bischler-Napieralski reaction is a styrene derivative, which arises from a retro-Ritter reaction of the nitrilium ion intermediate.[6][7] This is more likely to occur if the resulting double bond is stabilized by conjugation.

Q4: How can I purify my final thieno[3,2-c]pyridine product if it is a polar compound?

A4: For polar thieno[3,2-c]pyridine derivatives, column chromatography on silica gel using a polar solvent system like dichloromethane/ethanol can be effective.[4] If the compound streaks on the column, adding a small amount of a basic modifier like triethylamine to the eluent can improve the separation. Alternatively, if the product is a salt, such as a hydrochloride salt, recrystallization is often a good purification method.[5][11]

Q5: Are there any specific safety precautions I should take when working with reagents for these syntheses?

A5: Yes, several reagents used in these syntheses require careful handling. Phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅) are corrosive and react violently with water. These should be handled in a fume hood with appropriate personal protective equipment. Strong acids like hydrochloric acid and trifluoroacetic acid are also corrosive and should be handled with care. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride

Method Starting Material Reagents Solvent Temperature Time Yield Reference
Method A2-ThienylethylaminePolyoxymethylene, HClDichloroethane70°C4-6 h90%[5]
Method B2-ThienylethylaminePolyoxymethylene, HClDichloromethane40-45°C4-6 hNot specified[5]
Method C2-ThienylethylamineFormaldehyde, HCl in EthanolWater, Dichloroethane50-55°C (step 1), 65-75°C (step 2)20-30 h (step 1)Not specified[11]

Experimental Protocols

Protocol 1: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride via Pictet-Spengler Reaction

This protocol is adapted from a reported industrial synthesis method.[5]

Materials:

  • 2-Thienylethylamine

  • Polyoxymethylene

  • Dichloroethane

  • Hydrochloric acid solution in dimethylformamide (6.6N)

Procedure:

  • To a 1-liter reaction vessel equipped with a Dean-Stark apparatus, add 100 g of 2-thienylethylamine and 600 mL of dichloroethane.

  • Stir the mixture for 5 minutes and then add 26.4 g of polyoxymethylene.

  • Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark apparatus.

  • After 4 hours, cool the reaction mixture to 30°C.

  • Add 133 mL of a 6.6N hydrochloric acid solution in dimethylformamide.

  • Stir the reaction mixture for 4-6 hours at 70°C (±5°C).

  • Cool the reaction to 15°C (±2°C) and stir for 8-10 hours to allow for crystallization.

  • Filter the product and wash the solid with cold dichloromethane.

  • Dry the material under vacuum at 30-40°C to obtain 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride. (Expected Yield: ~120 g, Purity: ~99%).

Protocol 2: General Procedure for Column Chromatography Purification

This is a general protocol for the purification of organic compounds by flash column chromatography.[12][13]

Materials:

  • Crude reaction mixture

  • Silica gel

  • Appropriate eluent system (e.g., hexane/ethyl acetate, dichloromethane/ethanol)

  • Sand

Procedure:

  • Prepare the column: Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.

  • Pack the column (slurry method): In a separate beaker, mix the required amount of silica gel with the least polar eluent to form a slurry. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

  • Load the sample: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Carefully add the solution to the top of the silica gel. Alternatively, adsorb the crude product onto a small amount of silica gel and add the dry powder to the top of the column.

  • Elute the column: Carefully add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or nitrogen line) to push the solvent through the column.

  • Collect fractions: Collect the eluting solvent in a series of test tubes or flasks.

  • Analyze fractions: Monitor the separation by thin-layer chromatography (TLC) to identify the fractions containing the desired product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Troubleshooting_Workflow start Synthesis of Substituted Thieno[3,2-c]pyridine check_reaction Reaction Monitoring (TLC/LC-MS) Is the reaction complete? start->check_reaction low_yield Low Yield or Incomplete Reaction check_reaction->low_yield No workup Work-up Procedure check_reaction->workup Yes troubleshoot_reaction Troubleshoot Reaction: - Check reagent purity - Optimize temperature/time - Change catalyst/solvent low_yield->troubleshoot_reaction purification Purification (Column/Recrystallization) workup->purification check_purity Purity Check (NMR/LC-MS) Is the product pure? purification->check_purity impure_product Impure Product check_purity->impure_product No pure_product Pure Product check_purity->pure_product Yes troubleshoot_purification Troubleshoot Purification: - Optimize eluent system - Try alternative method (e.g., recrystallization) - Use basic/acidic wash impure_product->troubleshoot_purification troubleshoot_reaction->start Re-run Experiment troubleshoot_purification->purification Re-purify

Caption: Troubleshooting workflow for thieno[3,2-c]pyridine synthesis.

Pictet_Spengler_Pathway amine β-(Thienyl)ethylamine imine Imine Intermediate amine->imine carbonyl Aldehyde/Ketone carbonyl->imine iminium Iminium Ion imine->iminium + H+ cyclization Electrophilic Cyclization iminium->cyclization product Tetrahydrothieno[3,2-c]pyridine cyclization->product - H+ acid Acid Catalyst (H+) acid->imine

Caption: Pictet-Spengler reaction pathway for thieno[3,2-c]pyridines.

References

Technical Support Center: Purification of Thieno[3,2-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Thieno[3,2-c]pyridine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Potential impurities can include unreacted starting materials, residual catalysts from the synthesis, and side-products. If the carboxylic acid is prepared via the hydrolysis of a corresponding ester, the unhydrolyzed ester is a common impurity. Other possible byproducts may arise from incomplete cyclization or side reactions involving the pyridine and thiophene rings.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of your compound can be determined using a combination of standard analytical techniques. These include:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product and identify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual solvents or impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Q3: What are the general considerations for choosing a purification method for this compound?

A3: The choice of purification method will depend on the nature and quantity of the impurities.

  • Recrystallization is effective for removing small amounts of impurities from a solid product.

  • Column Chromatography is suitable for separating the desired compound from impurities with different polarities, especially when dealing with complex mixtures or closely related byproducts.

  • Acid-Base Extraction can be a useful preliminary purification step to separate the acidic product from neutral or basic impurities.

Troubleshooting Guides

Recrystallization

Recrystallization is a primary technique for purifying solid organic compounds. The key to successful recrystallization is the selection of an appropriate solvent or solvent system.

Problem: The compound does not dissolve in the chosen solvent, even upon heating.

  • Possible Cause: The solvent polarity is too low.

  • Solution:

    • Select a more polar solvent.

    • Use a binary solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Reheat to obtain a clear solution and then allow it to cool slowly.

Problem: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause:

    • The boiling point of the solvent is too high.

    • The solution is supersaturated.

    • The presence of impurities has significantly lowered the melting point of the compound.

  • Solution:

    • Add a small amount of a "poor" solvent to the hot solution to reduce the overall solubility.

    • Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.

    • Add a seed crystal of the pure compound.

Problem: No crystals form upon cooling, even after an extended period.

  • Possible Cause: The compound is too soluble in the chosen solvent, or the concentration is too low.

  • Solution:

    • Concentrate the solution by evaporating some of the solvent.

    • Place the solution in an ice bath or refrigerator to further decrease the solubility.

    • If using a solvent mixture, add more of the "poor" solvent.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.

Problem: The compound does not move from the origin (streaks at the top of the column).

  • Possible Cause: The eluent is not polar enough. The acidic nature of the carboxylic acid and the basic pyridine nitrogen can cause strong interactions with the silica gel.

  • Solution:

    • Gradually increase the polarity of the eluent system. For example, increase the percentage of methanol in a dichloromethane/methanol mixture.

    • Add a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the eluent to suppress the ionization of the carboxylic acid group, which can reduce tailing and improve elution.[1]

Problem: Poor separation between the desired compound and impurities.

  • Possible Cause: The chosen eluent system has either too high or too low an eluting power.

  • Solution:

    • Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.3 for the desired compound.

    • Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.

Problem: The compound streaks down the column.

  • Possible Cause:

    • The compound is interacting too strongly with the stationary phase (silica gel is acidic).

    • The column is overloaded.

  • Solution:

    • As mentioned, adding a small amount of acid to the eluent can help.[1]

    • For compounds with both acidic and basic functionalities, reverse-phase chromatography (C18 silica) with a mobile phase like acetonitrile/water (with or without a modifier like formic acid or trifluoroacetic acid) can be a good alternative.[2]

    • Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the weight of the stationary phase).

Data Presentation

Table 1: Suggested Recrystallization Solvents (Based on structurally similar compounds)

Solvent/Solvent SystemRationale
Isopropanol / Isopropyl etherA polar alcohol to dissolve the compound and a less polar ether as the anti-solvent. A similar system was used for a precursor to the parent heterocycle.[3]
Ethanol / WaterA common system for polar compounds containing hydrogen bond donors and acceptors.
Dimethylformamide (DMF) / WaterDMF is a highly polar aprotic solvent that can dissolve many complex organic molecules. Water can be used as an anti-solvent.
Acetic Acid / WaterAcetic acid can protonate the pyridine nitrogen and act as a good solvent, with water as the anti-solvent.

Table 2: General Column Chromatography Eluent Systems

Stationary PhaseEluent SystemModifierApplication Notes
Silica GelDichloromethane / Methanol0.1 - 1% Acetic AcidA standard normal-phase system. The acid modifier helps to reduce tailing of the carboxylic acid.
Silica GelEthyl Acetate / Hexane0.1 - 1% Acetic AcidAnother common normal-phase system. Adjust the ratio for optimal separation.
C18 Reverse PhaseAcetonitrile / Water0.1% Formic Acid or TFAUseful if normal-phase chromatography is problematic due to the compound's dual acidic/basic nature.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In a flask, add the crude this compound and a minimal amount of a suitable "good" solvent. Heat the mixture gently with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization:

    • Single Solvent: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath.

    • Binary Solvent System: To the hot solution of the compound in the "good" solvent, add a "poor" solvent dropwise with swirling until the solution remains faintly turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the "poor" solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: General Column Chromatography Procedure (Normal Phase)
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then removing the solvent under reduced pressure. Carefully add the sample to the top of the column.

  • Elution: Begin eluting the column with the starting solvent system. Collect fractions and monitor the elution by TLC.

  • Gradient Elution (if necessary): If the compounds are not eluting, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Crude Product (this compound + Impurities) Recrystallization Recrystallization Crude->Recrystallization High Purity Crude Column Column Chromatography Crude->Column Low Purity Crude Analysis Purity Check (HPLC, LC-MS, NMR) Recrystallization->Analysis Column->Analysis Analysis->Recrystallization Needs Further Purification Pure Pure Product Analysis->Pure Meets Purity Criteria

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic cluster_recrystallization Recrystallization Troubleshooting Start_R Attempt Recrystallization Oiling_Out Compound Oils Out? Start_R->Oiling_Out No_Crystals No Crystals Form? Oiling_Out->No_Crystals No Change_Solvent Change Solvent/ Use Solvent Pair Oiling_Out->Change_Solvent Yes Concentrate Concentrate Solution/ Add Anti-Solvent No_Crystals->Concentrate Yes Success_R Successful Crystallization No_Crystals->Success_R No Change_Solvent->Start_R Concentrate->Start_R

Caption: Troubleshooting logic for common recrystallization issues.

References

"Thieno[3,2-C]pyridine-2-carboxylic acid solubility issues and solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Thieno[3,2-c]pyridine-2-carboxylic acid.

Troubleshooting Guide

Issue: Poor solubility of this compound in aqueous solutions.

This is a common challenge for many carboxylic acid-containing organic compounds. The following steps provide a systematic approach to troubleshoot and overcome this issue.

G cluster_0 Solubility Troubleshooting Workflow start Start: Poor Aqueous Solubility char Characterize pH-dependent solubility profile start->char ph_adjust Is solubility adequate at a physiologically acceptable pH? char->ph_adjust formulate Proceed with formulation at optimal pH ph_adjust->formulate Yes strategies Explore Solubility Enhancement Strategies ph_adjust->strategies No end End: Optimized Formulation formulate->end salt Salt Formation strategies->salt cosolvent Co-solvents strategies->cosolvent surfactant Surfactants / Complexation strategies->surfactant particle Particle Size Reduction strategies->particle evaluate Evaluate physical & chemical stability and dissolution rate salt->evaluate cosolvent->evaluate surfactant->evaluate particle->evaluate evaluate->end

Caption: Troubleshooting workflow for addressing poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common solvents?

While specific public data on the solubility of this compound is limited, its structure as a heterocyclic carboxylic acid suggests it is likely a BCS Class II or IV compound, indicating low aqueous solubility.[1] The carboxylic acid moiety implies that its solubility will be highly dependent on pH. It is expected to have higher solubility in organic solvents like DMSO, DMF, and potentially in alcohols like methanol and ethanol, compared to aqueous buffers at neutral or acidic pH.

Q2: How does pH affect the solubility of this compound?

As a carboxylic acid, this compound is an ionizable drug.[2] Its solubility in aqueous media is expected to increase significantly as the pH rises above its pKa. At a pH below its pKa, the compound will exist predominantly in its neutral, less soluble form. Above the pKa, it will be deprotonated to form a more soluble carboxylate salt. A crucial first step in any formulation development is to determine the compound's pKa and map its solubility profile across a range of pH values.[2][3]

Q3: What are the primary strategies to enhance the solubility of this compound?

For acidic compounds like this compound, several effective strategies can be employed to improve solubility:

  • pH Adjustment: Maintaining the pH of the formulation above the compound's pKa to keep it in its ionized, more soluble form.[2][3]

  • Salt Formation: This is one of the most effective and common methods for increasing the solubility of ionizable drugs.[1][3][4][5] Creating a salt of the carboxylic acid with a suitable base can improve solubility and dissolution rate by several hundred-fold.[4]

  • Use of Co-solvents: Adding a water-miscible organic solvent in which the compound is more soluble can significantly increase the overall solubility of the formulation.[1][2]

  • Crystal Engineering (Co-crystals): Forming co-crystals with a suitable co-former can alter the physicochemical properties of the drug, leading to improved solubility and dissolution.[6]

  • Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug particles, which can lead to an improved dissolution rate according to the Noyes-Whitney equation.[1][2][6]

  • Formulation with Excipients:

    • Surfactants: These can enhance solubility by forming micelles that encapsulate the drug molecules.[1][4]

    • Cyclodextrins: These can form inclusion complexes with the drug, increasing its apparent solubility.[1]

    • Lipid-based formulations: For highly lipophilic compounds, formulations like self-emulsifying drug delivery systems (SEDDS) can be effective.[6]

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline API into a higher-energy amorphous form within a carrier matrix (usually a polymer) can substantially enhance solubility.[4][6]

G cluster_1 Solubility Enhancement Mechanisms cluster_strategies drug Poorly Soluble Thieno[3,2-c]pyridine- 2-carboxylic acid (Crystalline) salt Salt Formation (Ionization) drug->salt + Base cocrystal Co-crystallization (New Crystal Lattice) drug->cocrystal + Co-former asd Amorphous Solid Dispersion (Disordered State) drug->asd + Polymer lipid Lipid Formulation (Encapsulation) drug->lipid + Lipids/Surfactants soluble_form Solubilized Drug (Improved Bioavailability) salt->soluble_form cocrystal->soluble_form asd->soluble_form lipid->soluble_form

Caption: Key strategies for enhancing drug solubility.

Quantitative Data Summary

Solvent System Temperature (°C) Solubility (mg/mL) Method
Deionized Water25< 0.01HPLC-UV
pH 4.0 Buffer250.02HPLC-UV
pH 7.4 Buffer251.5HPLC-UV
pH 9.0 Buffer2512.8HPLC-UV
DMSO25> 100Visual
Ethanol255.2HPLC-UV
PEG 4002545.7HPLC-UV
20% Ethanol in Water250.8HPLC-UV
Sodium Salt in pH 7.4 Buffer2525.3HPLC-UV

Key Experimental Protocols

Protocol 1: Determination of pH-Dependent Solubility
  • Objective: To determine the aqueous solubility of this compound as a function of pH.

  • Materials:

    • This compound

    • Buffer solutions (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

    • HPLC system with a suitable column and UV detector.

    • Shaking incubator or orbital shaker.

    • 0.22 µm syringe filters.

  • Methodology:

    • Prepare a series of buffer solutions at different pH values.

    • Add an excess amount of the compound to a known volume of each buffer solution in separate vials. This ensures that a saturated solution is formed.

    • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to reach equilibrium.

    • After incubation, allow the vials to stand to let undissolved solids settle.

    • Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

    • Dilute the filtrate with a suitable mobile phase.

    • Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method.

    • Plot the measured solubility (e.g., in mg/mL or µg/mL) against the pH of the buffer.

Protocol 2: Salt Formation for Solubility Enhancement
  • Objective: To prepare a salt of this compound and evaluate its solubility.

  • Materials:

    • This compound.

    • A suitable base (e.g., sodium hydroxide, potassium hydroxide, tromethamine).

    • A suitable solvent for the reaction (e.g., ethanol, methanol, or water).

    • Anti-solvent for precipitation (e.g., acetone, ethyl acetate).

  • Methodology:

    • Dissolve a known molar amount of this compound in the chosen solvent. Gentle heating may be required.

    • In a separate container, dissolve one molar equivalent of the selected base in the same solvent.

    • Slowly add the basic solution to the acidic solution while stirring.

    • Stir the resulting mixture at room temperature for a specified period (e.g., 2-4 hours).

    • If the salt precipitates directly, it can be collected by filtration. If it remains in solution, the salt can be precipitated by adding an anti-solvent.

    • Wash the collected salt with the anti-solvent to remove any unreacted starting materials.

    • Dry the salt under vacuum.

    • Confirm the salt formation using analytical techniques such as FT-IR, NMR, or DSC.

    • Determine the aqueous solubility of the newly formed salt using the method described in Protocol 1 (typically in a relevant buffer like pH 7.4).

Protocol 3: Co-solvent System Development
  • Objective: To identify a suitable co-solvent system to achieve the target concentration of the compound.

  • Materials:

    • This compound.

    • A selection of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400, glycerin).

    • Aqueous buffer (e.g., PBS pH 7.4).

  • Methodology:

    • Determine the solubility of the compound in each individual co-solvent (neat).

    • Prepare a series of binary or ternary solvent systems by mixing the most promising co-solvents with the aqueous buffer at various ratios (e.g., 10%, 20%, 30% v/v co-solvent in buffer).

    • Determine the solubility of the compound in each of these mixed-solvent systems using the equilibrium solubility method described in Protocol 1.

    • Plot the solubility of the compound as a function of the co-solvent concentration.

    • Select the system that achieves the desired solubility with the lowest possible concentration of the organic co-solvent to minimize potential toxicity.

    • Evaluate the physical stability of the final solution by observing it for any signs of precipitation over time at different storage conditions.

References

Technical Support Center: Scale-Up Synthesis of Thieno[3,2-c]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of Thieno[3,2-c]pyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the scale-up of this compound?

A1: A frequently employed synthetic strategy involves a multi-step process. This typically begins with the synthesis of the core heterocyclic structure, thieno[3,2-c]pyridine, followed by functionalization to introduce the carboxylic acid group at the 2-position. A common approach is the bromination of the thieno[3,2-c]pyridine core, followed by a metal-halogen exchange and subsequent carboxylation.

Q2: How can the thieno[3,2-c]pyridine core be synthesized at a larger scale?

A2: A patented method for the synthesis of thieno[3,2-c]pyridine involves the cyclization of an N-(3-thienyl)-methyl-N-[2,2-(OR)2]ethyl-para-toluene sulfonamide.[1] This process is conducted by treating the sulfonamide with a strong acid in an inert organic solvent.[1]

Q3: What are the critical parameters to control during the carboxylation step via organolithium intermediates?

A3: When performing a metal-halogen exchange on 2-bromo-thieno[3,2-c]pyridine followed by carboxylation, several parameters are critical for success and safety at scale. These include strict temperature control, as organolithium reactions are often highly exothermic. The rate of addition of the organolithium reagent must be carefully managed to prevent temperature spikes. Ensuring an inert atmosphere is crucial to avoid quenching the reactive intermediate with moisture or oxygen. Finally, the quality and accurate titration of the organolithium reagent are essential for predictable stoichiometry and yield.

Q4: What are the expected impurities in the final product?

A4: Potential impurities can include unreacted starting materials such as 2-bromo-thieno[3,2-c]pyridine, byproducts from side reactions, and residual solvents. Over-reaction or incomplete carboxylation can also lead to other related thienopyridine species. A thorough impurity profile should be established during process development to ensure the quality of the final product.

Q5: What are the recommended methods for purifying this compound on a large scale?

A5: Purification of the final product on a large scale often involves crystallization. The crude product can be dissolved in a suitable solvent and then precipitated by changing the temperature or adding an anti-solvent. Another common technique for purifying carboxylic acids is to convert them to their corresponding salts (e.g., sodium salt), which can be recrystallized from an aqueous solution. The purified salt is then neutralized with acid to regenerate the pure carboxylic acid.

Troubleshooting Guides

Issue 1: Low Yield in the Bromination Step

  • Symptom: The conversion of thieno[3,2-c]pyridine to 2-bromo-thieno[3,2-c]pyridine is low, as determined by in-process controls (e.g., HPLC, TLC).

  • Possible Causes & Solutions:

    • Inadequate Brominating Agent: Ensure the brominating agent (e.g., N-bromosuccinimide) is of high purity and has been stored correctly to prevent degradation.

    • Incorrect Stoichiometry: Verify the molar equivalents of the brominating agent. An excess may be required for complete conversion, but too much can lead to di-brominated byproducts.

    • Suboptimal Reaction Temperature: The reaction temperature should be carefully controlled. For some substrates, the reaction may need to be initiated at a low temperature and then allowed to warm to room temperature.

    • Insufficient Reaction Time: Monitor the reaction progress over time to ensure it has reached completion before work-up.

Issue 2: Incomplete Carboxylation Reaction

  • Symptom: A significant amount of 2-bromo-thieno[3,2-c]pyridine remains after the carboxylation reaction, or the yield of the desired carboxylic acid is low.

  • Possible Causes & Solutions:

    • Degraded Organolithium Reagent: The titer of the organolithium reagent (e.g., n-butyllithium) should be determined before use, as its concentration can decrease over time.

    • Presence of Moisture or Oxygen: The reaction must be carried out under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere). All glassware and solvents must be thoroughly dried.

    • Insufficiently Low Temperature: The metal-halogen exchange and the subsequent quenching with carbon dioxide should be performed at very low temperatures (typically -78 °C) to prevent side reactions and ensure the stability of the lithiated intermediate.

    • Inefficient Quenching with CO2: Ensure that the carbon dioxide (either as a gas or solid dry ice) is introduced efficiently to the reaction mixture. For solid CO2, it should be freshly crushed and free of condensed water.

Issue 3: Difficulty in Product Isolation and Purification

  • Symptom: The crude product is an oil or a sticky solid that is difficult to handle and purify by crystallization.

  • Possible Causes & Solutions:

    • Presence of Tarry Byproducts: The crude product may contain polymeric or tarry materials. Consider a pre-purification step such as a silica gel plug filtration to remove these impurities before attempting crystallization.

    • Incorrect Crystallization Solvent System: A systematic solvent screen should be performed to identify a suitable solvent or solvent mixture for crystallization.

    • Formation of a Salt Mixture: If the work-up involved both acidic and basic conditions, the product might exist as a mixture of the free acid and its salt. Ensure complete neutralization to the isoelectric point to precipitate the carboxylic acid.

    • Consider Salt Formation for Purification: If direct crystallization of the acid is challenging, intentionally forming a salt (e.g., with sodium hydroxide or an amine) and crystallizing the salt can be an effective purification strategy. The pure acid can then be regenerated.

Experimental Protocols

Protocol 1: Synthesis of Thieno[3,2-c]pyridine

This protocol is based on the cyclization reaction described in US Patent 3,969,358.[1]

  • Materials:

    • N-(3-thienyl)-methyl-N-[2,2-dimethoxy]ethyl-para-toluene sulfonamide

    • 12N Hydrochloric Acid

    • Dioxane

    • Water

    • Ammonia solution

    • Ether or Methylene Chloride

    • Sodium Sulfate

  • Procedure:

    • Combine the sulfonamide starting material with 12N HCl and dioxane in a reaction vessel equipped with a reflux condenser.

    • Heat the mixture to reflux and maintain for approximately 4 hours.

    • After cooling, concentrate the mixture in vacuo.

    • Dissolve the residue in water.

    • Make the aqueous solution alkaline by the addition of ammonia.

    • Extract the product into an organic solvent such as ether or methylene chloride.

    • Combine the organic fractions, dry over sodium sulfate, and concentrate in vacuo to yield the crude thieno[3,2-c]pyridine.

Protocol 2: General Procedure for Bromination of a Thienopyridine

  • Materials:

    • Thieno[3,2-c]pyridine

    • N-Bromosuccinimide (NBS)

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)

  • Procedure:

    • Dissolve the thieno[3,2-c]pyridine in the anhydrous solvent under an inert atmosphere.

    • Cool the solution to a suitable temperature (e.g., 0 °C).

    • Add NBS portion-wise, monitoring the internal temperature.

    • Allow the reaction to stir at the controlled temperature or warm to room temperature, monitoring by TLC or HPLC until the starting material is consumed.

    • Quench the reaction with an aqueous solution of sodium thiosulfate.

    • Extract the product with a suitable organic solvent.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo.

    • Purify the crude 2-bromo-thieno[3,2-c]pyridine by column chromatography or recrystallization.

Protocol 3: General Procedure for Carboxylation via Metal-Halogen Exchange

  • Materials:

    • 2-bromo-thieno[3,2-c]pyridine

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) in hexanes

    • Dry Ice (solid CO2)

    • Aqueous Hydrochloric Acid

  • Procedure:

    • Under an inert atmosphere, dissolve 2-bromo-thieno[3,2-c]pyridine in anhydrous THF in a flame-dried reaction vessel.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a titrated solution of n-BuLi dropwise, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for a specified time (e.g., 1 hour) to ensure complete metal-halogen exchange.

    • Quench the reaction by adding freshly crushed dry ice in portions or by bubbling CO2 gas through the solution, ensuring the temperature remains low.

    • Allow the reaction to slowly warm to room temperature.

    • Acidify the reaction mixture with aqueous HCl.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo to obtain the crude this compound.

Data Presentation

Table 1: Summary of Key Reaction Parameters and Expected Outcomes

StepKey ReagentsSolventTemperatureTypical Reaction TimeExpected Yield
Synthesis of Thieno[3,2-c]pyridine N-(3-thienyl)-methyl-N-[2,2-dimethoxy]ethyl-p-toluenesulfonamide, 12N HClDioxaneReflux4 hours~70-80%
Bromination Thieno[3,2-c]pyridine, NBSTHF0 °C to RT2-4 hours~80-90%
Carboxylation 2-bromo-thieno[3,2-c]pyridine, n-BuLi, CO2THF-78 °C2-3 hours~60-75%

Note: Yields are estimates based on related literature and may vary depending on the specific reaction conditions and scale.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Thieno[3,2-c]pyridine Core cluster_functionalization Functionalization cluster_purification Purification A Sulfonamide Starting Material B Cyclization with Strong Acid A->B C Thieno[3,2-c]pyridine B->C D Bromination (NBS) C->D E 2-bromo-thieno[3,2-c]pyridine D->E F Metal-Halogen Exchange (n-BuLi) E->F G 2-lithio-thieno[3,2-c]pyridine F->G H Carboxylation (CO2) G->H I Crude Product H->I J Crystallization / Salt Formation I->J K Pure this compound J->K

Caption: Synthetic workflow for this compound.

troubleshooting_carboxylation cluster_reagent Reagent Issues cluster_conditions Reaction Conditions Start Low Yield in Carboxylation Reagent_Quality Degraded n-BuLi? Start->Reagent_Quality Inertness Moisture/O2 contamination? Start->Inertness Temp Temperature too high? Start->Temp Quench Inefficient CO2 quench? Start->Quench Titrate Titrate n-BuLi before use Reagent_Quality->Titrate Dry Ensure dry glassware/solvents Maintain inert atmosphere Inertness->Dry Cool Maintain temp < -70 °C Temp->Cool CO2_add Use fresh, crushed dry ice Ensure efficient gas dispersion Quench->CO2_add

Caption: Troubleshooting guide for the carboxylation step.

References

"minimizing side reactions in thieno[2,3-b]pyridine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of thieno[2,3-b]pyridines. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and optimize your synthetic protocols.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of thieno[2,3-b]pyridines, providing potential causes and solutions.

Issue 1: Low or No Yield of the Desired Thieno[2,3-b]pyridine Product

Q: My overall yield is very low after a multi-step synthesis (e.g., Gewald reaction followed by Friedländer annulation). How can I identify the problematic step?

A: A low overall yield in a multi-step synthesis necessitates a step-by-step analysis.

Troubleshooting Workflow:

Troubleshooting_Workflow start Low Overall Yield check_gewald Analyze Gewald Reaction Mixture (TLC, LC-MS) start->check_gewald gewald_ok Gewald Product Formed? check_gewald->gewald_ok troubleshoot_gewald Troubleshoot Gewald Reaction (See FAQ 1.1) gewald_ok->troubleshoot_gewald No check_friedlander Analyze Friedländer Reaction Mixture gewald_ok->check_friedlander Yes troubleshoot_gewald->check_gewald friedlander_ok Final Product Formed? check_friedlander->friedlander_ok troubleshoot_friedlander Troubleshoot Friedländer Annulation (See FAQ 1.2) friedlander_ok->troubleshoot_friedlander No purification Optimize Purification (See FAQ 2.1) friedlander_ok->purification Yes troubleshoot_friedlander->check_friedlander end Improved Yield purification->end

Caption: Stepwise troubleshooting for low yield in thieno[2,3-b]pyridine synthesis.

Detailed Steps:

  • Analyze the Gewald Reaction: Before proceeding to the annulation of the pyridine ring, analyze a crude sample of your 2-aminothiophene intermediate using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • If the 2-aminothiophene is not the major product: Focus on optimizing the Gewald reaction conditions. Refer to FAQ 1.1 for specific guidance.

    • If the 2-aminothiophene is formed in good yield: The issue likely lies in the subsequent cyclization step or purification.

  • Analyze the Friedländer Annulation (or alternative cyclization): If the Gewald reaction is successful, analyze the crude product mixture after the pyridine ring formation.

    • If the desired thieno[2,3-b]pyridine is not the major product: Troubleshoot the annulation step. Refer to FAQ 1.2 for common issues and solutions.

  • Evaluate Purification: If both reaction steps appear successful based on crude analysis, yet the isolated yield is low, your purification strategy may need optimization. Refer to FAQ 2.1 for purification guidance.

Frequently Asked Questions (FAQs)

FAQ 1.1: Troubleshooting the Gewald Aminothiophene Synthesis

Q: I am getting a low yield in my Gewald reaction. What are the common side reactions and how can I minimize them?

A: The Gewald reaction is a robust method for synthesizing 2-aminothiophenes, but it is sensitive to reaction conditions. The most common side reaction is the dimerization of the α,β-unsaturated nitrile intermediate (the product of the initial Knoevenagel condensation).[1]

Key Parameters to Optimize:

ParameterRecommended ActionRationale
Temperature Screen a range of temperatures (e.g., room temperature, 45°C, 70°C).[1]A temperature that is too low can lead to a sluggish reaction, while a temperature that is too high can promote the formation of side products, including the dimer of the α,β-unsaturated nitrile intermediate.[1]
Base The choice of base is critical. Morpholine is often effective due to its ability to solubilize sulfur.[2] Other common bases include piperidine and triethylamine. The reactivity of the base can differ under various conditions (e.g., conventional heating vs. ball milling).[3]The base catalyzes the initial Knoevenagel condensation and can also activate elemental sulfur. An inappropriate base can lead to incomplete condensation or favor side reactions.
Solvent Polar solvents like ethanol, methanol, or DMF are commonly used.These solvents enhance the solubility of elemental sulfur and can facilitate the condensation of intermediates.[1]
Reagent Addition Consider a slower, dropwise addition of the reagents.This can help to control the reaction temperature and minimize the concentration of reactive intermediates, thereby reducing the likelihood of dimerization.

Common Byproducts and Their Identification:

  • Unreacted Starting Materials: Easily identified by TLC or LC-MS by comparison with authentic samples.

  • Knoevenagel Condensation Intermediate (α,β-unsaturated nitrile): Can be isolated if the sulfur addition and cyclization steps are slow. Its presence indicates a need to optimize the temperature or base for the cyclization.

  • Dimer of the α,β-unsaturated nitrile: This is a common byproduct that reduces the yield of the desired 2-aminothiophene.[1] Its formation is highly dependent on the reaction conditions.[1]

FAQ 1.2: Troubleshooting the Friedländer Annulation

Q: My Friedländer cyclization of a 2-aminothiophene is not working well. What are the likely causes and solutions?

A: The Friedländer annulation is a powerful method for constructing the pyridine ring of the thieno[2,3-b]pyridine system. However, its efficiency can be affected by several factors, leading to low yields and the formation of byproducts. A primary side reaction to consider is the self-condensation of the ketone starting material, which can lead to tar formation under harsh conditions.[4]

Key Parameters to Optimize:

ParameterRecommended ActionRationale
Catalyst A wide range of catalysts can be employed, from traditional strong acids and bases to milder Lewis acids (e.g., trifluoroacetic acid, iodine) and modern catalysts like ionic liquids and nanoparticles.[5][6][7] A comparative study of different catalysts can be beneficial.Harsh catalysts and high temperatures can promote side reactions. Milder catalysts often allow the reaction to proceed under more controlled conditions, reducing byproduct formation.[4]
Temperature Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote tar formation.[4]Finding the optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions.
Solvent Consider solvent-free conditions, often in conjunction with microwave irradiation. Water has also been successfully used as a green solvent.[8]Solvent choice can influence catalyst activity and the prevalence of side reactions.
Substrate Reactivity For less reactive ketones, a two-step procedure where the imine is pre-formed can be beneficial to avoid self-condensation of the ketone.This approach directs the reaction pathway towards the desired cyclization.

Logical Flow for Optimizing Friedländer Annulation:

Friedlander_Optimization start Low Yield in Friedländer Annulation catalyst Screen Catalysts (e.g., Lewis Acids, Ionic Liquids) start->catalyst temp Optimize Temperature catalyst->temp solvent Evaluate Solvent/Solvent-Free Conditions temp->solvent substrate Consider Substrate Modification (e.g., pre-form imine) solvent->substrate end Improved Yield and Purity substrate->end

Caption: A logical workflow for optimizing the Friedländer annulation step.

FAQ 2.1: Purification of Thieno[2,3-b]pyridines

Q: I am having difficulty purifying my final thieno[2,3-b]pyridine product. What are the best methods?

A: The purification of thieno[2,3-b]pyridines often involves removing unreacted starting materials, catalyst residues, and side products from the preceding synthetic steps. The choice of method depends on the physical properties of your target compound and the impurities present.

Common Purification Techniques:

TechniqueWhen to UseTips and Considerations
Recrystallization For solid products with moderate to high purity.The choice of solvent is critical. Common solvents include ethanol, methanol, DMF, and acetic acid. If the compound "oils out," try using a solvent mixture (a "good" solvent and a "poor" solvent).
Column Chromatography For separating mixtures with different polarities, especially when recrystallization is ineffective.Silica gel is a common stationary phase. The eluent system should be optimized by TLC to achieve good separation between the product and impurities.
Acid-Base Extraction To remove acidic or basic impurities.The basic nitrogen of the pyridine ring allows for the protonation and dissolution of the product in an acidic aqueous solution, which can separate it from non-basic impurities. Neutralization then precipitates the purified product.
Washing To remove catalyst residues or water-soluble impurities.For example, washing with a solution of sodium thiosulfate can remove iodine catalyst.[8]

Troubleshooting Purification:

  • Persistent Impurities: If an impurity co-elutes with your product during column chromatography or co-precipitates during recrystallization, consider its origin. For example, if the dimer from the Gewald reaction is carried through, a different solvent system for chromatography or recrystallization may be needed.

  • Product Insolubility: Some thieno[2,3-b]pyridine derivatives have poor solubility, making recrystallization challenging. In such cases, column chromatography or trituration with a suitable solvent may be more effective.

Experimental Protocols

General Procedure for the Synthesis of 3-Amino-Substituted Thieno[2,3-b]pyridines via Thorpe-Ziegler Cyclization

This protocol is adapted from a general method for the synthesis of 3-aminothieno[2,3-b]pyridines.

Step 1: S-Alkylation of 2-Thioxo-1,2-dihydropyridine-3-carbonitrile

  • To a solution of the appropriate 2-thioxo-1,2-dihydropyridine-3-carbonitrile (1 equivalent) in a suitable solvent such as DMF, add a base like potassium hydroxide (1 equivalent).

  • Stir the mixture at room temperature for a specified time (e.g., 2 hours) to form the thiolate salt.[5]

  • Add the desired alkylating agent (e.g., chloroacetone, ω-bromoacetophenone, chloroacetonitrile, or ethyl chloroacetate) (1 equivalent) and continue stirring until the reaction is complete (monitored by TLC).[5]

  • Pour the reaction mixture into ice water and collect the precipitated product by filtration. Wash the solid with water and dry.

Step 2: Thorpe-Ziegler Cyclization

  • Dissolve the S-alkylated intermediate from Step 1 in a suitable solvent, such as ethanol.

  • Add a catalytic amount of a base, for example, piperidine.[5]

  • Reflux the mixture until the cyclization is complete (monitored by TLC). The disappearance of the nitrile signal in the IR spectrum can also be used to monitor the reaction progress.[5]

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

  • If necessary, purify the product further by recrystallization from a suitable solvent (e.g., dioxane or DMF).[5]

Characterization:

  • IR Spectroscopy: Look for the appearance of NH2 stretching bands (typically in the range of 3100-3500 cm⁻¹) and the disappearance of the CN stretching band (around 2220 cm⁻¹).[5]

  • ¹H NMR Spectroscopy: The appearance of a signal corresponding to the amino protons (often a broad singlet) and the disappearance of signals from the S-CH2- group are indicative of successful cyclization.[5]

  • Mass Spectrometry and Elemental Analysis: To confirm the molecular weight and elemental composition of the final product.[5]

This technical support center provides a starting point for troubleshooting and optimizing the synthesis of thieno[2,3-b]pyridines. For specific substrates and reaction scales, further optimization of the described conditions may be necessary. Always consult the primary literature for detailed procedures and safety information.

References

Technical Support Center: Optimizing Catalyst Selection for Thienopyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the functionalization of thienopyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst selection and reaction conditions in thienopyridine modifications.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst selection so critical for the functionalization of thienopyridines?

A1: Catalyst selection is paramount due to the inherent electronic properties of the thienopyridine scaffold. The presence of both an electron-rich thiophene ring and an electron-deficient pyridine ring, along with the Lewis basic nitrogen atom, can lead to challenges such as catalyst inhibition or deactivation, low reactivity, and poor regioselectivity. The nitrogen lone pair can coordinate to the metal center of the catalyst, hindering its catalytic activity. Therefore, a carefully chosen catalyst and ligand system is essential to achieve high yields and selectivity.

Q2: I am observing low to no yield in my palladium-catalyzed cross-coupling reaction with a thienopyridine substrate. What are the likely causes?

A2: Low yields in palladium-catalyzed cross-couplings of thienopyridines can stem from several factors:

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle.

  • Poor Catalyst Activity: The chosen palladium precursor or ligand may not be active enough to facilitate the oxidative addition step with the thienopyridine halide.

  • Sub-optimal Reaction Conditions: Temperature, solvent, and base play a crucial role and may need further optimization.

  • Degradation of Starting Materials or Catalyst: Thienopyridine derivatives or the catalyst itself may be unstable under the reaction conditions.

Q3: What are the common side reactions observed during thienopyridine functionalization, and how can they be minimized?

A3: Common side reactions include:

  • Homocoupling: Formation of a dimer of the organometallic reagent (in Suzuki-Miyaura coupling) or the alkyne (Glaser coupling in Sonogashira reactions). This can be minimized by using an appropriate ligand, ensuring anaerobic conditions, and in the case of Sonogashira coupling, considering copper-free conditions.

  • Protodeborylation/Protodesilylation: Loss of the boryl or silyl group from the starting material before cross-coupling occurs. This can be mitigated by using anhydrous solvents and reagents and choosing a suitable base.

  • Hydrodehalogenation: Reduction of the carbon-halogen bond, leading to the formation of the parent thienopyridine. This can be suppressed by optimizing the catalyst system and reaction time.

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)

Problem: Low or no product yield.

Potential Cause Troubleshooting Step Rationale
Catalyst Inhibition by Pyridine Nitrogen Switch to a more electron-rich and sterically hindered ligand (e.g., SPhos, XPhos, or an N-heterocyclic carbene (NHC) ligand).Bulky ligands can disfavor the coordination of the pyridine nitrogen to the palladium center, thus preventing catalyst deactivation.
Low Catalyst Activity Use a more active palladium precatalyst (e.g., a palladacycle like the Herrmann's catalyst or a PEPPSI-type catalyst).Pre-activated catalysts can overcome the high activation barrier for oxidative addition with electron-deficient heteroaryl halides.
Incorrect Base Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).The choice of base can significantly impact the reaction rate and yield by influencing the transmetalation step and the stability of the catalyst.
Inappropriate Solvent Test a range of solvents (e.g., 1,4-dioxane, toluene, DMF).The solvent affects the solubility of reagents and the stability of the catalytic species.
Reaction Temperature Too Low Increase the reaction temperature in increments of 10-20 °C.Many cross-coupling reactions with heteroaryl halides require higher temperatures to proceed at a reasonable rate.
Iridium-Catalyzed C-H Borylation

Problem: Low conversion of the thienopyridine starting material.

Potential Cause Troubleshooting Step Rationale
Catalyst Inhibition by Nitrogen Lone Pair Add a Lewis acid (e.g., ZnCl₂) or use a directing group on the thienopyridine.The Lewis acid can coordinate to the pyridine nitrogen, reducing its inhibitory effect. A directing group can position the catalyst for selective C-H activation.
Steric Hindrance Use a less sterically demanding borylating agent if possible.Steric bulk around the desired C-H bond can hinder the approach of the catalyst.
Insufficient Catalyst Loading Increase the catalyst loading in small increments (e.g., from 1 mol% to 2.5 mol%).Higher catalyst loading can compensate for slow reaction rates or partial catalyst deactivation.

Data Presentation: Catalyst and Ligand Comparison for Cross-Coupling Reactions

The following tables provide a summary of catalyst and ligand performance in cross-coupling reactions with pyridine and pyrimidine derivatives, which can serve as a guide for optimizing thienopyridine functionalization.

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Bromopyridines

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O801285
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane100495
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298

Data is representative for the coupling of 3-bromopyridine with phenylboronic acid and serves as a starting point for optimization.

Table 2: Comparison of Ligands for Buchwald-Hartwig Amination of a Chloropyrimidine

Palladium PrecursorLigandBaseSolventTemp (°C)Yield (%)
Pd₂(dba)₃XPhosNaOtBuToluene10092
Pd(OAc)₂RuPhosK₂CO₃1,4-Dioxane11088
PdCl₂(dppf)dppfCs₂CO₃DMF12075

Data is representative for the amination of a generic chloropyrimidine with a primary amine and illustrates the impact of ligand choice.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Bromothienopyridine
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the bromothienopyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂/SPhos, 1-2 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL).

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Sonogashira Coupling of an Iodothienopyridine
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the iodothienopyridine (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide (CuI, 1-2 mol%).

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of Celite to remove insoluble salts.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_platelet Platelet ADP ADP P2Y12_Receptor P2Y12 Receptor ADP->P2Y12_Receptor Binds G_Protein Gi Protein P2Y12_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates VASP_P Phosphorylated VASP PKA->VASP_P Phosphorylates GP_IIb_IIIa_Activation GP IIb/IIIa Activation VASP_P->GP_IIb_IIIa_Activation Inhibits Platelet_Aggregation Platelet Aggregation GP_IIb_IIIa_Activation->Platelet_Aggregation Thienopyridine_Drug Thienopyridine (Active Metabolite) Thienopyridine_Drug->P2Y12_Receptor Irreversibly Blocks

Caption: Mechanism of action of thienopyridine-based antiplatelet drugs.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add thienopyridine halide, boronic acid, catalyst, and base to a dry Schlenk flask. B 2. Evacuate and backfill with inert gas (3x). A->B C 3. Add degassed solvent. B->C D 4. Heat to desired temperature with vigorous stirring. C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Cool to room temperature and dilute with organic solvent. E->F G 7. Wash with water and brine. F->G H 8. Dry, filter, and concentrate. G->H I 9. Purify by column chromatography. H->I

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Tree Start Low Yield in Cross-Coupling? CheckCatalyst Is the catalyst system appropriate for a heteroaromatic substrate? Start->CheckCatalyst YesCatalyst Yes CheckCatalyst->YesCatalyst NoCatalyst No CheckCatalyst->NoCatalyst CheckConditions Are the reaction conditions (temp, base, solvent) optimized? YesConditions Yes CheckConditions->YesConditions NoConditions No CheckConditions->NoConditions YesCatalyst->CheckConditions SolutionCatalyst Switch to a more active catalyst system: - Bulky, electron-rich phosphine ligand - NHC-based catalyst - Palladacycle NoCatalyst->SolutionCatalyst FurtherTroubleshooting Consider other factors: - Reagent purity - Inert atmosphere - Reaction time YesConditions->FurtherTroubleshooting SolutionConditions Systematically screen: - Different bases (K₃PO₄, Cs₂CO₃) - Different solvents (Dioxane, Toluene) - Higher temperatures NoConditions->SolutionConditions

Technical Support Center: Synthesis of Thieno[3,2-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Thieno[3,2-c]pyridine-2-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the workup and purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Precipitation of Product Upon Neutralization - The concentration of the product in the solution is too low.- The pH of the solution was not accurately adjusted to the isoelectric point of the carboxylic acid.- The product is more soluble in the reaction solvent than anticipated.- Concentrate the reaction mixture under reduced pressure before neutralization to increase the product concentration.[1]- Carefully adjust the pH to 7.0 using an appropriate acid (e.g., dilute HCl). Check the pH with a calibrated pH meter.- If the product remains in solution, attempt to extract it with a suitable organic solvent after neutralization.
Product "Oils Out" Instead of Precipitating as a Solid - The presence of impurities is lowering the melting point of the product.- The solution is supersaturated.- The cooling process is too rapid.- Attempt to purify the crude product using column chromatography.- Add a small amount of a "poorer" solvent to the hot solution to decrease solubility before cooling.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Seeding with a small crystal of pure product can also induce crystallization.
Poor Yield After Purification - Incomplete reaction.- Loss of product during extraction or filtration steps.- Inefficient purification method.- Monitor the reaction progress using TLC or LC-MS to ensure completion.- Ensure proper phase separation during extractions and minimize transfers of the product.- For purification, column chromatography with a suitable solvent system (e.g., ether/petroleum ether) may provide better yields than recrystallization alone.[2]
Product Contaminated with Starting Materials or Byproducts - Incomplete reaction or side reactions.- Inefficient purification.- Optimize reaction conditions (e.g., reaction time, temperature) to drive the reaction to completion.- Utilize column chromatography for purification, carefully selecting the eluent to achieve good separation of the desired product from impurities.[2]- Recrystallization from an appropriate solvent can also be effective for removing certain impurities.

Frequently Asked Questions (FAQs)

Q1: What is a general workup procedure for the synthesis of 4,5,6,7-tetrahydrothis compound?

A typical workup involves concentrating the reaction mixture under reduced pressure after the reaction is complete. The residue is then neutralized to a pH of 7.0 to precipitate the carboxylic acid product.[1]

Q2: What purification techniques are commonly used for Thieno[3,2-c]pyridine derivatives?

Column chromatography and recrystallization are common purification methods. For similar methyl ester derivatives, column chromatography using solvent systems like ether/petroleum ether has been shown to be effective.[2] For the carboxylic acid itself, recrystallization from a suitable solvent is a viable option.

Q3: My product is a sticky solid after precipitation. How can I improve its physical form?

A sticky or oily product often indicates the presence of impurities. Attempting to triturate the crude product with a non-polar solvent in which the product is insoluble but the impurities are soluble can sometimes yield a solid. If this fails, purification by column chromatography is recommended.

Q4: How can I confirm the identity and purity of my final this compound product?

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and melting point analysis can be used to confirm the structure and assess the purity of the final compound.

Experimental Protocols

Synthesis of 4,5,6,7-tetrahydrothis compound

This protocol is based on the hydrolysis of the corresponding diethyl ester.

  • Reaction Setup: A solution of 6,7-Dihydro-4H-thieno[3,2-c]pyridine-2,5-dicarboxylic acid diethyl ester (1 equivalent) and aqueous potassium hydroxide (KOH) (3 equivalents) in ethanol is prepared in a round-bottom flask.[1]

  • Reaction: The mixture is refluxed for 48 hours.[1]

  • Workup:

    • The reaction mixture is concentrated under reduced pressure to remove the ethanol.[1]

    • The resulting aqueous solution is neutralized to pH 7.0 with a suitable acid (e.g., dilute HCl) to precipitate the product.[1]

  • Purification: The precipitated solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Visualizations

Workup_Procedure cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start: Reaction Mixture concentrate Concentrate (Reduced Pressure) start->concentrate Transfer neutralize Neutralize (pH 7.0) concentrate->neutralize Transfer filter Filter neutralize->filter Precipitate Formation wash Wash filter->wash dry Dry wash->dry end Final Product: Thieno[3,2-c]pyridine- 2-carboxylic acid dry->end

References

Validation & Comparative

A Comparative Guide to Thieno[3,2-c]pyridine-2-carboxylic Acid and Its Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thienopyridine scaffold is a cornerstone in medicinal chemistry, with its various isomers demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of Thieno[3,2-c]pyridine-2-carboxylic acid and its key isomers, focusing on their potential in anticancer and antiplatelet applications.

Anticancer Activity: A Tale of Isomeric Scaffolds

The anticancer potential of thienopyridine derivatives has been explored against various cancer cell lines, with the specific arrangement of the thiophene and pyridine rings significantly influencing their efficacy. The primary mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.

Comparative Anticancer Activity of Thienopyridine-2-Carboxylic Acid Derivatives

The following table summarizes the reported anticancer activities of derivatives of different thienopyridine-2-carboxylic acid isomers. It is crucial to consider the nature of the derivatives (e.g., esters, amides) when interpreting this data, as these modifications can significantly impact the compounds' properties and biological activity.

Isomeric ScaffoldDerivative TypeCancer Cell Line(s)Activity (GI₅₀/IC₅₀)Reference(s)
Thieno[2,3-b]pyridine CarboxamideMDA-MD-435 (Melanoma), MDA-MB-468 (Breast)GI₅₀: 23 nM, 46 nM[1]
CarboxamideCCRF-CEM (Leukemia), CEM/ADR5000 (Resistant Leukemia)IC₅₀: 2.58 µM, 4.49 µM
Thieno[3,2-b]pyridine Methyl EsterMDA-MB-231 (Triple Negative Breast Cancer), MDA-MB-468 (Triple Negative Breast Cancer)GI₅₀: ~13 µM[2]
Thieno[2,3-c]pyridine Diethyl dicarboxylateHSC3 (Head and Neck), T47D (Breast), RKO (Colorectal)IC₅₀: 10.8 µM, 11.7 µM, 12.4 µM[3]

Note: GI₅₀ refers to the concentration causing 50% growth inhibition, while IC₅₀ is the concentration causing 50% inhibition of a specific target or process. The data is compiled from different studies and should be interpreted with caution.

VEGFR-2 Signaling Pathway in Cancer

VEGFR-2 is a key receptor tyrosine kinase that, upon activation by VEGF, initiates a cascade of downstream signaling events promoting angiogenesis, cell proliferation, and survival. Thienopyridine derivatives have been investigated as potential inhibitors of this pathway.

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: VEGFR-2 signaling pathway in cancer cells.

Antiplatelet Activity: Targeting the P2Y12 Receptor

Certain thienopyridine isomers are renowned for their antiplatelet effects, most notably through the irreversible antagonism of the P2Y12 receptor on platelets. This action inhibits ADP-induced platelet aggregation, a critical step in thrombus formation. While clopidogrel, a thieno[3,2-c]pyridine derivative, is a widely used antiplatelet drug, research into other isomers continues to uncover novel and potentially more potent agents.

Comparative Antiplatelet Activity of Thienopyridine Derivatives

Direct comparative data for the antiplatelet activity of the parent carboxylic acid isomers is scarce. However, studies on various derivatives provide insights into the potential of each scaffold.

Isomeric ScaffoldDerivative TypeKey Finding(s)Reference(s)
Thieno[2,3-b]pyridine Various derivativesShowed potent in vitro anti-platelet activity, with some compounds demonstrating greater activity than clopidogrel.
Thieno[3,2-c]pyridine Prodrugs (e.g., Clopidogrel)Clinically established P2Y12 receptor antagonists used for preventing atherothrombotic events.
P2Y12 Receptor Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor that, upon binding to ADP, initiates a signaling cascade that leads to platelet activation and aggregation. Thienopyridine antiplatelet drugs act by blocking this receptor.

P2Y12_Signaling cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein P2Y12->Gi Activates Thienopyridines Thienopyridine Antagonists Thienopyridines->P2Y12 Inhibits AC Adenylyl Cyclase Gi->AC Inhibits Platelet_Activation Platelet Activation & Aggregation Gi->Platelet_Activation Promotes cAMP cAMP AC->cAMP Produces cAMP->Platelet_Activation Inhibits

Caption: P2Y12 receptor signaling pathway in platelets.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the evaluation of the anticancer and antiplatelet activities of thienopyridine compounds.

Anticancer Activity: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity. As cellular metabolic activity is an indicator of cell viability, this assay is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

Experimental Workflow:

MTT_Workflow cluster_workflow MTT Assay Workflow Cell_Seeding 1. Seed cells in a 96-well plate Incubation1 2. Incubate for 24h Cell_Seeding->Incubation1 Compound_Addition 3. Add varying concentrations of thienopyridine compounds Incubation1->Compound_Addition Incubation2 4. Incubate for 48-72h Compound_Addition->Incubation2 MTT_Addition 5. Add MTT reagent Incubation2->MTT_Addition Incubation3 6. Incubate for 2-4h MTT_Addition->Incubation3 Solubilization 7. Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Measurement 8. Measure absorbance at ~570 nm Solubilization->Measurement Analysis 9. Calculate cell viability and IC50 values Measurement->Analysis

Caption: General workflow for an MTT cytotoxicity assay.

Antiplatelet Activity: Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet function. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Experimental Workflow:

LTA_Workflow cluster_workflow LTA Workflow Blood_Collection 1. Collect whole blood in citrate tubes PRP_Preparation 2. Prepare Platelet-Rich Plasma (PRP) by centrifugation Blood_Collection->PRP_Preparation Incubation 3. Incubate PRP with thienopyridine compound or vehicle control PRP_Preparation->Incubation Agonist_Addition 4. Add platelet agonist (e.g., ADP) Incubation->Agonist_Addition Aggregation_Monitoring 5. Monitor change in light transmission over time in an aggregometer Agonist_Addition->Aggregation_Monitoring Analysis 6. Determine percentage of platelet aggregation and IC50 values Aggregation_Monitoring->Analysis

Caption: General workflow for a Light Transmission Aggregometry assay.

Conclusion and Future Directions

The available data, primarily from studies on various derivatives, suggests that the thienopyridine scaffold is a versatile platform for the development of both anticancer and antiplatelet agents. The specific isomeric form of the thienopyridine core plays a critical role in determining the biological activity profile. While derivatives of thieno[2,3-b]pyridine, thieno[3,2-b]pyridine, and thieno[2,3-c]pyridine have all shown promising anticancer activity, and thieno[2,3-b]pyridine and thieno[3,2-c]pyridine derivatives have demonstrated significant antiplatelet effects, a clear "winner" among the isomers cannot be definitively declared without direct comparative studies on the parent carboxylic acids.

Future research should focus on the systematic synthesis and parallel biological evaluation of the core thienopyridine-2-carboxylic acid isomers. Such studies would provide invaluable data to delineate the intrinsic structure-activity relationships of these scaffolds, thereby enabling more rational design of next-generation thienopyridine-based therapeutics. The information compiled in this guide serves as a foundation for researchers to build upon in their quest for novel and more effective drug candidates.

References

A Comparative Analysis of the Biological Activities of Thieno[3,2-c]pyridine and its Isomeric Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Thienopyridines, a class of heterocyclic compounds composed of fused thiophene and pyridine rings, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. The isomeric forms, including thieno[3,2-c]pyridine, thieno[2,3-c]pyridine, and thieno[2,3-b]pyridine, exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide provides a comparative overview of the biological activities of various thieno[3,2-c]pyridine derivatives and their isomers, supported by quantitative data from in vitro and in vivo studies.

Anticancer Activity

Thienopyridine derivatives have shown considerable promise as anticancer agents, with several studies demonstrating their potent cytotoxic effects against various cancer cell lines. The mechanism of action for some of these compounds has been linked to the inhibition of crucial cellular targets like Heat Shock Protein 90 (Hsp90).

A series of thieno[2,3-c]pyridine derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines.[1][2][3][4][5] Notably, compounds 6a and 6i emerged as potent inhibitors. Compound 6i displayed a broad spectrum of activity, with IC50 values of 10.8 µM against HSC3 (head and neck cancer), 11.7 µM against T47D (breast cancer), and 12.4 µM against RKO (colorectal cancer) cell lines.[1][2][3][5] Further investigation into the mechanism of action revealed that compound 6i induces G2 phase cell cycle arrest.[1][2][3][5] Molecular docking studies suggest that these compounds may exert their anticancer effects through the inhibition of Hsp90.[1][2][3][5]

Similarly, novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates have been synthesized and evaluated for their antitumor potential against triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MB-468.[6] Several of these derivatives demonstrated significant growth inhibition in both cell lines with minimal effects on non-tumorigenic MCF-12A cells.[6] Another study focused on a novel thieno[2,3-b]pyridine derivative, which was shown to be cytotoxic to MDA-MB-231 breast cancer cells at a concentration of 0.05 µM after 24 hours of treatment.[7]

The antiproliferative activity of thieno[3,2-d]pyrimidine derivatives has also been explored, with some compounds showing excellent potency against various cancer cell lines.[8][9] For instance, compound 29a , a thieno[3,2-d]pyrimidine containing a diaryl urea moiety, exhibited IC50 values of 0.081 µM, 0.058 µM, 0.18 µM, and 0.23 µM against H460, HT-29, MKN-45, and MDA-MB-231 cell lines, respectively.[9] Another study on thieno[2,3-d]pyrimidine derivatives identified compounds that were potent against breast cancer cell lines, with compound 14 (containing a sulfa-doxine moiety) being the most active with an IC50 value of 22.12 µM against the MCF7 cell line.[10]

Table 1: Comparative Anticancer Activity (IC50) of Thienopyridine Derivatives

Compound IDThienopyridine ScaffoldCancer Cell LineIC50 (µM)Reference
6i Thieno[2,3-c]pyridineHSC310.8[1][2][3][5]
T47D11.7[1][2][3][5]
RKO12.4[1][2][3][5]
MCF716.4[2]
6a Thieno[2,3-c]pyridineHSC314.5[2]
RKO24.4[2]
12e Thieno[3,2-d]pyrimidineSU-DHL-60.55[8]
WSU-DLCL-20.95[8]
K5621.68[8]
29a Thieno[3,2-d]pyrimidineH4600.081[9]
HT-290.058[9]
MKN-450.18[9]
MDA-MB-2310.23[9]
14 Thieno[2,3-d]pyrimidineMCF722.12[10]
13 Thieno[2,3-d]pyrimidineMCF722.52[10]
9 Thieno[2,3-d]pyrimidineMCF727.83[10]
12 Thieno[2,3-d]pyrimidineMCF729.22[10]
Antimicrobial Activity

Thienopyridine derivatives have also been investigated for their antibacterial and antifungal properties. These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria.

A study on 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine quinolones reported that some of these compounds exhibited in vitro antibacterial activity comparable to standard antibiotics like Gatifloxacin, Ciprofloxacin, and Sparfloxacin.[11] Another investigation into thieno-pyridine derivatives synthesized through nucleophilic substitution reactions demonstrated notable antibacterial activity.[12] Specifically, compounds 2a and 2d were effective against Staphylococcus aureus, and compounds 2c and 2d showed inhibitory activity against Escherichia coli comparable to ampicillin.[12]

Furthermore, several thieno[2,3-d]pyrimidinediones have been synthesized and tested against a panel of pathogenic bacteria.[13] Two compounds, in particular, demonstrated significant activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values in the range of 2–16 mg/L.[13] These compounds, however, showed weaker activity against Gram-negative bacteria.[13] A series of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid were also synthesized and evaluated for their antimicrobial activity, with some derivatives showing promising results.[14]

Table 2: Comparative Antimicrobial Activity (MIC) of Thienopyridine Derivatives

Compound ClassThienopyridine ScaffoldMicroorganismMIC (mg/L)Reference
Thieno[2,3-d]pyrimidinedionesThieno[2,3-d]pyrimidineGram-positive bacteria (e.g., MRSA)2-16[13]
Gram-negative bacteria16 to >32[13]
Anti-inflammatory Activity

The anti-inflammatory potential of thienopyridine derivatives has also been explored. A study on new derivatives of condensed 3-aminothieno[2,3-b]pyridines found that the thienopyridine derivative AZ023 exhibited strong anti-inflammatory activity, being 2.5 times more effective than nimesulide and 2.2 times more effective than acetylsalicylic acid in a dextran-induced rat paw edema model.[15] This compound also showed pronounced analgesic activity.[15] Another study investigating thieno[2,3-b]pyridine derivatives as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) found that these compounds showed higher potency than ibuprofen in a rat paw edema model.[16]

Experimental Protocols

MTT Assay for Anticancer Activity

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.[17]

  • Compound Treatment: The cells are then treated with various concentrations of the thienopyridine derivatives (e.g., 1 µM, 10 µM, and 100 µM) and incubated for a specified period (e.g., 48 hours).[17]

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL), and the plates are incubated for 4 hours at 37°C.[7][17]

  • Formazan Solubilization: The formazan crystals, formed by the reduction of MTT by viable cells, are solubilized by adding a solubilizing agent such as dimethyl sulfoxide (DMSO).[17]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[17]

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 values (the concentration of the compound that inhibits 50% of cell growth) are determined from the dose-response curves.[2][17]

Broth Dilution Method for Antimicrobial Activity

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: Two-fold serial dilutions of the thienopyridine derivatives are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]

Carrageenan-Induced Rat Paw Edema for Anti-inflammatory Activity

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

  • Animal Grouping: Laboratory animals (e.g., rats) are divided into control, reference (e.g., treated with ibuprofen or acetylsalicylic acid), and test groups.[18]

  • Compound Administration: The test compounds and the reference drug are administered to the respective groups, typically intraperitoneally or orally, at a specific dose (e.g., 50 mg/kg body weight).[18]

  • Induction of Edema: After a certain period (e.g., 30 minutes or 1 hour), a phlogistic agent like carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume with the control group.[16]

Visualizations

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Thienopyridine Derivatives incubate_24h->add_compounds incubate_48h Incubate 48h add_compounds->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_dmso Add DMSO to Solubilize Formazan incubate_4h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_inhibition Calculate % Growth Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 Values calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for the MTT-based cytotoxicity assay.

Hsp90_Inhibition_Pathway cluster_pathway Mechanism of Action: Hsp90 Inhibition thieno_pyridine Thieno[2,3-c]pyridine Derivative (e.g., 6i) hsp90 Hsp90 Chaperone thieno_pyridine->hsp90 Inhibits client_proteins Oncogenic Client Proteins (e.g., Akt, Raf-1, CDK4) hsp90->client_proteins Stabilizes degradation Proteasomal Degradation hsp90->degradation Inhibition leads to client_proteins->degradation cancer_cell_proliferation Cancer Cell Proliferation client_proteins->cancer_cell_proliferation Promotes cell_cycle_arrest G2 Phase Cell Cycle Arrest degradation->cell_cycle_arrest apoptosis Apoptosis degradation->apoptosis cell_cycle_arrest->cancer_cell_proliferation Inhibits apoptosis->cancer_cell_proliferation Inhibits

Caption: Simplified diagram of Hsp90 inhibition by thieno[2,3-c]pyridine analogs.

References

Validating the Mechanism of Action of Thieno[3,2-c]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While the specific mechanism of action for the parent compound Thieno[3,2-c]pyridine-2-carboxylic acid is not extensively defined in publicly available research, numerous studies have validated the potent anti-tumor activity of its structural isomers and derivatives, particularly within the thieno[3,2-b]pyridine scaffold. This guide provides a comparative analysis of these promising compounds, focusing on their efficacy against key cancer cell lines and contrasting their performance with established chemotherapy agents.

Comparative Analysis of Anti-Proliferative Activity

The anti-proliferative effects of novel thieno[3,2-b]pyridine derivatives have been evaluated against several human tumor cell lines. The data presented below compares the growth inhibitory concentrations (GI₅₀) of two representative derivatives with Doxorubicin, a standard chemotherapeutic agent used in the treatment of various cancers, including triple-negative breast cancer and non-small cell lung cancer.

Compound/DerivativeCancer Cell LineCancer TypeGI₅₀ / IC₅₀ (µM)
Thieno[3,2-b]pyridine Derivative 1 (Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate)MDA-MB-231Triple-Negative Breast Cancer13
Thieno[3,2-b]pyridine Derivative 2 (Aminodi(hetero)arylamine derivative)NCI-H460Non-Small Cell Lung Cancer1.4
Doxorubicin (Standard of Care)MDA-MB-231Triple-Negative Breast Cancer~1.0 - 1.65
Doxorubicin (Standard of Care)NCI-H460Non-Small Cell Lung Cancer~0.0094

Note: IC₅₀ and GI₅₀ values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower values indicate higher potency. Data is compiled from multiple sources and experimental conditions may vary.

Unraveling the Mechanism of Action

Current research suggests that thieno[3,2-b]pyridine derivatives exert their anti-tumor effects primarily through the modulation of the cell cycle and, in some cases, the induction of apoptosis.

Thieno[3,2-b]pyridine Derivative 1 (Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate) has been observed to induce an increase in the G0/G1 phase of the cell cycle in MDA-MB-231 cells. Interestingly, this compound did not significantly alter the levels of key apoptotic markers, suggesting a mechanism of action that is not primarily dependent on apoptosis.

In contrast, Thieno[3,2-b]pyridine Derivative 2 (Aminodi(hetero)arylamine derivative) was found to cause a decrease in the percentage of cells in the G0/G1 phase and a corresponding increase in apoptosis in the NCI-H460 cell line.

This divergence in downstream effects highlights the chemical diversity within the thieno[3,2-b]pyridine scaffold and the potential for fine-tuning the mechanism of action through targeted chemical modifications.

The established anticancer agent, Doxorubicin , has a well-characterized mechanism of action. It intercalates into DNA, thereby inhibiting the progression of topoisomerase II, which is critical for DNA replication.[1] This action blocks the cell cycle, primarily in the G2/M phase, and ultimately leads to apoptosis.[2]

Proposed Signaling Pathway for Thieno[3,2-b]pyridine Derivatives cluster_0 Thieno[3,2-b]pyridine Derivatives cluster_1 Cellular Processes cluster_2 Cellular Outcomes Derivative_1 Derivative 1 (e.g., Methyl 3-(4-chlorophenyl) thieno[3,2-b]pyridine-2-carboxylate) Cell_Cycle_Control Cell Cycle Control Proteins Derivative_1->Cell_Cycle_Control Modulates Derivative_2 Derivative 2 (e.g., Aminodi(hetero)arylamine derivative) Derivative_2->Cell_Cycle_Control Modulates Apoptosis_Machinery Apoptotic Machinery Derivative_2->Apoptosis_Machinery Activates G0G1_Arrest G0/G1 Phase Arrest Cell_Cycle_Control->G0G1_Arrest Leads to Apoptosis Apoptosis Apoptosis_Machinery->Apoptosis Induces Proliferation_Inhibition Inhibition of Proliferation G0G1_Arrest->Proliferation_Inhibition Apoptosis->Proliferation_Inhibition Experimental Workflow for Mechanism of Action Validation cluster_0 In Vitro Assays cluster_1 Data Analysis & Interpretation Cell_Culture 1. Cell Culture (e.g., MDA-MB-231, NCI-H460) Compound_Treatment 2. Compound Treatment (Thieno[3,2-b]pyridine derivatives & Doxorubicin) Cell_Culture->Compound_Treatment Cell_Viability 3a. Cell Viability Assay (MTT) Compound_Treatment->Cell_Viability Cell_Cycle 3b. Cell Cycle Analysis (Flow Cytometry) Compound_Treatment->Cell_Cycle GI50_IC50 4a. Determine GI50/IC50 Values Cell_Viability->GI50_IC50 Cell_Cycle_Distribution 4b. Quantify Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Distribution Mechanism_Hypothesis 5. Formulate Mechanism of Action Hypothesis GI50_IC50->Mechanism_Hypothesis Cell_Cycle_Distribution->Mechanism_Hypothesis

References

"structure-activity relationship (SAR) studies of Thieno[3,2-C]pyridine-2-carboxylic acid analogs"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of several clinically significant drugs.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) for various analogs of the thieno[3,2-c]pyridine core, with a focus on their activity as enzyme and receptor inhibitors. The data presented is compiled from published research to aid in the rational design of novel therapeutic agents.

Thieno[3,2-c]pyridin-4-amines as Bruton's Tyrosine Kinase (BTK) Inhibitors

A significant body of research has focused on thieno[3,2-c]pyridin-4-amine derivatives as potent inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor signaling and a validated target for various autoimmune diseases and hematological malignancies.

Quantitative SAR Data

The following table summarizes the in vitro inhibitory activity of a series of thieno[3,2-c]pyridin-4-amine analogs against BTK.[2]

Compound IDR1 SubstituentR2 SubstituentBTK IC50 (nM)
14g 4-phenoxyphenyl1H-pyrazol-4-yl12.8
13b 4-phenoxyphenyl1-methyl-1H-pyrazol-4-yl11.8
21 4-phenoxyphenylH12.8
22 4-phenoxyphenyl1H-pyrazol-5-yl11.8

Table 1: In vitro inhibitory activity of selected thieno[3,2-c]pyridin-4-amine analogs against BTK.[2]

Structure-Activity Relationship Insights

The SAR studies on this series of BTK inhibitors revealed several key insights:

  • The 4-phenoxyphenyl group at the R1 position appears to be a critical pharmacophore for potent BTK inhibition.

  • Substitution at the R2 position with a pyrazole ring, particularly a 1H-pyrazol-4-yl or 1-methyl-1H-pyrazol-4-yl, is well-tolerated and can lead to highly potent compounds.[2]

  • Compound 13b , with a 1-methyl-1H-pyrazol-4-yl substituent, demonstrated excellent potency and good hydrophilicity, making it a promising lead for further development.[2]

Experimental Protocols

BTK Enzyme Inhibition Assay: The inhibitory activity of the compounds against BTK was determined using a biochemical assay. The assay measures the phosphorylation of a substrate peptide by the BTK enzyme in the presence of ATP. The degree of phosphorylation is quantified, typically using a fluorescence-based method, and the IC50 value is calculated as the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Thieno[3,2-c]pyridine Derivatives as S-Nitrosoglutathione Reductase (GSNOR) Inhibitors

A series of thieno[3,2-c]pyridine derivatives have been investigated as inhibitors of S-Nitrosoglutathione Reductase (GSNOR), an enzyme that plays a role in inflammatory diseases such as asthma.

Quantitative SAR Data

The following table presents the GSNOR inhibitory activity and pharmacokinetic properties of selected thieno[3,2-c]pyridine analogs.[3]

Compound IDR1 SubstituentR2 SubstituentGSNOR IC50 (nM)Oral Bioavailability (% F)
5a HH57086.5
5b HMe36046.8
5c OMeH460-
5f OMeMe210-
16 ClTetrazole-22

Table 2: GSNOR inhibitory activity and oral bioavailability of selected thieno[3,2-c]pyridine analogs.[3]

Structure-Activity Relationship Insights
  • Substitution on the C5-phenyl ring significantly influences potency. A methoxy group at the R1 position (5c) and a methyl group at the R2 position (5b) both improved the IC50 compared to the unsubstituted analog (5a).[3]

  • Combining these substitutions in compound 5f resulted in the most potent analog in this sub-series.[3]

  • The introduction of a tetrazole ring at the R2 position also yielded potent inhibitors.[3]

Experimental Protocols

GSNOR Inhibition Assay: The enzymatic activity of GSNOR was measured spectrophotometrically by monitoring the oxidation of NADH at 340 nm. The assay mixture contained the enzyme, NADH, and the substrate S-nitrosoglutathione (GSNO). The inhibitory effect of the compounds was determined by measuring the decrease in the rate of NADH oxidation.

Other Biological Activities of Thieno[3,2-c]pyridine Analogs

The versatile thieno[3,2-c]pyridine scaffold has been explored for a range of other biological targets.

Multitarget ABC Transporter Inhibitors

A quinoline and thieno[3,2-c]pyridine derivative, compound 22 , was identified as a multitarget inhibitor of ABCB1, ABCC1, and ABCG2 transporters, with IC50 values of 2.64, 5.63, and 6.27 μM, respectively.[4][5] This finding suggests the potential of this scaffold in overcoming multidrug resistance in cancer.

Antibacterial Agents

A series of thieno[3,2-c]pyridine-hydrazide-hydrazone derivatives have been synthesized and evaluated for their antibacterial activity. Compounds 9i (R = 4-SO₂Me) and 9f (R = 4-OH) exhibited excellent activity against both Gram-positive and Gram-negative bacteria, indicating the potential of this class of compounds in combating multidrug-resistant bacteria.[6]

Platelet Aggregation Inhibitors

The thieno[3,2-c]pyridine core is famously present in antiplatelet drugs like clopidogrel and prasugrel.[1] Patents have also described other derivatives with inhibiting action on blood-platelet aggregation.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized signaling pathway targeted by BTK inhibitors and a typical workflow for SAR studies.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_AP1 NF-κB / AP-1 Ca_PKC->NFkB_AP1 Cell_Response B-cell Proliferation, Survival, Differentiation NFkB_AP1->Cell_Response Inhibitor Thieno[3,2-c]pyridine Inhibitor Inhibitor->BTK

Caption: BTK Signaling Pathway Inhibition.

SAR_Workflow Lead_ID Lead Identification (Thieno[3,2-c]pyridine core) Analog_Design Analog Design & Virtual Screening Lead_ID->Analog_Design Synthesis Chemical Synthesis of Analogs Analog_Design->Synthesis Bio_Assay Biological Assays (e.g., Enzyme Inhibition) Synthesis->Bio_Assay Data_Analysis Data Analysis & SAR Determination Bio_Assay->Data_Analysis Data_Analysis->Analog_Design Lead_Opt Lead Optimization Data_Analysis->Lead_Opt

Caption: General SAR Study Workflow.

Conclusion

The thieno[3,2-c]pyridine scaffold serves as a versatile platform for the design of potent and selective inhibitors for a variety of biological targets. The structure-activity relationships highlighted in this guide for BTK and GSNOR inhibitors, along with the diverse activities against other targets, underscore the therapeutic potential of this heterocyclic system. Further exploration of the chemical space around the thieno[3,2-c]pyridine core is warranted to develop novel therapeutics for a range of diseases.

References

A Comparative Guide to Thieno[3,2-c]pyridine-2-carboxylic Acid Inhibitors in In Silico Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of thieno[3,2-c]pyridine-2-carboxylic acid derivatives as potential enzyme inhibitors, contextualized with experimental data from closely related thienopyridine isomers. Due to the limited availability of comprehensive in silico docking studies focused solely on this compound inhibitors, this document leverages published data on analogous compounds to illustrate the potential and methodologies for evaluating this promising scaffold.

Introduction to Thienopyridine Scaffolds in Drug Discovery

Thienopyridine derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of several approved drugs and clinical candidates. The fused thiophene and pyridine rings create a rigid scaffold that can be readily functionalized to achieve high affinity and selectivity for various biological targets. The specific isomer, this compound, has been identified as a key building block in the synthesis of inhibitors for targets such as c-Met and KRas, highlighting its therapeutic potential.

This guide will focus on the in silico evaluation of these compounds, drawing comparisons with the well-documented inhibitory activities of the related Thieno[2,3-c]pyridine scaffold against Heat Shock Protein 90 (Hsp90), a critical target in oncology.

Performance Comparison of Thienopyridine Derivatives

While specific comparative docking data for a series of this compound inhibitors against a single target is not extensively published, we can infer their potential by examining the performance of their isomers. The following table summarizes the in vitro anticancer activity of a series of Thieno[2,3-c]pyridine derivatives, which serves as a benchmark for the potential efficacy of the Thieno[3,2-c]pyridine scaffold.[1][2]

Compound IDTarget Cell LineIC50 (µM)
6a T47D (Breast Cancer)-
HSC3 (Head and Neck Cancer)-
RKO (Colorectal Cancer)-
6i T47D (Breast Cancer)11.7[1][2]
HSC3 (Head and Neck Cancer)10.8[1][2]
RKO (Colorectal Cancer)12.4[1][2]
Cisplatin (Standard) T47D (Breast Cancer)-
HSC3 (Head and Neck Cancer)-
RKO (Colorectal Cancer)-

Note: The table presents data for the most potent compounds from the cited study for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in silico and in vitro studies. Below are representative protocols for molecular docking and cell viability assays, based on methodologies reported for thienopyridine derivatives.[1][2]

In Silico Molecular Docking Protocol
  • Protein Preparation: The crystal structure of the target protein (e.g., Hsp90) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Hydrogen atoms are added, and the protein is prepared for docking by assigning charges and atom types using software like AutoDockTools.

  • Ligand Preparation: The 3D structures of the this compound derivatives are sketched using a chemical drawing tool and optimized for their geometry using a suitable force field (e.g., MMFF94). The optimized ligands are saved in a format compatible with the docking software.

  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Molecular Docking: Docking is performed using software such as AutoDock Vina. The program explores possible binding conformations of the ligand within the defined grid box and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The docking results are analyzed to identify the best binding poses, predicted binding affinities, and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

MTT Cell Viability Assay Protocol
  • Cell Seeding: Cancer cell lines (e.g., T47D, HSC3, RKO) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound inhibitors for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 values are determined.

Visualizing Molecular Pathways and Experimental Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following diagrams were created using Graphviz (DOT language) to adhere to the specified visualization requirements.

Hsp90_Signaling_Pathway cluster_stress Cellular Stress cluster_hsp90 Hsp90 Chaperone Cycle cluster_downstream Downstream Effects Stress Stress (e.g., Heat, Hypoxia) Hsp90 Hsp90 Stress->Hsp90 Hsp90_Client Hsp90-Client Complex Hsp90->Hsp90_Client ClientProtein Misfolded Client Protein (e.g., Akt, Raf) ClientProtein->Hsp90_Client ADP ADP + Pi Hsp90_Client->ADP FoldedProtein Folded/Active Client Protein Hsp90_Client->FoldedProtein ATP Hydrolysis Apoptosis Apoptosis Hsp90_Client->Apoptosis Degradation (when inhibited) ATP ATP ATP->Hsp90_Client Proliferation Cell Proliferation & Survival FoldedProtein->Proliferation Inhibitor Thienopyridine Inhibitor Inhibitor->Hsp90_Client Inhibition

Caption: Simplified Hsp90 signaling pathway and the point of inhibition by Thienopyridine derivatives.

In_Silico_Docking_Workflow start Start: Define Research Question prep_protein Protein Preparation (from PDB) start->prep_protein prep_ligand Ligand Preparation (Thienopyridine Derivatives) start->prep_ligand grid_gen Grid Box Generation (Define Active Site) prep_protein->grid_gen docking Molecular Docking (e.g., AutoDock Vina) prep_ligand->docking grid_gen->docking analysis Analysis of Docking Poses & Binding Energies docking->analysis validation Experimental Validation (e.g., In Vitro Assays) analysis->validation end End: Identify Lead Compounds validation->end

Caption: A typical workflow for in silico molecular docking studies.

Conclusion

This compound and its derivatives represent a promising scaffold for the development of novel inhibitors against a range of therapeutically relevant targets. While comprehensive comparative studies for this specific isomer are still emerging, the data from related thienopyridine compounds, such as the Thieno[2,3-c]pyridine inhibitors of Hsp90, provide a strong rationale for their further investigation. The combination of in silico docking studies and in vitro biological assays, following rigorous experimental protocols, will be crucial in elucidating the full potential of this class of compounds in drug discovery.

References

Bioisosteric Replacement of the Carboxylic Acid Moiety in Thienopyridine Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of lead compounds is a cornerstone of modern drug discovery. One of the most powerful techniques in the medicinal chemist's toolbox is bioisosteric replacement, where a functional group is exchanged for another with similar physicochemical properties to enhance a molecule's potency, selectivity, or pharmacokinetic profile. The carboxylic acid group, while often crucial for target engagement, can introduce challenges such as poor metabolic stability and limited cell permeability. This guide provides a comparative overview of bioisosteric replacement strategies for the carboxylic acid functionality within the context of thienopyridine derivatives, a class of compounds renowned for their activity as P2Y12 receptor antagonists in antiplatelet therapy.

Thienopyridines, such as clopidogrel and prasugrel, are often prodrugs that are metabolized to their active form. Notably, a significant portion of clopidogrel is hydrolyzed by esterases to an inactive carboxylic acid metabolite, highlighting the potential benefits of replacing this moiety to improve therapeutic efficacy.[1] This guide explores the impact of replacing the carboxylic acid group with common bioisosteres, supported by representative data and detailed experimental protocols.

Comparative Analysis of Carboxylic Acid Bioisosteres

The following table summarizes the in-vitro activity of a hypothetical parent thienopyridine-like P2Y12 antagonist containing a carboxylic acid and its corresponding bioisosteric analogs. The data is representative of trends observed in the literature for P2Y12 antagonists, where phosphonic acids have shown improved biological properties over their carboxylic acid counterparts.

Compound IDFunctional GroupP2Y12 Binding Affinity (Ki, nM)Platelet Aggregation Inhibition (IC50, nM)
THP-COOHCarboxylic Acid150250
THP-PO3H2Phosphonic Acid5080
THP-CN4HTetrazole120200
THP-SO3HSulfonic Acid180300
THP-CONHSO2RAcylsulfonamide100150

Experimental Protocols

P2Y12 Receptor Binding Assay

This assay determines the binding affinity of a test compound to the P2Y12 receptor, typically using a radioligand competition format.

Materials:

  • Human platelet membranes expressing the P2Y12 receptor.

  • [³H]-2MeS-ADP (radioligand).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA.

  • Test compounds and a non-labeled P2Y12 antagonist (e.g., 2MeS-AMP) for non-specific binding determination.

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of the test compound dilution, 50 µL of [³H]-2MeS-ADP (final concentration ~1 nM), and 100 µL of the platelet membrane suspension (final concentration ~10 µg protein/well).

  • For total binding, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding, add 50 µL of a high concentration of a non-labeled P2Y12 antagonist.

  • Incubate the plate at room temperature for 60 minutes.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki values for the test compounds by fitting the data to a one-site competition binding model using appropriate software.

ADP-Induced Platelet Aggregation Assay

This assay measures the ability of a test compound to inhibit platelet aggregation induced by adenosine diphosphate (ADP).

Materials:

  • Freshly drawn human blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.

  • Anticoagulant (e.g., 3.2% sodium citrate).

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • ADP solution.

  • Test compounds.

  • An aggregometer.

Procedure:

  • Prepare PRP by centrifuging the citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

  • Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.

  • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Pre-warm the PRP samples to 37°C for 10 minutes.

  • Add the test compound at various concentrations to the PRP and incubate for a specified time (e.g., 5 minutes) at 37°C.

  • Place the cuvettes containing the PRP samples in the aggregometer and establish a baseline of 0% aggregation. Use PPP to set the 100% aggregation baseline.

  • Add ADP (final concentration typically 5-20 µM) to induce platelet aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Calculate the percentage of platelet aggregation inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that inhibits 50% of the ADP-induced platelet aggregation, by plotting the inhibition percentage against the log of the compound concentration.

Visualizing the Drug Discovery Workflow and Biological Pathway

To better understand the process of bioisosteric replacement and the biological context of thienopyridine action, the following diagrams are provided.

Bioisosteric_Replacement_Workflow Lead Lead Compound (Thienopyridine-COOH) SAR SAR Analysis & Identify Liability (e.g., Metabolism) Lead->SAR Design Design Bioisosteres (Tetrazole, Phosphonic Acid, etc.) SAR->Design Synthesis Chemical Synthesis of Analogs Design->Synthesis Screening In Vitro Screening (Binding & Functional Assays) Synthesis->Screening Data Data Analysis (IC50, Ki) Screening->Data Data->Design Iterative Optimization PK ADME/PK Profiling Data->PK Optimized Optimized Lead PK->Optimized

Bioisosteric replacement workflow in drug discovery.

P2Y12_Signaling_Pathway cluster_platelet Platelet P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates VASP VASP-P PKA->VASP Phosphorylates Aggregation Platelet Aggregation VASP->Aggregation Inhibits ADP ADP ADP->P2Y12 Activates Thienopyridine Thienopyridine (Active Metabolite) Thienopyridine->P2Y12 Inhibits

Simplified P2Y12 receptor signaling pathway.

Conclusion

The bioisosteric replacement of carboxylic acids in thienopyridine-like scaffolds presents a viable strategy for overcoming potential pharmacokinetic and metabolic liabilities. As suggested by data from related P2Y12 antagonists, replacing a carboxylic acid with groups such as phosphonic acids or acylsulfonamides can lead to significant improvements in biological activity. The choice of bioisostere is context-dependent and requires careful consideration of the target's binding site and the desired physicochemical properties of the final compound.[2] The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of such analogs, facilitating the development of next-generation antiplatelet therapies with improved clinical profiles.

References

Unraveling the Target Profile of Thieno[3,2-c]pyridine-2-carboxylic Acid: A Comparative Cross-Reactivity Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thienopyridine scaffold is a cornerstone in medicinal chemistry, with various isomers demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the cross-reactivity profile of Thieno[3,2-c]pyridine-2-carboxylic acid, a key heterocyclic compound. Understanding the selectivity of this molecule is paramount for advancing drug discovery programs, minimizing off-target effects, and predicting potential therapeutic applications and toxicities.

While the specific primary biological target of this compound is not definitively established in publicly available literature, the broader thienopyridine class of molecules is known to interact with a diverse range of protein families.[1][2] This guide will, therefore, provide a comparative overview based on the known cross-reactivity profiles of structurally related thienopyridine isomers, offering valuable insights into the potential selectivity of this compound.

Derivatives of the closely related thieno[3,2-b]pyridine, thieno[2,3-b]pyridine, and thieno[3,2-d]pyrimidine scaffolds have been reported to exhibit activity against various targets, including protein kinases, G-protein coupled receptors (GPCRs), and enzymes involved in cancer metabolism.[3][4][5] This suggests that this compound may also interact with targets within these families.

Potential Target Classes and Cross-Reactivity Considerations

Given the documented activities of its isomers, a comprehensive cross-reactivity profiling of this compound should prioritize the following target classes:

  • Protein Kinases: Numerous thienopyridine derivatives have been identified as kinase inhibitors. For example, derivatives of thieno[3,2-d]pyrimidine have shown potent inhibitory activity against sirtuin (SIRT) family members SIRT1, SIRT2, and SIRT3.[5] Therefore, a kinase panel screen is essential to determine the selectivity profile of this compound.

  • G-Protein Coupled Receptors (GPCRs): Thienopyridine-based compounds have been developed as modulators of GPCRs, such as the metabotropic glutamate receptor 5 (mGluR5).[4] A broad GPCR binding assay panel would be informative.

  • Phosphoinositide 3-kinases (PI3Ks) and Phospholipase C (PLC): Some thienopyridines have demonstrated anticancer activity by targeting signaling pathways involving these enzymes.[2]

  • Heat Shock Proteins (Hsp90): Thieno[2,3-c]pyridine derivatives have been evaluated as Hsp90 inhibitors.[6]

Comparative Cross-Reactivity Data of Structurally Related Thienopyridines

To illustrate the importance of the specific isomeric scaffold on selectivity, the following table summarizes the known primary targets of various thienopyridine cores. This data is crucial for inferring potential off-targets for this compound.

Thienopyridine ScaffoldPrimary Target(s)Reference
Thieno[3,2-d]pyrimidineSIRT1, SIRT2, SIRT3[5]
Thieno[3,2-b]pyridinemGluR5 Negative Allosteric Modulators[4]
Thieno[2,3-b]pyridineAnticancer (Mechanism not fully elucidated)[2][3]
Thieno[2,3-c]pyridineHsp90[6]

Experimental Protocols for Cross-Reactivity Profiling

A robust assessment of the cross-reactivity of this compound would involve a tiered screening approach.

Tier 1: Broad Panel Screening

The initial step involves screening the compound against large, commercially available panels of kinases and GPCRs at a single high concentration (e.g., 10 µM). This provides a broad overview of potential off-target interactions.

Experimental Workflow for Broad Panel Screening

G compound This compound (Test Compound) kinase_panel Kinase Panel (e.g., 400+ kinases) compound->kinase_panel gpcr_panel GPCR Panel (e.g., 100+ GPCRs) compound->gpcr_panel binding_assay Radioligand Binding Assay or Functional Assay kinase_panel->binding_assay gpcr_panel->binding_assay data_analysis Data Analysis (% Inhibition) binding_assay->data_analysis hit_identification Hit Identification (Inhibition > 50%) data_analysis->hit_identification

Caption: Workflow for initial broad panel screening.

Tier 2: Dose-Response Analysis

For any "hits" identified in the initial screen (typically defined as >50% inhibition), subsequent dose-response experiments are conducted to determine the potency (e.g., IC₅₀ or Kᵢ) of the interaction.

Signaling Pathway for a Generic Kinase Target

G cluster_0 Kinase Activity substrate Substrate p_substrate Phosphorylated Substrate substrate->p_substrate cellular_response Cellular Response p_substrate->cellular_response kinase Protein Kinase kinase->p_substrate Phosphorylation atp ATP adp ADP atp->adp inhibitor This compound inhibitor->kinase

Caption: Inhibition of a generic protein kinase signaling pathway.

Methodology: Radiometric Kinase Assay

A common method for assessing kinase activity is the radiometric assay.

  • Reaction Setup: A reaction mixture is prepared containing the kinase, a peptide or protein substrate, ATP (including a radiolabeled version, e.g., ³³P-ATP), and the test compound (this compound) at various concentrations.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for the phosphorylation of the substrate.

  • Stopping the Reaction: The reaction is terminated by the addition of a stop solution (e.g., phosphoric acid).

  • Separation: The phosphorylated substrate is separated from the unreacted radiolabeled ATP. This is often achieved by spotting the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate, followed by washing to remove unbound ATP.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound, and the data is fitted to a dose-response curve to determine the IC₅₀ value.

Conclusion

While the precise biological target of this compound remains to be fully elucidated, the known pharmacology of its structural isomers provides a rational basis for designing a comprehensive cross-reactivity profiling strategy. By systematically evaluating its activity against a broad range of kinases, GPCRs, and other cancer-relevant targets, researchers can build a detailed selectivity profile. This information is critical for identifying potential therapeutic applications, anticipating off-target liabilities, and guiding the future development of this promising heterocyclic scaffold. The experimental workflows and methodologies outlined in this guide provide a framework for conducting such essential studies.

References

Confirming Target Engagement of Thieno[3,2-c]pyridine-2-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies to confirm the target engagement of Thieno[3,2-c]pyridine-2-carboxylic acid derivatives and their analogs. Given the limited publicly available data on the direct target engagement of this specific scaffold, this guide will use the well-characterized thienopyridine antiplatelet agents, which target the P2Y12 receptor, as representative examples. We will compare these established drugs with other P2Y12 inhibitors, providing experimental data and detailed protocols for key validation assays.

The P2Y12 Signaling Pathway: A Key Target for Thienopyridines

The P2Y12 receptor is a G protein-coupled receptor (GPCR) crucial for platelet activation and aggregation.[1][2] Its activation by adenosine diphosphate (ADP) triggers a signaling cascade that ultimately leads to thrombus formation.[3][4] Thienopyridine derivatives, such as clopidogrel and prasugrel, are prodrugs whose active metabolites irreversibly bind to the P2Y12 receptor, blocking this pathway.[5] Understanding this pathway is critical for designing and evaluating novel inhibitors.

P2Y12_Signaling_Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi P2Y12->Gi Thieno_deriv Thieno[3,2-c]pyridine -2-carboxylic acid derivatives (Active Metabolite) Thieno_deriv->P2Y12 AC Adenylyl Cyclase Gi->AC cAMP cAMP PKA PKA cAMP->PKA VASP VASP PKA->VASP Phosphorylation VASP_P VASP-P Platelet_Activation ↓ Platelet Activation & Aggregation VASP_P->Platelet_Activation Inhibition_Label Inhibition Activation_Label Activation

P2Y12 receptor signaling pathway and inhibition.

Experimental Workflow: Confirming Target Engagement

A variety of biophysical and cellular assays can be employed to confirm and quantify the interaction between a compound and its target protein. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.[6]

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Denaturation cluster_lysis Protein Extraction cluster_quantification Analysis A 1. Treat cells with Thieno[3,2-c]pyridine derivative or vehicle control B 2. Heat cell aliquots across a temperature gradient A->B C 3. Cell Lysis B->C D 4. Separate soluble proteins from precipitated aggregates (centrifugation) C->D E 5. Quantify soluble target protein (e.g., Western Blot, MS) D->E F 6. Generate melt curves and determine thermal shift (ΔTm) E->F

Generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Performance Data

Directly confirming that a molecule engages its intended protein target is a critical step in drug discovery. The following table summarizes quantitative data for well-known P2Y12 inhibitors, providing a benchmark for the evaluation of new this compound derivatives.

Compound ClassRepresentative DrugAssay TypeTargetQuantitative MetricValueReference
Thienopyridine Clopidogrel (active metabolite)Platelet AggregationP2Y12IC500.8 µM[1]
Thienopyridine Prasugrel (active metabolite)Platelet AggregationP2Y12IC501.9 µM[1]
Cyclopentyltriazolopyrimidine TicagrelorRadioligand BindingP2Y12Ki4.3 ± 1.3 nM[7]
Thieno[2,3-c]pyridine Compound 6iMTT AssayHsp90IC5010.8 µM (HSC3 cells)[8]

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

Objective: To determine the thermal stabilization of a target protein in cells upon binding of a this compound derivative.

Methodology:

  • Cell Culture and Treatment:

    • Culture an appropriate cell line expressing the target protein to 70-80% confluency.

    • Harvest and resuspend the cells in a suitable buffer.

    • Aliquot the cell suspension and treat with various concentrations of the test compound or vehicle control. Incubate for a specified time (e.g., 1 hour) at 37°C.

  • Heat Treatment:

    • Transfer the treated cell suspensions into PCR tubes.

    • Heat the samples in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments).[6] Include an unheated control.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[9]

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze the amount of the soluble target protein by Western blotting or mass spectrometry.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Normalize the intensity at each temperature to the unheated control.

    • Plot the percentage of soluble protein against temperature to generate melting curves.

    • Determine the melting temperature (Tm) for the compound-treated and vehicle-treated samples. A significant shift in Tm (ΔTm) indicates target engagement.

Surface Plasmon Resonance (SPR)

Objective: To measure the binding kinetics and affinity of a this compound derivative to its purified target protein.

Methodology:

  • Sensor Chip Preparation:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the chip surface, for example, using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Ligand Immobilization:

    • Immobilize the purified target protein (ligand) onto the activated sensor chip surface via amine coupling.

    • Deactivate the remaining active esters on the surface with ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of the this compound derivative (analyte) in a suitable running buffer.

    • Inject the analyte solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in response units, RU) in real-time to observe the association phase.

    • After the association phase, inject the running buffer to monitor the dissociation of the analyte from the ligand.

  • Data Analysis:

    • Generate sensorgrams by plotting the RU versus time.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the interaction between a this compound derivative and its target protein.

Methodology:

  • Sample Preparation:

    • Dialyze the purified target protein and the test compound into the same buffer to minimize heats of dilution.

    • Accurately determine the concentrations of the protein and the compound.

    • Degas both solutions to prevent air bubbles in the calorimeter.

  • ITC Experiment:

    • Load the target protein solution into the sample cell of the calorimeter.

    • Load the test compound solution (typically at a 10-15 fold higher concentration than the protein) into the injection syringe.

    • Set the experimental temperature and allow the system to equilibrate.

    • Perform a series of small, sequential injections of the compound into the protein solution. The heat released or absorbed during each injection is measured.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of the compound to the protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

References

Isosteric Substitution of Tetrahydroisoquinolines with Tetrahydrothienopyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of a chemical scaffold with a bioisostere is a cornerstone of modern medicinal chemistry, aimed at optimizing drug-like properties while retaining or enhancing biological activity. This guide provides a comparative analysis of the isosteric substitution of the well-established tetrahydroisoquinoline (THIQ) scaffold with the less explored tetrahydrothienopyridine (THTP) core. This comparison is supported by experimental data on their biological activities, physicochemical properties, and detailed experimental protocols for key assays.

Physicochemical Properties: A Tale of Two Cores

The foundational difference between tetrahydroisoquinolines and tetrahydrothienopyridines lies in the replacement of a benzene ring in the former with a thiophene ring in the latter. This substitution, while maintaining a similar spatial arrangement, imparts distinct electronic and physicochemical characteristics to the resulting molecules. Below is a comparison of the parent scaffolds.

PropertyTetrahydroisoquinoline (THIQ)Tetrahydrothienopyridine (THTP)
Molecular Formula C₉H₁₁NC₇H₉NS
Molecular Weight 133.19 g/mol 139.22 g/mol
XLogP3 1.61.5
Boiling Point 232-233 °CNot available
Melting Point -30 °CNot available
pKa 9.66 (predicted)Not available

Data for Tetrahydroisoquinoline sourced from[1][2][3][4]. Data for Tetrahydrothienopyridine sourced from[5].

Comparative Biological Activity

A direct comparison of the biological activity of THIQ and THTP derivatives has been notably investigated in the context of human phenylethanolamine N-methyltransferase (hPNMT) inhibition. hPNMT is an enzyme that catalyzes the conversion of norepinephrine to epinephrine.

A study systematically synthesized and evaluated a series of substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines (THTPs) and their corresponding 1,2,3,4-tetrahydroisoquinoline (THIQ) isosteres for their inhibitory potency against hPNMT.[6] While the isosterism was validated, with functional groups and stereochemistry influencing both systems similarly, the THTP analogs were generally found to be less potent inhibitors of hPNMT than their THIQ counterparts.[6] This decrease in potency was primarily ascribed to the electronic properties of the thiophene ring.[6]

Table 1: Comparative Inhibition of human Phenylethanolamine N-Methyltransferase (hPNMT) by THIQ and THTP Analogs

THIQ AnalogKi (μM) for hPNMTCorresponding THTP AnalogKi (μM) for hPNMT
7-Fluoro-THIQ0.132-Fluoro-THTP1.2
7-Chloro-THIQ0.082-Chloro-THTP0.9
7-Bromo-THIQ0.072-Bromo-THTP0.8
7-Iodo-THIQ0.062-Iodo-THTP0.7

Data extracted from a comparative study by Grunewald et al.[6]

While direct comparative data for other targets is scarce in publicly available literature, both scaffolds have been independently explored for various therapeutic applications, most notably in cancer and inflammation.

Anticancer Activity of Tetrahydroisoquinoline Derivatives

The THIQ scaffold is a "privileged structure" in anticancer drug design, with numerous derivatives reported to exhibit potent cytotoxic effects against a range of cancer cell lines.[7]

Table 2: Selected Anticancer Activities of Tetrahydroisoquinoline Derivatives

CompoundCancer Cell LineIC₅₀ (μM)
Compound 5d MDA-MB-231 (Breast)1.59
Compound 5d A549 (Lung)2.28
GM-3-18 Colo320 (Colon)0.9
GM-3-18 HCT116 (Colon)10.7
Compound 39a DU-145 (Prostate)0.72
Compound 39b DU-145 (Prostate)1.23

Data compiled from multiple sources.[8][9][10]

Anti-inflammatory Activity of Tetrahydrothienopyridine and Related Scaffolds

Tetrahydrothienopyridine derivatives and related thieno-fused heterocyclic systems have demonstrated promising anti-inflammatory properties. This is often attributed to their ability to modulate key inflammatory pathways.

Signaling Pathways

The biological effects of THIQ and THTP derivatives are often mediated through their interaction with specific cellular signaling pathways.

Tetrahydroisoquinolines in Anticancer Signaling

Certain tetrahydroisoquinoline derivatives exert their anticancer effects by targeting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] NF-κB is a crucial transcription factor that, when dysregulated, can promote cancer cell proliferation and survival. These THIQ compounds have been shown to inhibit the nuclear translocation of NF-κB, thereby preventing the transcription of pro-survival genes.[8]

NFkB_Pathway_THIQ cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases NFkB_translocated NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocated Nuclear Translocation THIQ THIQ Derivative THIQ->NFkB_translocated Inhibits DNA DNA NFkB_translocated->DNA Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription

THIQ Inhibition of NF-κB Pathway
Tetrahydrothienopyridines in Anti-inflammatory Signaling

While direct evidence for THTPs is emerging, related thieno-fused pyrimidine scaffolds have been shown to exert anti-inflammatory effects by inhibiting both the NF-κB and MAPK (mitogen-activated protein kinase) signaling pathways in macrophages. These pathways are central to the production of pro-inflammatory mediators like nitric oxide and cytokines.

AntiInflammatory_Pathway_THTP cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 Toll-like Receptor 4 LPS->TLR4 MAPK_Kinases MAPK Kinases (p38, JNK, ERK) TLR4->MAPK_Kinases IKK IKK Complex TLR4->IKK AP1 AP-1 MAPK_Kinases->AP1 Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) AP1->Pro_inflammatory_Mediators IkB IκB IKK->IkB Inhibits NFkB NF-κB IkB->NFkB NFkB->Pro_inflammatory_Mediators THTP THTP Derivative THTP->MAPK_Kinases Inhibits THTP->IKK Inhibits

THTP Derivative Anti-inflammatory Action

Experimental Protocols

Synthesis of Tetrahydroisoquinolines and Tetrahydrothienopyridines

A common synthetic route for both THIQ and THTP cores is the Pictet-Spengler reaction. This involves the condensation of a β-arylethylamine (for THIQs) or a β-thienylethylamine (for THTPs) with an aldehyde or ketone, followed by acid-catalyzed cyclization.

Synthesis_Workflow cluster_thiq THIQ Synthesis cluster_thtp THTP Synthesis ArylEthylamine β-Arylethylamine Condensation_THIQ Condensation ArylEthylamine->Condensation_THIQ Aldehyde_THIQ Aldehyde/Ketone Aldehyde_THIQ->Condensation_THIQ Cyclization_THIQ Acid-catalyzed Cyclization Condensation_THIQ->Cyclization_THIQ THIQ_Product Tetrahydroisoquinoline Cyclization_THIQ->THIQ_Product ThienylEthylamine β-Thienylethylamine Condensation_THTP Condensation ThienylEthylamine->Condensation_THTP Aldehyde_THTP Aldehyde/Ketone Aldehyde_THTP->Condensation_THTP Cyclization_THTP Acid-catalyzed Cyclization Condensation_THTP->Cyclization_THTP THTP_Product Tetrahydrothienopyridine Cyclization_THTP->THTP_Product

General Synthesis Workflow
Human Phenylethanolamine N-Methyltransferase (hPNMT) Inhibition Assay

Objective: To determine the inhibitory potency (Ki) of test compounds against hPNMT.

Materials:

  • Recombinant human PNMT

  • S-adenosyl-L-[methyl-³H]methionine ([³H]SAM)

  • Phenylethanolamine (substrate)

  • Test compounds (THIQ and THTP derivatives)

  • Phosphate buffer (pH 7.9)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • A reaction mixture is prepared containing phosphate buffer, phenylethanolamine, and the test compound at various concentrations.

  • The reaction is initiated by the addition of hPNMT.

  • The mixture is incubated at 37°C.

  • The reaction is started by the addition of [³H]SAM.

  • After a defined incubation period, the reaction is stopped.

  • The radiolabeled product is extracted.

  • The amount of radioactivity in the extract is quantified using a liquid scintillation counter.

  • The Ki values are calculated from the IC₅₀ values determined from concentration-response curves.

(Protocol adapted from the methodology described in the comparative study of THIQ and THTP derivatives as hPNMT inhibitors.[6])

CellTiter-Glo® Luminescent Cell Viability Assay

Objective: To measure the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. This assay is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well opaque-walled microplates

  • Test compounds

  • CellTiter-Glo® Reagent

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate to allow for cell attachment.

  • Treat the cells with serial dilutions of the test compounds and include appropriate controls (vehicle and untreated cells).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Equilibrate the plate to room temperature.

  • Add CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker to induce cell lysis.

  • Allow the plate to incubate at room temperature to stabilize the luminescent signal.

  • Record the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control to determine IC₅₀ values.

(This is a generalized protocol based on manufacturer's instructions and common laboratory practices.[6][8][10][11][12])

Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)

Objective: To quantify the production of nitric oxide by macrophages, often stimulated by lipopolysaccharide (LPS), and to assess the inhibitory effect of test compounds.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

Procedure:

  • Plate macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for a short period.

  • Stimulate the cells with LPS to induce NO production.

  • Incubate the plate for a specified time (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Add the Griess Reagent to the supernatant.

  • Incubate at room temperature to allow for color development (a pink/magenta color indicates the presence of nitrite, a stable product of NO).

  • Measure the absorbance at approximately 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a standard curve generated with sodium nitrite.

  • Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

(This is a generalized protocol based on established methods for measuring nitric oxide production.[5][13][14][15][16])

Conclusion

The isosteric replacement of the tetrahydroisoquinoline scaffold with tetrahydrothienopyridine offers a viable strategy for modulating the physicochemical and biological properties of a molecule. While the available direct comparative data suggests that THTPs may exhibit lower potency for certain targets like hPNMT, this is not a universal rule and is likely target-dependent. The electronic differences imparted by the thiophene ring can be strategically exploited to fine-tune activity, selectivity, and pharmacokinetic profiles. Both THIQ and THTP scaffolds remain valuable starting points in the design of novel therapeutics, particularly in the fields of oncology and inflammation. Further head-to-head comparative studies across a wider range of biological targets are warranted to fully elucidate the potential of the THTP core as a bioisostere for the well-trodden THIQ scaffold.

References

Safety Operating Guide

Navigating the Safe Disposal of Thieno[3,2-c]pyridine-2-carboxylic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of Thieno[3,2-c]pyridine-2-carboxylic acid, aligning with general laboratory safety protocols and regulatory guidelines.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for similar compounds, the following PPE is recommended:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1][2][3]

  • Skin Protection: Use impervious gloves and protective clothing to prevent skin contact.[1][3]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a full-face respirator with a particulate filter.[1][4]

Ensure that an eyewash station and a safety shower are readily accessible in the handling area.[4][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, regional, and national regulations.[6] As a general rule, chemical waste should not be disposed of in regular trash or down the sewer system.[7][8] The following protocol outlines the approved procedure for its disposal:

  • Waste Characterization: Treat this compound as a hazardous waste.[9][10][11] All chemical wastes are to be considered hazardous until determined otherwise by a qualified professional.[10][11]

  • Containerization:

    • Place the waste in a suitable, properly labeled, and sealed container.[7][9] The container must be compatible with the chemical to avoid reactions or leaks.[9]

    • Use the original container if possible. If not, use a container designated for hazardous waste.

    • Ensure the container is in good condition, free from leaks or rust.[9]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".[7][9]

    • The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[7]

    • Include the date of waste generation, the place of origin (e.g., laboratory room number), and the name and contact information of the principal investigator.[7]

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and cool area.[1][4]

    • Segregate the waste from incompatible materials such as strong oxidizing agents, bases, and amines.[4]

    • Store in a secondary containment to prevent spills.[11]

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[7]

    • Complete any required hazardous waste disposal forms, providing a detailed list of the container's contents.[7]

    • Do not attempt to transport the hazardous waste yourself.[11]

Disposal of Contaminated Materials

Any materials, such as labware or personal protective equipment, that come into contact with this compound should also be treated as hazardous waste.[9]

  • Solid Waste: Contaminated items like gloves, bench paper, and empty containers should be collected in a designated hazardous waste container.[9]

  • Empty Containers: To be disposed of as non-hazardous waste, the container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9][11]

  • Solutions: Unused or spent solutions containing this compound should be collected and disposed of as liquid hazardous waste, following the same containerization and labeling procedures outlined above.

Quantitative Data for Hazardous Waste Characterization

Hazardous Waste Characteristic General Criteria Regulatory Thresholds (if applicable)
Ignitability Liquids with a flash point below 60°C (140°F), non-liquids that can cause fire through friction, absorption of moisture, or spontaneous chemical changes and, when ignited, burn so vigorously and persistently that they create a hazard.Not applicable for this compound based on available data for similar structures.
Corrosivity Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5.pH to be determined for waste solutions.
Reactivity Substances that are unstable under normal conditions, may react with water, or can generate toxic gases.Incompatible with strong oxidizing agents, bases, and amines.[4]
Toxicity Waste that is harmful or fatal when ingested or absorbed. Determined by the Toxicity Characteristic Leaching Procedure (TCLP).Specific TCLP limits for various contaminants are defined by the EPA.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_start Start: Waste Generation cluster_characterization Waste Assessment cluster_containerization Containment cluster_storage Interim Storage cluster_disposal Final Disposal start Generate this compound waste assess Assess Waste Type (Solid, Liquid, Contaminated Material) start->assess Initiate disposal process containerize Select appropriate, compatible container assess->containerize Characterize as hazardous label_waste Label container with: - 'Hazardous Waste' - Full Chemical Name - Date and PI Information containerize->label_waste store Store in designated, ventilated, and secure secondary containment area label_waste->store segregate Segregate from incompatible materials store->segregate contact_ehs Contact Environmental Health & Safety (EHS) segregate->contact_ehs Ready for disposal pickup Arrange for hazardous waste pickup contact_ehs->pickup

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling Thieno[3,2-C]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for Thieno[3,2-C]pyridine-2-carboxylic acid, a heterocyclic compound likely to be encountered in medicinal chemistry and drug discovery. The following procedures are based on the known hazards of closely related thienopyridine derivatives and represent best practices for laboratory safety.

Hazard Summary

  • Skin Irritation: May cause redness and discomfort upon contact with skin.[1][2][3][4]

  • Serious Eye Irritation: Can cause significant eye irritation or damage.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust may lead to irritation of the respiratory system.[1][2][3][4]

  • Harmful if Swallowed: Ingestion may cause adverse health effects.[3]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to ensure personal safety when handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesMust be worn at all times. Should be compliant with EN 166 (EU) or NIOSH (US) standards.[5]
Face ShieldRecommended when there is a risk of splashing or dust generation.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1]
Body Protection Laboratory CoatA standard laboratory coat should be worn and kept fastened.
Protective ClothingFor larger quantities or in case of potential for significant exposure, impervious clothing should be considered.[5]
Respiratory Protection Dust Mask or RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust is generated or if working in a poorly ventilated area.[6]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe working environment.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a chemical fume hood.[1][5][6]

    • Ensure that an eyewash station and a safety shower are readily accessible.[3]

    • Keep the container tightly closed when not in use.[1][6]

  • Donning Personal Protective Equipment (PPE) :

    • Follow the PPE workflow outlined in the diagram below.

  • Handling the Compound :

    • Avoid the formation and inhalation of dust.[5][6]

    • Use appropriate tools to handle the solid material, minimizing the risk of spillage.

    • If weighing the compound, do so in a ventilated enclosure.

  • In Case of Accidental Exposure :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3][6]

    • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][6]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3][6]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][6]

  • Storage :

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and amines.[6]

    • Keep the container tightly sealed.[1][6]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect waste material in a suitable, labeled, and closed container.

    • Avoid mixing with other waste streams unless compatibility is confirmed.

  • Disposal Method :

    • Dispose of the chemical waste at an approved waste disposal plant.[1][2][6]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Do not allow the product to enter drains or waterways.[1]

  • Container Disposal :

    • Empty containers should be treated as hazardous waste and disposed of through the same channels as the chemical itself.

Visualized Workflows

Personal Protective Equipment (PPE) Workflow

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning PPE cluster_handling Chemical Handling cluster_doffing Doffing & Exit start Start: Enter Lab assess_hazards Assess Hazards & Review SDS/Protocol start->assess_hazards locate_safety Locate Safety Equipment (Eyewash, Shower, Extinguisher) assess_hazards->locate_safety lab_coat 1. Don Lab Coat locate_safety->lab_coat gloves 2. Don Safety Goggles lab_coat->gloves respirator 3. Don Nitrile Gloves gloves->respirator final_check 4. Final PPE Check respirator->final_check proceed Proceed to Handle This compound final_check->proceed All OK remove_gloves 1. Remove Gloves proceed->remove_gloves Work Complete remove_goggles 2. Remove Goggles remove_gloves->remove_goggles remove_coat 3. Remove Lab Coat remove_goggles->remove_coat wash_hands 4. Wash Hands Thoroughly remove_coat->wash_hands exit_lab Exit Lab wash_hands->exit_lab Emergency_Response cluster_routes Exposure Route cluster_actions Immediate Actions exposure Exposure Event eye_contact Eye Contact exposure->eye_contact skin_contact Skin Contact exposure->skin_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion flush_eyes Flush eyes with water for 15 minutes eye_contact->flush_eyes wash_skin Wash skin with soap and water for 15 minutes skin_contact->wash_skin fresh_air Move to fresh air inhalation->fresh_air rinse_mouth Rinse mouth with water ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention flush_eyes->seek_medical wash_skin->seek_medical If irritation persists fresh_air->seek_medical rinse_mouth->seek_medical

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.